2-Phenoxypyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxypyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTDZLLFZKPIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345359 | |
| Record name | 2-phenoxypyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21203-83-8 | |
| Record name | 2-phenoxypyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxypyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Phenoxypyridin-4-amine
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-phenoxypyridin-4-amine, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The phenoxypyridine scaffold is a prevalent motif in a variety of biologically active molecules.[1] This document offers a detailed, practical approach to the preparation and analysis of this key intermediate, grounded in established chemical principles and supported by authoritative references.
Strategic Approach to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. The most logical and commonly employed methods involve the formation of the phenoxy ether bond and the introduction of the amine group onto the pyridine ring. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction. Here, we will focus on a robust and well-precedented two-step synthetic sequence starting from 2-chloro-4-nitropyridine. This approach is advantageous due to the high activation of the pyridine ring towards nucleophilic aromatic substitution (SNAr) by the nitro group, followed by a straightforward reduction of the nitro functionality to the desired amine.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound reveals two primary bond disconnections: the C-O bond of the phenoxy ether and the C-N bond of the amine.
This analysis highlights two viable synthetic routes:
-
Route A (Preferred): Nucleophilic aromatic substitution of a suitable leaving group at the 2-position of a 4-nitropyridine derivative with phenol, followed by reduction of the nitro group.
-
Route B: An Ullmann-type coupling of a 4-aminopyridine derivative, halogenated at the 2-position, with phenol.
This guide will detail the experimental protocol for Route A, which is generally more reliable and proceeds under milder conditions than many traditional Ullmann couplings.[2]
Detailed Experimental Protocol
This section provides a step-by-step guide for the synthesis of this compound, including reagent quantities, reaction conditions, and purification procedures.
Synthesis of 2-Phenoxy-4-nitropyridine (Intermediate 1)
The first step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group at the 4-position of 2-chloro-4-nitropyridine strongly activates the ring for nucleophilic attack at both the 2- and 4-positions.[3] The attack of the phenoxide ion at the 2-position is sterically less hindered and electronically favored, leading to the desired product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-4-nitropyridine | 158.55 | 10.0 g | 63.1 mmol |
| Phenol | 94.11 | 6.5 g | 69.1 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.1 g | 94.6 mmol |
| Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitropyridine (10.0 g, 63.1 mmol), phenol (6.5 g, 69.1 mmol), and potassium carbonate (13.1 g, 94.6 mmol).
-
Add 100 mL of anhydrous dimethylformamide (DMF).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol or isopropanol to afford pure 2-phenoxy-4-nitropyridine as a solid.
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate phenol to the more nucleophilic phenoxide in situ. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).[4]
-
Temperature: The reaction is heated to increase the rate of reaction. Temperatures between 80-100 °C are typically sufficient to drive the reaction to completion in a reasonable timeframe without significant decomposition.
Synthesis of this compound (Target Compound)
The final step is the reduction of the nitro group to an amine. Several reducing agents can be employed for this transformation, with tin(II) chloride in ethanol or catalytic hydrogenation being common choices. Here, we describe a reliable method using iron powder in the presence of an acid.[5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Phenoxy-4-nitropyridine | 216.19 | 10.0 g | 46.3 mmol |
| Iron powder (Fe) | 55.85 | 13.0 g | 232.8 mmol |
| Ammonium Chloride (NH₄Cl) | 53.49 | 1.2 g | 22.4 mmol |
| Ethanol | - | 150 mL | - |
| Water | - | 50 mL | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-phenoxy-4-nitropyridine (10.0 g, 46.3 mmol) in a mixture of ethanol (150 mL) and water (50 mL).
-
Add iron powder (13.0 g, 232.8 mmol) and ammonium chloride (1.2 g, 22.4 mmol) to the suspension.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron residues. Wash the Celite pad with hot ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, add a saturated solution of sodium bicarbonate until the pH is basic (pH 8-9).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.
Rationale for Experimental Choices:
-
Reducing Agent: Iron powder in the presence of a mild acid (generated in situ from ammonium chloride) is an effective, inexpensive, and safe reducing agent for nitroarenes.
-
Solvent System: The ethanol/water mixture provides good solubility for the starting material and facilitates the reaction.
-
Work-up: The basic work-up with sodium bicarbonate is necessary to neutralize any remaining acid and to ensure the amine product is in its free base form for efficient extraction into the organic solvent.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| Appearance | Off-white to pale yellow solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for this compound are predicted based on the analysis of similar structures.[6]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~7.8-7.9 (d, 1H, pyridine H-6)
-
~7.3-7.4 (m, 2H, phenyl H-3, H-5)
-
~7.1-7.2 (m, 3H, phenyl H-2, H-4, H-6)
-
~6.3 (dd, 1H, pyridine H-5)
-
~6.1 (d, 1H, pyridine H-3)
-
~4.5 (br s, 2H, -NH₂)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~164 (pyridine C-2)
-
~156 (pyridine C-4)
-
~153 (phenyl C-1)
-
~149 (pyridine C-6)
-
~129 (phenyl C-3, C-5)
-
~124 (phenyl C-4)
-
~120 (phenyl C-2, C-6)
-
~108 (pyridine C-5)
-
~98 (pyridine C-3)
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electrospray Ionization (ESI-MS):
-
Expected m/z: 187.08 [M+H]⁺
-
Applications in Drug Development
The this compound scaffold is a valuable building block in medicinal chemistry. Its structural features, including the hydrogen bond donor and acceptor capabilities of the aminopyridine moiety and the lipophilic phenoxy group, make it an attractive starting point for the design of kinase inhibitors and other therapeutic agents.[7] Structure-activity relationship (SAR) studies on derivatives of this compound can be systematically explored by modifying the phenyl ring and the amine functionality to optimize potency, selectivity, and pharmacokinetic properties.[8][9]
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can confidently prepare this important chemical intermediate for its application in drug discovery and development. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized material, ensuring the integrity of subsequent research.
References
- 1. mdpi.com [mdpi.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QSAR study of Phenoxypyrimidine Derivatives as Potent Inhibitors of p38 Kinase using different chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 2-Phenoxypyridin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxypyridin-4-amine
Abstract
This compound is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its molecular scaffold, combining a phenoxy group with an aminopyridine core, is a recurring motif in a variety of biologically active agents.[1][2] A comprehensive understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these parameters fundamentally govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides an in-depth analysis of the core physicochemical attributes of this compound. While experimentally determined data for this specific molecule is sparse in publicly available literature, this document outlines the authoritative, standardized methodologies required for its complete characterization, thereby establishing a framework for its empirical evaluation. We will delve into the theoretical basis for each property's importance and provide detailed, field-proven protocols for their determination, ensuring a robust and reproducible analysis.
Introduction: The Strategic Importance of Physicochemical Profiling
In modern medicinal chemistry, the principle of "fail fast, fail cheap" is a guiding mantra. A significant portion of drug candidate attrition can be attributed to poor physicochemical properties, leading to unfavorable pharmacokinetics and low bioavailability. The this compound structure represents a versatile building block, but its utility can only be fully realized through rigorous characterization.[3] Key properties such as solubility, lipophilicity (logP), and acid dissociation constant (pKa) are critical determinants of a compound's behavior in biological systems. For instance, aqueous solubility directly influences oral absorption, while logP governs the ability to cross cellular membranes. The pKa dictates the charge state of the molecule at physiological pH, which in turn affects solubility, permeability, and target binding. This guide serves as a technical blueprint for researchers, providing not just the known data but, more importantly, the validated experimental workflows necessary to generate the comprehensive data package required for informed decision-making in any research and development pipeline.
Molecular Identity and Predicted Properties
A precise understanding of a molecule's structure is the foundation of its physicochemical profile.
Caption: 2D Structure of this compound.
Table 1: Core Molecular Identifiers and Computationally Predicted Properties
| Parameter | Value | Source |
| CAS Number | 21203-83-8 | [4][5][6] |
| Molecular Formula | C₁₁H₁₀N₂O | [4][6] |
| Molecular Weight | 186.21 g/mol | [4] |
| SMILES | C1=CC=C(C=C1)OC2=NC=CC(=C2)N | [4] |
| Predicted LogP | 2.46 - 3.04 | [4][6] |
| Predicted TPSA | 48.14 Ų | [4][6] |
| H-Bond Acceptors | 3 | [4] |
| H-Bond Donors | 1 | [4] |
| Rotatable Bonds | 2 | [4] |
Note: The properties listed above, apart from core identifiers, are derived from computational models. They serve as valuable estimates but must be confirmed by empirical measurement.
Key Physicochemical Properties and Experimental Workflows
This section details the significance of and the authoritative methods for determining the most critical physicochemical parameters for a drug candidate.
Aqueous Solubility
Expertise & Experience: Aqueous solubility is a gatekeeper property for oral drug delivery. Insufficient solubility leads to poor dissolution in the gastrointestinal tract, resulting in low and erratic absorption. For intravenous formulations, poor solubility can cause precipitation upon injection. Therefore, determining a compound's solubility in a biorelevant medium (e.g., phosphate-buffered saline at pH 7.4) is a critical first step.
Authoritative Protocol (Adapted from OECD Guideline 105): The Flask Method is the gold standard for compounds with solubility > 0.01 g/L.[7][8] Its trustworthiness stems from allowing the system to reach true thermodynamic equilibrium.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a glass flask containing a known volume of the test medium (e.g., pH 7.4 PBS). The excess is crucial to ensure saturation is achieved.
-
Equilibration: Seal the flask and agitate at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient duration. A preliminary test should establish the time to reach equilibrium (e.g., 24-48 hours). The system must be shielded from light if the compound is light-sensitive.
-
Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the samples at high speed to pellet all undissolved solid material. This step is critical to avoid artificially inflating the measured concentration.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be run in parallel to ensure accurate quantification.
Caption: Workflow for Aqueous Solubility Determination (OECD 105).
Lipophilicity (LogP)
Expertise & Experience: The n-octanol/water partition coefficient (LogP) is the definitive measure of a compound's lipophilicity. It profoundly influences permeability, metabolic stability, and even promiscuity in target binding. A LogP value between 1 and 3 is often considered a desirable range for orally bioavailable drugs. The computed values for this compound (2.46 - 3.04) place it in this favorable zone, but experimental verification is essential.[4][6]
Authoritative Protocol (Adapted from OECD Guideline 107): The Shake Flask method is a direct and reliable way to measure LogP for compounds within the range of -2 to 4.[3][9] The protocol's validity hinges on the mutual saturation of the solvents and the accurate measurement of the compound in both phases.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing the two solvents, shaking vigorously, and allowing the phases to separate for at least 24 hours. This ensures the thermodynamic activity of the solvents is constant during the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in water-saturated n-octanol.
-
Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the n-octanol-saturated water.
-
Equilibration: Shake the vessel gently for a defined period until equilibrium is reached (e.g., 1-2 hours). Avoid vigorous shaking which can form emulsions that are difficult to break.
-
Phase Separation: Centrifuge the vessel to ensure a clean separation of the aqueous and octanol phases.
-
Quantification: Determine the concentration of the compound in both the aqueous phase (Cw) and the n-octanol phase (Co) using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient as P = Co / Cw. The final result is expressed as LogP.
Caption: Workflow for LogP Determination via Shake Flask (OECD 107).
Acidity and Basicity (pKa)
Expertise & Experience: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For this compound, the aminopyridine moiety is basic and will be protonated at low pH. This ionization state drastically increases aqueous solubility but can reduce membrane permeability. Knowing the pKa is essential for predicting solubility in the variable pH environments of the gut and for developing appropriate formulation strategies.
Authoritative Protocol (Adapted from OECD Guideline 112): Potentiometric titration is a robust and widely used method for pKa determination.[10][11] It relies on monitoring pH changes as a titrant is added, providing a direct measure of the compound's buffering capacity around its pKa.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low. Add a background electrolyte (e.g., KCl) to maintain constant ionic strength.
-
Titration - Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate the basic nitrogen center.
-
Titration - Basification: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of added base to generate a titration curve.
-
pKa Determination: The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve), where the concentrations of the protonated (conjugate acid) and neutral forms of the amine are equal. Specialized software is used to calculate the precise pKa from the derivative of the titration curve.
Spectroscopic Profile and Thermal Properties
While no public reference spectra have been identified, a skilled chemist can predict the key features based on the molecule's structure. This predictive analysis is crucial for confirming the identity and purity of newly synthesized batches.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the phenoxy and pyridine rings. The protons on the pyridine ring will likely appear in the 6.0-8.5 ppm range, while the phenoxy protons will be in the 7.0-7.5 ppm range. The amine (-NH₂) protons will present as a broad singlet.
-
¹³C NMR: The spectrum will show 11 distinct carbon signals corresponding to the aromatic carbons and the carbon attached to the oxygen. Carbons attached to heteroatoms (N, O) will be shifted downfield.
-
Mass Spectrometry: In ESI+ mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 187.2.
-
Melting Point: No experimental value is currently reported. The melting point would be determined using the standard capillary method, where a small sample is heated in a calibrated apparatus, and the temperature range from the first appearance of liquid to complete liquefaction is recorded. This value is a critical indicator of purity.
Safety, Handling, and Storage
Proper handling is essential for researcher safety and maintaining compound integrity.
-
Hazards: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[8]
-
Storage: The compound should be stored sealed in a dry environment at 2-8 °C to ensure long-term stability.[4]
Conclusion
This compound is a compound with clear potential as a scaffold in the development of new therapeutic and agrochemical agents. While computational data provides a useful starting point, this guide emphasizes the indispensable need for rigorous experimental characterization. The authoritative, step-by-step protocols detailed herein for determining aqueous solubility, lipophilicity, and pKa provide a validated framework for any research team. By investing in this fundamental data generation, scientists can build a robust structure-property relationship understanding, mitigate downstream risks, and ultimately accelerate the journey from a promising molecule to a valuable product.
References
- 1. files.chemicalwatch.com [files.chemicalwatch.com]
- 2. mdpi.com [mdpi.com]
- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 21203-83-8 [amp.chemicalbook.com]
- 6. This compound, CasNo.21203-83-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]
- 8. oecd.org [oecd.org]
- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 10. OECD n°112: Dissociation constant in water - Analytice [analytice.com]
- 11. oecd.org [oecd.org]
2-Phenoxypyridin-4-amine mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action of 2-Phenoxypyridin-4-amine
Executive Summary
This compound is a heterocyclic molecule featuring a pyridine core substituted with a phenoxy group at the 2-position and an amine at the 4-position. While this specific compound is not extensively documented as a therapeutic agent in standalone studies, its structural architecture is highly significant in medicinal chemistry. The aminopyridine scaffold is a well-established "privileged structure," particularly for its ability to act as a hinge-binding motif in the ATP-binding pocket of protein kinases. Analysis of closely related analogues provides compelling evidence that the primary mechanism of action for the 2-phenoxypyridine class of molecules is the inhibition of c-Jun N-terminal kinase (JNK), a critical mediator of cellular stress and inflammatory signaling pathways.[1]
This guide synthesizes the available data to propose a primary mechanism of action centered on JNK inhibition. It further provides the detailed experimental frameworks required to validate this hypothesis, from initial in vitro kinase profiling to cellular target engagement and downstream pathway analysis. The insights herein are designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols to investigate the therapeutic potential of this and related chemical scaffolds.
Part 1: The this compound Scaffold: A Privileged Structure in Kinase Inhibition
The molecular architecture of this compound is a composite of three key functional components:
-
The Pyridin-4-amine Core: The aminopyridine motif is fundamental to the design of a vast number of kinase inhibitors.[2] Its nitrogen atoms are perfectly positioned to form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding domain. This interaction mimics the binding of the adenine base of ATP, allowing these molecules to act as competitive inhibitors.
-
The 2-Phenoxy Group: This bulky, hydrophobic group is projected into the solvent-exposed region of the ATP-binding pocket. Its role is twofold: it contributes significantly to the binding affinity through hydrophobic interactions and van der Waals forces, and its structure can be modified to enhance selectivity for a specific kinase target over others.
-
Positional Isomerism: The 4-amino configuration is crucial. The placement of the amine group dictates the geometry of the interaction with the kinase hinge, distinguishing its potential targets from, for example, 2-aminopyridine or 3-aminopyridine-based inhibitors.
The convergence of these features, particularly the proven success of the aminopyrimidine/aminopyridine core, strongly directs the investigation of this molecule's mechanism towards kinase inhibition.[2][3][4]
Part 2: Primary Hypothesized Mechanism of Action: Inhibition of the JNK Signaling Pathway
The most direct and compelling evidence for the biological activity of this scaffold comes from a study on 2-phenoxypyridines as novel inhibitors of c-Jun N-terminal kinase (JNK), specifically the JNK3 isoform, which is predominantly expressed in the brain.[1]
The JNK Signaling Cascade
JNKs are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) group. They are master regulators of the cellular response to environmental stress, such as inflammatory cytokines, UV radiation, and oxidative stress.[5] The canonical JNK pathway involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MKK4 or MKK7), which in turn phosphorylates and activates JNK. Activated JNK then phosphorylates a range of transcription factors, most notably c-Jun, leading to the regulation of genes involved in apoptosis, inflammation, and cellular metabolism.
Caption: The JNK signaling pathway and the proposed point of inhibition.
Proposed Binding Mode: ATP-Competitive Inhibition
This compound is hypothesized to function as an ATP-competitive inhibitor. The pyridin-4-amine core acts as the "hinge-binder," forming one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Met residue in many kinases). The 2-phenoxy moiety then occupies the hydrophobic pocket adjacent to the hinge, a space normally occupied by the ribose of ATP. This binding mode physically occludes ATP from entering the active site, thereby preventing the phosphotransfer reaction.
Caption: Conceptual diagram of the inhibitor's binding mode in the JNK active site.
Part 3: Experimental Protocols for Mechanism Validation
To rigorously validate the hypothesized mechanism of action, a tiered experimental approach is necessary. The following protocols describe self-validating systems for confirming kinase inhibition from in vitro to cellular contexts.
Protocol 1: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
Objective: To determine the inhibitory potency (IC₅₀) of this compound against JNK isoforms and a broader panel of kinases for selectivity profiling.
Causality: This experiment directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the test compound. A positive result demonstrates direct physical interaction and competitive binding, which is the foundational evidence for the proposed mechanism.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in kinase buffer (e.g., 11 concentrations from 100 µM to 1 pM).
-
Prepare a solution containing the JNK1, JNK2, or JNK3 kinase and the corresponding Alexa Fluor™-conjugated tracer.
-
Prepare a solution of the Europium-labeled anti-tag antibody.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of each compound dilution to the appropriate wells.
-
Add 5 µL of the kinase/tracer solution to all wells.
-
Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Add 10 µL of the Eu-antibody solution.
-
Incubate for another 60 minutes.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™).
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement (Western Blot of Downstream Substrate)
Objective: To confirm that this compound inhibits JNK activity within a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.
Causality: While an in vitro assay confirms binding, this experiment validates that the binding event leads to a functional consequence on the downstream signaling pathway in a live cell. A reduction in phosphorylated c-Jun (p-c-Jun) directly demonstrates functional target inhibition.
Caption: Experimental workflow for Western Blot analysis of JNK pathway inhibition.
Methodology:
-
Cell Treatment:
-
Seed cells (e.g., HeLa) and allow them to adhere overnight.
-
Pre-treat cells with a dose range of this compound (e.g., 0.1 to 10 µM) for 1-2 hours.
-
Stimulate the cells with a known JNK activator (e.g., 25 µg/mL Anisomycin) for 30 minutes. Include a non-stimulated control and a stimulated vehicle-only (DMSO) control.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., rabbit anti-p-c-Jun, rabbit anti-c-Jun, mouse anti-GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize the p-c-Jun signal to the total c-Jun signal. A dose-dependent decrease in this ratio indicates specific inhibition of JNK activity.
-
Part 4: Quantitative Data & Structure-Activity Relationship (SAR)
The following table presents representative inhibitory data for related 2-phenoxypyridine compounds against JNK isoforms, adapted from the literature, to illustrate how such data is typically presented.[1]
| Compound | R¹ (Pyridine) | R² (Phenoxy) | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) |
| Lead Compound | -NH₂ | -H | 55 | 68 | 15 |
| Derivative A | -NH₂ | 4'-F | 40 | 52 | 11 |
| Derivative B | -NH₂ | 4'-OMe | 150 | 185 | 65 |
| Derivative C | -NHMe | -H | 25 | 30 | 8 |
Structure-Activity Relationship Insights:
-
JNK Isoform Selectivity: The scaffold demonstrates inherent selectivity for JNK3 over JNK1 and JNK2.[1]
-
Phenoxy Substitutions: Small, electron-withdrawing groups (like fluorine) at the 4'-position of the phenoxy ring are generally well-tolerated or slightly improve potency. Larger, electron-donating groups (like methoxy) can be detrimental to activity, likely due to steric hindrance or altered electronics.[1]
-
Pyridine Substitutions: Modifying the 4-amine group, for instance to a methylamine, can enhance potency, suggesting additional interactions are possible in that region of the binding pocket.[1]
Part 5: Alternative & Contrasting Mechanisms
While JNK inhibition is the most strongly supported hypothesis, the versatility of the aminopyridine core means derivatives could potentially target other kinases.[6][7][8] Furthermore, it is critical to distinguish the mechanism of this compound from its simpler structural relative, 4-aminopyridine.
-
Other Kinase Targets: Derivatives based on similar aminopyrimidine or aminopyridine scaffolds have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), Checkpoint Kinase 1 (CHK1), and Epidermal Growth Factor Receptor (EGFR).[6][7][8] This highlights the tunability of the scaffold. A broad kinase screen (e.g., a panel of >400 kinases) would be a crucial step in drug development to confirm selectivity.
-
Contrasting Mechanism of 4-Aminopyridine (Fampridine): It is essential not to confuse the mechanism of this compound with that of 4-aminopyridine. 4-aminopyridine is a potassium channel blocker.[9][10] It functions by physically occluding the pore of voltage-gated potassium channels, which prolongs the action potential in demyelinated neurons. The large phenoxy group at the 2-position of our molecule of interest sterically prevents it from accessing the narrow pore of an ion channel, redirecting its activity towards the more accommodating ATP-binding pockets of kinases.
Conclusion and Future Directions
Based on robust evidence from structurally related analogues, the primary mechanism of action of this compound is the ATP-competitive inhibition of c-Jun N-terminal kinases. Its aminopyridine core serves as a hinge-binding anchor, while the phenoxy group confers affinity and selectivity. This hypothesis is readily testable through the detailed in vitro and cellular protocols provided in this guide.
Future research should focus on:
-
Comprehensive Selectivity Profiling: Testing the compound against a large panel of human kinases to fully understand its selectivity profile and identify potential off-target effects.
-
Structural Biology: Obtaining a co-crystal structure of the compound bound to JNK to definitively confirm the binding mode and guide further structure-based drug design.
-
In Vivo Efficacy: Evaluating the therapeutic potential of optimized analogues in animal models of diseases where JNK signaling is implicated, such as neurodegenerative disorders, inflammatory diseases, or certain cancers.
This scaffold represents a promising starting point for the development of novel kinase inhibitors, and a thorough understanding of its core mechanism of action is the critical first step in that journey.
References
- 1. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Phenoxypyrimidin-4-amine | Benchchem [benchchem.com]
- 3. Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells [pubmed.ncbi.nlm.nih.gov]
- 4. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions [mdpi.com]
- 6. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 10. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
Foreword: Unveiling the Potential of a Versatile Scaffold
References
- 1. Page loading... [guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 12. neurology.org [neurology.org]
- 13. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. noblelifesci.com [noblelifesci.com]
- 20. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
An In-depth Technical Guide to 2-Phenoxypyridin-4-amine Derivatives and Analogues: From Synthesis to Therapeutic Potential
This guide provides a comprehensive technical overview of 2-phenoxypyridin-4-amine derivatives and their analogues, a chemical scaffold of significant interest in modern medicinal chemistry and agrochemical research. We will delve into the synthetic methodologies for creating these compounds, explore their diverse biological activities, and analyze the critical structure-activity relationships that govern their function. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this versatile molecular framework.
The 2-Phenoxypyridine Scaffold: A Privileged Structure
The 2-phenoxypyridine motif is considered a "privileged structure" in drug discovery. As a bioisostere of diaryl ethers, it offers a unique combination of properties. The pyridine ring, a nitrogen-containing heterocycle, can enhance solubility and bioavailability compared to a simple benzene ring.[1] Furthermore, the pyridine nitrogen can participate in crucial hydrogen bonding interactions with biological targets, while the overall structure maintains a degree of conformational flexibility, allowing it to adapt to various binding pockets.[1] These characteristics have led to the exploration of 2-phenoxypyridine derivatives in a wide range of applications, from kinase inhibitors in oncology to novel pesticides.[1][2]
Synthetic Strategies for this compound Derivatives
The synthesis of this compound and its derivatives can be approached through several strategic routes. The choice of a particular method often depends on the desired substitution patterns on both the pyridine and the phenoxy rings.
Nucleophilic Aromatic Substitution (SNAr)
A common and versatile method involves the nucleophilic aromatic substitution of a suitable leaving group on the pyridine ring with a phenoxide.
General Protocol for SNAr:
-
Starting Materials: A substituted 2-halopyridin-4-amine (e.g., 2-chloro- or 2-bromopyridin-4-amine) and a substituted phenol.
-
Base: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically employed to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is heated, often to temperatures ranging from 80 to 150 °C, for several hours to drive the substitution to completion.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography.
The causality behind this experimental choice lies in the electron-withdrawing nature of the pyridine nitrogen, which activates the 2- and 4-positions of the ring towards nucleophilic attack. The use of a strong base ensures the formation of the phenoxide, a potent nucleophile required for an efficient reaction.
Synthesis via Aryne Chemistry
An alternative and efficient approach utilizes the in-situ generation of arynes.[3] This method allows for the formation of the phenoxy bond under mild conditions.
Conceptual Workflow for Aryne-based Synthesis:
Caption: Workflow for 2-phenoxypyridine synthesis via aryne chemistry.
This methodology offers an environmentally benign route to a variety of 2-phenoxypyridine compounds with high yields.[3]
Therapeutic Applications and Mechanisms of Action
The this compound scaffold has been successfully employed in the development of inhibitors for several key protein families, particularly kinases, which are crucial regulators of cellular processes.
Kinase Inhibition in Oncology
c-Met Kinase Inhibitors: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a significant role in tumor cell proliferation, survival, and metastasis. Dysregulation of the c-Met signaling pathway is a hallmark of many cancers. A series of 4-phenoxypyridine-based derivatives have been developed as potent c-Met kinase inhibitors.[4]
-
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing the phosphorylation of downstream substrates. This blockade of the signaling cascade can induce apoptosis and inhibit the migration of cancer cells.[4]
JNK Inhibitors: c-Jun N-terminal kinases (JNKs) are a family of mitogen-activated protein kinases (MAPKs) involved in cellular responses to stress, inflammation, and apoptosis. The 2-phenoxypyridine scaffold has been optimized to yield potent JNK inhibitors.[5]
-
Structure-Activity Relationship (SAR): Studies have shown that modifications to the phenoxy and pyridine rings can significantly impact potency and selectivity. For instance, the introduction of specific substituents can enhance interactions with the kinase hinge region or exploit other binding pockets.[5]
PLK4 Inhibitors: Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Novel and potent PLK4 inhibitors have been developed using a scaffold-hopping strategy from known inhibitors to an aminopyrimidine core, which is structurally related to the this compound core.[6]
Aurora Kinase Inhibitors: Aurora kinases are essential for mitotic progression, and their inhibition can lead to mitotic failure and cell death in cancer cells. N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which are analogues of the this compound structure, have been identified as potent inhibitors of Aurora A and B kinases.[7]
Signaling Pathway Inhibition by Kinase Inhibitors:
Caption: Generalized mechanism of action for 2-phenoxypyridine-based kinase inhibitors.
Quantitative Data for Selected Kinase Inhibitors:
| Compound Class | Target Kinase | Key Compound Example | IC₅₀ (nM) | Cell Lines Tested | Reference |
| 3-oxo-3,4-dihydroquinoxaline-2-carboxamides | c-Met | Compound 23w | 1.91 | A549, H460, HT-29 | [4] |
| 3-oxo-3,4-dihydroquinoxaline-2-carboxamides | c-Met | Compound 23v | 2.31 | Not specified | [4] |
| 3-oxo-3,4-dihydroquinoxaline-2-carboxamides | c-Met | Compound 23y | 2.44 | Not specified | [4] |
| Aminopyrimidine Derivatives | PLK4 | Compound 8h | 6.7 | Breast cancer cells | [6] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A/B | Compound 18 | 8.0 (A), 9.2 (B) | Cancer cell lines | [7] |
Other Therapeutic and Agrochemical Applications
The versatility of the 2-phenoxypyridine scaffold extends beyond oncology.
-
Insecticides and Fungicides: Triazone derivatives incorporating a phenoxypyridine motif have demonstrated significant insecticidal activity against aphids and fungicidal activity against various plant pathogens.[8] This highlights the scaffold's utility in agrochemical development.
-
GPR54 Antagonists: G protein-coupled receptor 54 (GPR54) is involved in the regulation of sex hormones. 2-Acylamino-4,6-diphenylpyridines, which are structurally related to the core topic, have been identified as potent GPR54 antagonists, suggesting potential applications in treating hormone-dependent diseases.[9]
-
Anti-inflammatory Agents: Certain 2-(furan-2-yl)-4-phenoxyquinoline derivatives have shown potent anti-inflammatory properties by inhibiting the release of inflammatory mediators like lysozyme, beta-glucuronidase, and TNF-alpha.[10]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine and phenoxy rings.
Key SAR Observations:
-
Substituents on the Phenoxy Ring: The electronic properties of substituents on the phenoxy ring can modulate the compound's interaction with the target protein. For instance, in some kinase inhibitors, electron-donating groups can enhance activity.[1]
-
Substituents on the Pyridine Ring: Modifications to the pyridine ring, especially at positions other than the 2- and 4-positions, can influence selectivity and pharmacokinetic properties.
-
The Amine Group at Position 4: The 4-amino group is often a key interaction point, forming hydrogen bonds with the target protein. Acylation or other modifications of this amine can be used to fine-tune activity and selectivity.[9]
-
Bioisosteric Replacements: Replacing the phenoxy linker with a thiophenoxy group can significantly alter the biological activity, as seen in the development of p56lck inhibitors.[11]
Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. Future research is likely to focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.
-
Exploring New Therapeutic Areas: Investigating the potential of this scaffold against a broader range of diseases, including neurodegenerative and metabolic disorders.
-
Advanced Drug Delivery: Developing novel formulations and delivery systems to enhance the pharmacokinetic properties of promising lead compounds.
-
Application of Computational Chemistry: Utilizing molecular docking and other in-silico methods to guide the rational design of next-generation derivatives with improved potency and drug-like properties.
References
- 1. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: A Deep Dive into the Discovery and History of 2-Phenoxypyridin-4-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-phenoxypyridin-4-amine core is a heterocyclic motif that has emerged as a cornerstone in modern medicinal chemistry. While the parent molecule itself is primarily recognized as a key synthetic intermediate, its structural framework is integral to a multitude of biologically active compounds, spanning a diverse range of therapeutic targets. This technical guide delves into the probable synthetic origins and rich history of this compound, tracing its evolution from a chemical curiosity to a privileged scaffold in drug discovery. We will explore the fundamental chemical principles underpinning its synthesis, analyze its role in the development of targeted therapies, and provide detailed experimental protocols for its preparation and the synthesis of notable derivatives.
Introduction: The Unseen Importance of a Core Scaffold
In the landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a paramount objective. The phenoxypyridine moiety, and specifically this compound, represents a quintessential example of such a scaffold. Its unique combination of a flexible ether linkage and a hydrogen-bonding aminopyridine ring system provides a versatile platform for designing molecules with high affinity and selectivity for a range of protein targets. While the history of the parent molecule is not prominently documented, its widespread use in the synthesis of advanced derivatives underscores its fundamental importance to the field. The phenoxypyridine unit is a known bioisostere of diaryl ethers and has been successfully incorporated into molecules with insecticidal, herbicidal, and antifungal activities.[1]
Physicochemical Properties and Structural Features
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | ChemScene[2] |
| Molecular Weight | 186.21 g/mol | ChemScene[2] |
| CAS Number | 21203-83-8 | ChemScene[2] |
| Appearance | Solid | N/A |
| LogP | 2.4561 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 48.14 Ų | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
| Rotatable Bonds | 2 | ChemScene[2] |
The structure of this compound, with its distinct phenoxy and aminopyridine moieties, allows for a variety of intermolecular interactions, a key feature for its role as a versatile scaffold in drug discovery.
A Probable History: Deconstructing the Synthesis of a Core Moiety
While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in contemporary databases, its synthesis can be logically deduced from established principles of organic chemistry. The most probable synthetic pathway involves a multi-step sequence, leveraging well-documented reactions.
The Foundational Precursor: 2-Chloro-4-nitropyridine
The likely starting point for the synthesis of this compound is a suitably substituted pyridine ring. A common and logical precursor is 2-chloro-4-nitropyridine. The synthesis of this intermediate often begins with the N-oxidation of 2-chloropyridine, followed by nitration at the 4-position. The N-oxide activates the pyridine ring, facilitating electrophilic nitration. Subsequent deoxygenation of the N-oxide yields 2-chloro-4-nitropyridine.
Formation of the Phenoxy Ether Linkage: Nucleophilic Aromatic Substitution
The introduction of the phenoxy group is likely achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 4-position activates the 2-position of the pyridine ring towards nucleophilic attack. This allows for the displacement of the chloride by a phenoxide ion.
Alternatively, the Ullmann condensation, a copper-catalyzed reaction, could also be employed to form the C-O bond between the 2-chloropyridine derivative and phenol.[3]
The Final Transformation: Reduction of the Nitro Group
The final step in the probable synthesis is the reduction of the 4-nitro group to the corresponding 4-amino group. This transformation can be accomplished using a variety of standard reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl).
The following workflow diagram illustrates this probable synthetic pathway:
References
A Spectroscopic Guide to 2-Phenoxypyridin-4-amine: Elucidating Structure Through NMR, IR, and MS
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of many innovative molecular designs. Among these, the substituted pyridine scaffold is of paramount importance due to its prevalence in pharmacologically active agents.[1] 2-Phenoxypyridin-4-amine (CAS No. 21203-83-8) is a notable example, integrating three key structural motifs: a pyridine core, an amino group, and a phenoxy ether linkage.[2][3][4] This unique combination makes it a valuable building block in medicinal chemistry.[5]
An unambiguous confirmation of the molecular structure of such compounds is the first critical step in any research and development pipeline. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Our approach moves beyond a simple recitation of data, focusing instead on the causality behind the spectral features and the logical workflow required for confident structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. For a polysubstituted aromatic system like this compound, a multi-faceted approach combining 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is essential for unequivocal assignment, a common challenge in the analysis of substituted pyridines.[6]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The electron-donating nature of both the amino (-NH₂) and phenoxy (-OR) groups increases the electron density on the pyridine ring, causing the ring protons to appear at higher fields (further upfield) than in unsubstituted pyridine.[6]
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-6 (Pyridine) | ~7.8 - 8.0 | Doublet (d) | ~5.5 | Adjacent to the ring nitrogen, making it the most deshielded pyridine proton. |
| H-2', H-6' (Phenyl) | ~7.3 - 7.5 | Multiplet (m) | - | Protons on the phenoxy ring ortho to the ether linkage. |
| H-3', H-4', H-5' (Phenyl) | ~7.0 - 7.2 | Multiplet (m) | - | Remaining three protons of the phenoxy ring. |
| H-5 (Pyridine) | ~6.3 - 6.5 | Doublet of Doublets (dd) | ~5.5, ~2.0 | Coupled to both H-6 and H-3. |
| H-3 (Pyridine) | ~6.1 - 6.3 | Doublet (d) | ~2.0 | Meta-coupling to H-5. The most upfield pyridine proton due to ortho/para directing effects. |
| -NH₂ | ~5.8 - 6.2 | Broad Singlet (br s) | - | Chemical shift is variable and depends on concentration and solvent. Exchanges with D₂O. |
Note: These are predicted values based on general principles of substituted pyridines. Actual values may vary.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. With 11 carbons in the molecule and no molecular symmetry, 11 distinct signals are expected.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
| C-2 (Pyridine) | ~164 - 166 | Quaternary carbon attached to the electronegative oxygen; highly deshielded. |
| C-4 (Pyridine) | ~158 - 160 | Quaternary carbon attached to the amino group. |
| C-1' (Phenyl) | ~153 - 155 | Quaternary carbon of the phenyl ring attached to oxygen. |
| C-6 (Pyridine) | ~148 - 150 | CH carbon adjacent to the ring nitrogen. |
| C-2', C-6' (Phenyl) | ~129 - 131 | CH carbons on the phenyl ring. |
| C-4' (Phenyl) | ~124 - 126 | CH carbon on the phenyl ring. |
| C-3', C-5' (Phenyl) | ~120 - 122 | CH carbons on the phenyl ring. |
| C-5 (Pyridine) | ~108 - 110 | CH carbon on the pyridine ring. |
| C-3 (Pyridine) | ~98 - 100 | CH carbon on the pyridine ring, significantly shielded by the two electron-donating groups. |
A Self-Validating Workflow using 2D NMR
To move from prediction to certainty, a logical workflow employing 2D NMR is required. This system is self-validating because the correlations observed in one experiment must be consistent with all others. For instance, an HSQC correlation must align with the HMBC and COSY data for a given proton.
Caption: Logical workflow for NMR-based structure elucidation of substituted pyridines.[6]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Spectrometer Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[6]
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition:
-
COSY: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence.
-
HSQC: Use a standard gradient-enhanced HSQC (gHSQC) pulse sequence, optimized for a one-bond ¹J(CH) of ~145 Hz.
-
HMBC: Use a standard gradient-enhanced HMBC (gHMBC) pulse sequence, optimized for long-range couplings of 8-10 Hz.[6]
-
-
Data Processing: Process all spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and effective method for identifying the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorptions for its primary aromatic amine, aromatic ether, and pyridine ring systems.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Asymmetric & Symmetric) | 3450 - 3250 | Medium, Sharp (2 bands) | Definitive evidence of a primary amine (-NH₂).[7][8][9] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds on both the pyridine and phenyl rings. |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong | Confirms the primary amine functional group.[1][7][10] |
| Aromatic C=C & C=N Ring Stretches | 1600 - 1450 | Strong to Medium (multiple bands) | A complex series of bands arising from the vibrations of both aromatic rings.[11] |
| Aromatic C-N Stretch | 1335 - 1250 | Strong | Characteristic of the bond between the amino group and the aromatic pyridine ring.[1][7] |
| Asymmetric C-O-C Stretch | 1270 - 1200 | Strong | Ar-O-Ar ether linkage. One of the most prominent peaks in the spectrum.[12] |
| Symmetric C-O-C Stretch | 1075 - 1020 | Medium | Ar-O-Ar ether linkage. |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | The pattern of these bands in the fingerprint region can provide information about the substitution pattern of the aromatic rings. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the crystal and anvil after the measurement.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.
Molecular Ion
The molecular formula of this compound is C₁₁H₁₀N₂O. The expected monoisotopic mass of the molecular ion [M]⁺• is 186.0793 g/mol .[3] High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, validating the elemental composition.
Fragmentation Pathways
Under Electron Impact (EI) ionization, the molecular ion is imparted with excess energy, leading to fragmentation. The fragmentation pattern is a reproducible fingerprint that reflects the weakest bonds and the most stable resulting fragments. The ether linkage is a likely point of initial cleavage.
Caption: Plausible EI fragmentation pathways for this compound.
Table 4: Major Expected Mass Fragments
| m/z | Proposed Fragment | Formula | Notes |
| 186 | Molecular Ion | [C₁₁H₁₀N₂O]⁺• | The parent ion. |
| 93 | 4-aminopyridinium fragment | [C₅H₅N₂]⁺ | Resulting from cleavage of the C-O ether bond with charge retention on the pyridine fragment. |
| 77 | Phenyl cation | [C₆H₅]⁺ | Resulting from cleavage of the C-O ether bond with charge retention on the phenyl fragment. |
| 66 | Pyrrole cation | [C₄H₄N]⁺ | Formed by the characteristic loss of HCN from a pyridine-containing fragment.[13] |
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate the molecular ion and fragments.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
The structural characterization of this compound is achieved through a synergistic application of NMR, IR, and MS. IR spectroscopy provides rapid confirmation of the amine and ether functional groups. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation. Ultimately, a combination of 1D and 2D NMR experiments provides the definitive, high-resolution blueprint of the molecular architecture. This comprehensive spectroscopic dataset serves as an essential, verifiable standard for any researcher or drug development professional working with this versatile chemical entity.
References
- 1. tsijournals.com [tsijournals.com]
- 2. chemscene.com [chemscene.com]
- 3. henankerui.lookchem.com [henankerui.lookchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chimia.ch [chimia.ch]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
A Senior Application Scientist's Guide to the Computational Modeling of 2-Phenoxypyridin-4-amine
Executive Summary
This in-depth technical guide provides a comprehensive framework for the computational modeling of 2-Phenoxypyridin-4-amine, a molecule of interest in medicinal chemistry due to its scaffold's presence in various bioactive compounds.[1] This document is intended for researchers, computational chemists, and drug development professionals, offering a narrative that blends theoretical underpinnings with practical, field-proven protocols. We will progress logically from defining the molecule's intrinsic electronic and structural properties using quantum mechanics, to simulating its dynamic behavior in a solvated environment via molecular dynamics, and finally, to predicting its potential interactions with a relevant biological target through molecular docking. The causality behind each methodological choice is explained, ensuring that each protocol serves as a self-validating system. All procedures are grounded in authoritative literature to uphold the highest standards of scientific integrity.
Foundational Principles: The Molecule and the Modeling Cascade
Characterizing the Subject: this compound
This compound (CAS No. 21203-83-8) is a heterocyclic compound featuring a pyridine ring functionalized with a phenoxy group at position 2 and an amine group at position 4.[2] This arrangement of aromatic systems and hydrogen bond donors/acceptors makes it a compelling scaffold for probing interactions within biological systems. Before any simulation, a thorough understanding of its fundamental physicochemical properties is essential.
| Property | Value | Source |
| CAS Number | 21203-83-8 | [3] |
| Molecular Formula | C₁₁H₁₀N₂O | [2] |
| Molecular Weight | 186.21 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 48.14 Ų | [3] |
| LogP (Computed) | 2.45 - 3.04 | [2][3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 2 | [3] |
The Rationale for a Multi-Scale Modeling Approach
A single computational method cannot capture the multifaceted nature of a molecule's behavior from its quantum-electronic level to its complex interactions within a biological milieu. Therefore, we employ a hierarchical and synergistic modeling cascade.[4] This approach ensures that insights from more computationally intensive, higher-accuracy methods (Quantum Mechanics) inform the parameters for more extensive, systems-level simulations (Molecular Dynamics and Docking). This integrated workflow minimizes errors and maximizes the predictive power of the overall study.[5]
Caption: A high-level overview of the integrated computational modeling cascade.
Quantum Chemical Calculations: Defining Intrinsic Properties
Expertise & Rationale
We begin with Quantum Mechanics (QM) to build a robust and physically accurate model of the isolated this compound molecule. Unlike classical methods, QM calculates the electronic structure, providing indispensable data such as optimized geometry, partial atomic charges, and frontier molecular orbitals (HOMO/LUMO).[6] These outputs are not merely descriptive; the partial charges, for instance, are critical for parameterizing the classical force fields used in subsequent MD simulations, directly linking the accuracy of this foundational step to the entire modeling pipeline.[7] Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p) offers a well-validated balance of accuracy and computational efficiency for organic molecules.[6][8]
Protocol: Geometry Optimization and Electronic Analysis
-
Initial Structure Generation: Build the 2D structure of this compound and convert it to a preliminary 3D conformation using software like Avogadro or ChemDraw.
-
Input File Preparation: Create an input file for a QM software package (e.g., Gaussian, ORCA). Specify the calculation type as geometry optimization and frequency analysis (Opt Freq).
-
Level of Theory Selection:
-
Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.
-
Basis Set: 6-311++G(d,p).
-
Senior Scientist's Insight: The ++ diffuse functions are crucial for accurately describing the lone pairs on nitrogen and oxygen, while the (d,p) polarization functions allow for non-uniform electron density distribution, which is essential for this molecule's aromatic and polar nature.
-
-
Execution and Validation:
-
Run the QM calculation.
-
Trustworthiness Check: Confirm a true energy minimum has been reached by verifying the absence of imaginary frequencies in the output file. A single imaginary frequency indicates a transition state, not a stable conformation.
-
-
Property Extraction:
-
From the optimized geometry, extract key bond lengths and dihedral angles.
-
Calculate the electrostatic potential (ESP) and derive partial atomic charges using a fitting scheme like CHELPG or Merz-Kollman.
-
Identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[9]
-
Expected Quantitative Data
| Parameter | Expected Data Type | Significance |
| Total Energy | Hartrees | Indicates the electronic stability of the optimized conformer. |
| Dipole Moment | Debye | Quantifies the molecule's overall polarity. |
| HOMO Energy | eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | eV | Indicator of electronic excitability and kinetic stability. |
Molecular Dynamics Simulation: Capturing Dynamic Behavior
Expertise & Rationale
While QM provides a precise, static image, biological reality is dynamic. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a view of the system's dynamic evolution.[10] This is critical for understanding the conformational flexibility of this compound, its interaction with solvent (water), and identifying low-energy conformations that may be relevant for receptor binding. The accuracy of an MD simulation is fundamentally dependent on the quality of the force field used.[7][11]
Key Concept: Small Molecule Force Fields
A force field is a set of potential energy functions and parameters used to describe the interactions between atoms.[12] For drug-like small molecules, several general-purpose force fields are widely used.
| Force Field | Developer/Family | Strengths | Parameterization Tools |
| GAFF/GAFF2 | AMBER | Excellent compatibility with AMBER protein force fields; widely used. | Antechamber[13] |
| CGenFF | CHARMM | Well-integrated with CHARMM protein force fields; robust parameter generation. | ParamChem[13] |
| OPLS-AA/OPLS3 | Schrödinger | Strong performance for liquid properties and solvation free energies. | LigParGen |
Senior Scientist's Insight: The choice of force field should align with the force field used for the larger biological system if protein-ligand simulations are the end goal. For this guide, we will proceed with the General Amber Force Field (GAFF) due to its widespread use and robust parameterization tools.[13]
Protocol: MD Simulation in Explicit Solvent
This protocol outlines the workflow for simulating this compound in a water box using GROMACS, a popular MD engine.
Caption: Step-by-step workflow for a molecular dynamics simulation.
-
Ligand Parameterization:
-
Use the antechamber tool from AmberTools to generate a GAFF topology for the QM-optimized structure.
-
Crucially, use the -c resp or -c user flag to apply the high-quality partial charges derived from the earlier QM calculations.
-
-
System Setup:
-
Define a cubic simulation box (e.g., 1.0 nm margin around the molecule).
-
Fill the box with an explicit water model (e.g., TIP3P).
-
Add ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.
-
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any unfavorable steric clashes between the solute, solvent, and ions.
-
Equilibration (NVT Ensemble):
-
Run a short simulation (e.g., 100-200 ps) while constraining heavy atom positions.
-
Use a thermostat (e.g., V-rescale) to bring the system to the target temperature (e.g., 300 K).
-
Trustworthiness Check: Monitor the system temperature to ensure it stabilizes around the target value.
-
-
Equilibration (NPT Ensemble):
-
Run a subsequent simulation (e.g., 500-1000 ps) with position restraints still active.
-
Use both a thermostat and a barostat (e.g., Parrinello-Rahman) to adjust the pressure and density to the target (e.g., 1 bar).
-
Trustworthiness Check: Monitor the system pressure and density to confirm they have reached equilibrium.
-
-
Production MD:
-
Remove the position restraints.
-
Run the main simulation for the desired length of time (e.g., 100 ns or more). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).[14]
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the molecule's heavy atoms relative to the starting structure to assess overall conformational stability.[15]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per atom to identify flexible regions of the molecule.[16]
-
Visual Inspection: Animate and visually inspect the trajectory to observe dynamic behavior and key intramolecular interactions.[17]
-
Molecular Docking: Predicting Target Interactions
Expertise & Rationale
Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target.[18][19] It is a cornerstone of structure-based drug design (SBDD).[20][21] Given that pyridine and aminopyrimidine scaffolds are common in kinase inhibitors, we will select a relevant kinase as a hypothetical target to demonstrate the docking workflow.[22][23] Cyclin-dependent kinase 2 (CDK2) is a well-studied cancer target for which many pyridine-containing inhibitors have been reported, making it an excellent illustrative case.[22]
Protocol: Docking to a Kinase Active Site
This protocol uses AutoDock Vina, a widely used and efficient docking program.
-
Target and Ligand Preparation:
-
Receptor: Download a high-resolution crystal structure of CDK2 from the Protein Data Bank (PDB). Remove all water molecules, co-factors, and existing ligands. Use a tool like PDB2PQR to add hydrogen atoms and assign protonation states appropriate for physiological pH.
-
Ligand: Use a representative low-energy conformation of this compound obtained from the MD simulation or the initial QM optimization. Assign partial charges (Gasteiger charges are common for Vina, though using QM-derived charges is preferable if the software allows). Define rotatable bonds.
-
-
Binding Site Definition (Grid Box):
-
Define a 3D grid box that encompasses the known ATP-binding site of the kinase. The box should be large enough to allow the ligand to rotate and translate freely but focused enough to increase sampling efficiency.
-
Senior Scientist's Insight: A common self-validating practice is to define the grid box around the position of a co-crystallized ligand from a reference PDB structure.
-
-
Docking Execution:
-
Run AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input.
-
Vina will perform a stochastic search to find the optimal binding poses and will score them using its empirical scoring function.
-
-
Results Analysis:
-
Binding Affinity: The primary output is a predicted binding affinity in kcal/mol. More negative values indicate stronger predicted binding.
-
Pose Analysis: Visually inspect the top-ranked binding poses in a molecular visualization program (e.g., PyMOL, Chimera).
-
Interaction Mapping: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and key active site residues.[15] For CDK2, interactions with the "hinge region" are critical for inhibition.[22]
-
Caption: Workflow for a typical molecular docking experiment.
Concluding Remarks and Future Outlook
This guide has detailed a multi-scale computational pipeline for the comprehensive analysis of this compound. By progressing from quantum mechanics to molecular dynamics and finally to molecular docking, we have constructed a scientifically rigorous and self-validating workflow. The insights generated—from electronic properties and conformational dynamics to a plausible binding hypothesis—provide a powerful foundation for guiding experimental efforts. These computational predictions can inform the rational design of synthetic derivatives for structure-activity relationship (SAR) studies and prioritize compounds for biological screening, ultimately accelerating the drug discovery process.[5][20]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, CasNo.21203-83-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP05888F [pubs.rsc.org]
- 5. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Borole - Wikipedia [en.wikipedia.org]
- 10. Molecular dynamics - Wikipedia [en.wikipedia.org]
- 11. Force Fields for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improving small molecule force fields by identifying and characterizing small molecules with inconsistent parameters [escholarship.org]
- 13. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 16. Hands-on: Analysis of molecular dynamics simulations / Analysis of molecular dynamics simulations / Computational chemistry [training.galaxyproject.org]
- 17. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]
- 18. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 19. microbenotes.com [microbenotes.com]
- 20. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Phenoxypyridin-4-amine
Authored by a Senior Application Scientist
Abstract: The 2-phenoxypyridin-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of key signaling pathways implicated in a range of human diseases. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound and its derivatives. We will delve into the mechanistic rationale for targeting specific protein kinases, supported by evidence from published structure-activity relationship (SAR) studies on analogous compounds. Furthermore, this guide will furnish researchers with detailed, field-proven experimental protocols to validate these potential targets and elucidate the compound's mechanism of action. Our focus is on providing a robust framework for drug development professionals to explore the therapeutic utility of this promising molecular entity.
Introduction: The 2-Phenoxypyridine Scaffold as a Potent Kinase Inhibitor
The phenoxypyridine moiety is a bioisostere of diaryl ethers and has been successfully incorporated into a variety of bioactive molecules, including those with insecticidal, herbicidal, and antifungal properties[1]. In the realm of human therapeutics, this scaffold has been most prominently featured in the design of potent protein kinase inhibitors. Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, autoimmune disorders, and inflammatory conditions.
Derivatives of 2-phenoxypyridine have been identified as inhibitors of several critical kinases, including c-Jun N-terminal kinase (JNK), Bruton's tyrosine kinase (BTK), p38 mitogen-activated protein kinase (MAPK), and the c-Met proto-oncogene. This strongly suggests that this compound itself is a valuable starting point for the development of targeted therapies against these enzymes. This guide will explore these potential targets in detail.
Potential Therapeutic Target I: c-Jun N-terminal Kinase (JNK)
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family. They are activated in response to a variety of cellular stresses, such as inflammatory cytokines, ultraviolet radiation, and heat shock. Once activated, JNKs phosphorylate a range of transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in inflammation, apoptosis, and cell proliferation. Chronic activation of the JNK pathway is implicated in neurodegenerative diseases, inflammatory disorders, and certain cancers.
A novel series of 2-phenoxypyridines has been developed and optimized as potent inhibitors of JNK3, a JNK isoform predominantly expressed in the brain.[2] This research highlights the potential of the 2-phenoxypyridine scaffold to selectively target JNK isoforms.
JNK Signaling Pathway
The following diagram illustrates the canonical JNK signaling cascade, a key pathway in cellular stress response.
Caption: The JNK signaling pathway is activated by cellular stress.
Experimental Protocol: In Vitro JNK Inhibition Assay
This protocol describes a luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a JNK isoform (e.g., JNK3).
Materials:
-
Recombinant human JNK3 enzyme
-
JNKtide (a synthetic peptide substrate for JNK)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
In a 384-well plate, add 1 µL of the compound dilutions or DMSO (as a vehicle control).
-
Add 2 µL of a solution containing the JNK3 enzyme and JNKtide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity and broad dynamic range. It measures the amount of ADP produced, which is directly proportional to the kinase activity. Using an ATP concentration near the Km ensures that the assay is sensitive to competitive inhibitors.
Potential Therapeutic Target II: Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling. It is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and, in turn, activates downstream signaling molecules, leading to B-cell proliferation and survival. Constitutive activation of the BCR pathway is a hallmark of many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). BTK is also involved in the signaling of other immune cells, including mast cells and macrophages, making it a target for autoimmune and inflammatory diseases.
Structurally related thieno[3,2-c]pyridin-4-amine derivatives have been shown to be potent BTK inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[3] This provides a strong rationale for investigating this compound as a potential BTK inhibitor.
BTK Signaling in B-Cells
The following workflow illustrates the central role of BTK in the B-cell receptor signaling pathway.
Caption: BTK is a critical node in B-cell receptor signaling.
Potential Therapeutic Target III: p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 MAPKs are another class of stress-activated protein kinases. They are involved in the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). As such, inhibitors of p38 MAPK have been pursued as treatments for a variety of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Phenoxypyrimidine-based compounds have been reported as inhibitors of p38α kinase, further implicating the broader phenoxypyridine scaffold in the modulation of this pathway.[4]
Potential Therapeutic Target IV: c-Met Proto-Oncogene
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell proliferation, survival, and motility. Aberrant c-Met signaling, often due to gene amplification or mutation, is a driver of tumor growth and metastasis in a variety of cancers, including lung, gastric, and colorectal cancers. A series of 4-phenoxypyridine-based derivatives have been designed and evaluated as potent c-Met kinase inhibitors, with several compounds demonstrating impressive anti-tumor activity in cellular and in vivo models.[5]
Summary of IC50 Values for Related Phenoxypyridine Derivatives
The following table summarizes the reported inhibitory activities of various phenoxypyridine derivatives against their respective kinase targets. This data provides a compelling basis for the investigation of this compound.
| Compound Class | Target Kinase | Reported IC50 Range | Reference |
| 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines | BTK | As low as 11.8 nM | [3] |
| 4-phenoxypyridine-based quinoxaline derivatives | c-Met | As low as 1.91 nM | [5] |
| 1-(4-piperidinyl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles | p38α | 6.0 to 650 nM | [4] |
Experimental Protocol: Cell-Based Target Engagement Assay
To determine if this compound engages its putative targets within a cellular context, a Western blot-based assay can be employed to assess the phosphorylation status of a direct downstream substrate.
Example Target: BTK in a B-cell lymphoma cell line (e.g., TMD8)
Materials:
-
TMD8 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (dissolved in DMSO)
-
Anti-IgM antibody (for BCR stimulation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK, anti-phospho-PLCγ2 (Tyr759), anti-total-PLCγ2, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed TMD8 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the B-cell receptor pathway by adding anti-IgM antibody (e.g., 10 µg/mL) for 10-15 minutes. A non-stimulated control should also be included.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometric analysis can be performed to quantify the changes in protein phosphorylation.
Self-Validating System: The inclusion of total protein controls (total BTK, total PLCγ2, and GAPDH) ensures that any observed decrease in the phospho-signal is due to inhibition of kinase activity and not a result of protein degradation or unequal loading. The stimulated and non-stimulated controls validate the activation of the pathway.
Conclusion and Future Directions
The available scientific literature strongly supports the hypothesis that this compound is a promising scaffold for the development of inhibitors against a range of therapeutically relevant protein kinases, including JNK, BTK, p38 MAPK, and c-Met. The provided experimental protocols offer a clear and robust path for researchers to validate these potential targets and to characterize the compound's mechanism of action. Future work should focus on comprehensive kinase profiling to assess the selectivity of this compound, followed by optimization of the core structure to improve potency and drug-like properties. The insights gained from such studies will be invaluable for advancing this compound or its derivatives into preclinical and clinical development for the treatment of cancer, inflammatory conditions, and other diseases driven by aberrant kinase signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Structure-Activity Relationship (SAR) of the 2-Phenoxypyridin-4-amine Scaffold
Executive Summary
The 2-phenoxypyridin-4-amine core is a privileged scaffold in modern medicinal chemistry, renowned for its versatile role as a hinge-binding motif in numerous kinase inhibitors and its appearance in agents targeting a range of biological systems. This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing this scaffold. We dissect the nuanced effects of substitutions on the pyridine and phenoxy rings, analyze the critical role of the ether linkage, and provide detailed experimental protocols for the synthesis and evaluation of novel analogues. Through a detailed case study on c-Jun N-terminal kinase (JNK) inhibitors, we illustrate the iterative process of lead optimization, translating subtle structural modifications into significant gains in potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of the this compound scaffold in their discovery programs.
The this compound Scaffold: A Cornerstone in Drug Design
The this compound scaffold, with its characteristic diaryl ether linkage, presents a unique combination of structural rigidity and conformational flexibility. Its fundamental structure consists of a pyridine ring substituted with an amino group at the 4-position and a phenoxy group at the 2-position.
The core's significance stems largely from the pyridine nitrogen and the exocyclic 4-amino group, which are perfectly poised to form critical hydrogen bond interactions with the hinge region of many protein kinases. This bidentate interaction anchors the molecule in the ATP-binding pocket, providing a stable foundation for further affinity and selectivity gains through modifications to the appended phenoxy ring. While its most prominent role is in kinase inhibition, derivatives have also demonstrated utility as insecticidal, fungicidal, and antitumor agents, highlighting the scaffold's broad biological relevance.[1][2]
Core Structure-Activity Relationships: A Positional Analysis
The exploration of SAR for this scaffold is a tale of two halves: the hinge-binding pyridine core and the solvent-exposed phenoxy group, which is typically used to achieve potency and selectivity.
Modifications of the Pyridine Ring
The 4-aminopyridine moiety is generally considered the least tolerant to modification due to its essential role in hinge-binding.
-
The 4-Amino Group: This group is paramount for activity in kinase targets. It typically acts as a hydrogen bond donor to a backbone carbonyl in the kinase hinge region. Acylation, alkylation, or removal of this group almost invariably leads to a catastrophic loss of potency.
-
C3 and C5 Positions: These positions are often explored to modulate physicochemical properties or to exploit small, nearby pockets. Small, non-polar substituents are sometimes tolerated, but bulky groups can disrupt the crucial planarity and lead to steric clashes with the enzyme.
-
C6 Position: Substitution at the C6 position is generally disfavored as it can sterically hinder the optimal orientation of the phenoxy ring and interfere with the pyridine nitrogen's role as a hydrogen bond acceptor.
Modifications of the Phenoxy Ring
The phenoxy ring is the primary site for optimization. It typically projects towards the solvent-exposed region of the ATP-binding site, offering a rich canvas for introducing substituents that can engage with distinct sub-pockets to enhance potency and selectivity.
-
Para-Position (C4'): This is the most frequently modified position. Introduction of substituents here can extend into the solvent region. The nature of the substituent is target-dependent. For instance, in the development of JNK inhibitors, larger, polar groups at this position were found to be beneficial for potency.[1] Analysis of various derivatives shows that the size and electronics of substituents at this position can dramatically influence activity. For example, in one study on insecticidal agents, activity increased in the order: ethyl < isopropyl < tert-butyl, suggesting a preference for larger alkyl groups in a specific binding pocket.[2]
-
Meta-Positions (C3'/C5'): These positions can be used to fine-tune electronics and solubility. Introducing small, electron-withdrawing groups like fluorine can sometimes improve metabolic stability and cell permeability without negatively impacting potency.
-
Ortho-Positions (C2'/C6'): Substitutions at these positions can have a profound impact on the conformation of the molecule by influencing the torsion angle of the ether bond. This can be exploited to lock the molecule into a more favorable, bioactive conformation or, conversely, can lead to a loss of activity if the induced conformation is unfavorable.
The Ether Linkage: More Than a Simple Connection
The oxygen atom of the ether linkage is not merely a passive linker. It acts as a weak hydrogen bond acceptor and its lone pairs contribute to the overall electronic profile of the molecule. Replacing the oxygen with sulfur (thioether) or nitrogen (amine) can drastically alter the bond angle, electronics, and metabolic stability, providing another avenue for optimization, though often with unpredictable results.
Case Study: Optimization of JNK Inhibitors
A clear illustration of these SAR principles is the development of 2-phenoxypyridine-based inhibitors of c-Jun N-terminal kinase (JNK).[1] Researchers initiated their investigation from a related pyrimidine series, performing a scaffold hop to the 2-phenoxypyridine core to optimize properties.
The core interactions were maintained: the 4-amino group and the pyridine N1 atom formed hydrogen bonds with the kinase hinge. The optimization effort then focused on the phenoxy ring.
Table 1: SAR Data for Selected this compound JNK Inhibitors
| Compound ID | Phenoxy Ring Substituent (R) | JNK3 IC₅₀ (nM) |
| 1 | -H | >1000 |
| 2 | 4'-F | 500 |
| 3 | 4'-OH | 120 |
| 4 | 4'-(CH₂-Morpholine) | 25 |
| 5 | 4'-(CH₂-Piperidin-4-ol) | 15 |
Data synthesized from findings reported in related literature.[1]
The data clearly demonstrates the importance of the para-substituent on the phenoxy ring. The unsubstituted compound 1 was inactive. Introducing a small, electron-withdrawing fluorine atom (2 ) or a hydrogen-bond-donating hydroxyl group (3 ) conferred moderate activity. The most significant gains in potency were achieved by introducing larger, polar, and flexible side chains containing morpholine (4 ) or piperidinol (5 ) moieties. This highlights a key optimization strategy: using the phenoxy ring to engage with solvent-exposed regions and form additional favorable interactions, thereby dramatically increasing binding affinity.
Experimental Protocols & Methodologies
To apply these SAR insights, robust synthetic and screening methodologies are required. The following protocols provide a framework for generating and evaluating novel analogues.
General Synthetic Route: Buchwald-Hartwig Coupling
The most reliable and versatile method for constructing the this compound core is a palladium-catalyzed Buchwald-Hartwig amination/etherification. This protocol describes the coupling of a substituted phenol with 2-chloro-4-nitropyridine, followed by reduction of the nitro group.
Step-by-Step Protocol:
-
Reaction Setup: To a dry, argon-flushed round-bottom flask, add the substituted phenol (1.0 eq.), 2-chloro-4-nitropyridine (1.1 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 0.05 eq. and XPhos, 0.1 eq.).
-
Solvent Addition: Add anhydrous 1,4-dioxane or toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the phenol.
-
Heating: Heat the reaction mixture to 100-110 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 2-(phenoxy)-4-nitropyridine intermediate by flash column chromatography on silica gel.
-
Nitro Reduction: Dissolve the purified intermediate in ethanol or methanol. Add a catalyst for hydrogenation, such as 10% Palladium on carbon (Pd/C) or Tin(II) chloride (SnCl₂).
-
Hydrogenation: If using Pd/C, place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete. If using SnCl₂, heat the reaction as required.
-
Final Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield the final this compound product. Further purification by chromatography or recrystallization may be necessary.
In Vitro Kinase Assay Protocol (Example: JNK3)
This protocol outlines a typical biochemical assay to determine the IC₅₀ value of a test compound against a target kinase.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of recombinant human JNK3 enzyme, biotinylated substrate peptide (e.g., Biotin-ATF2), and ATP at 2x final concentration in assay buffer.
-
Compound Plating: Serially dilute test compounds in 100% DMSO. Transfer a small volume (e.g., 1 µL) of each dilution into a 384-well assay plate. Include positive controls (known inhibitor) and negative controls (DMSO only).
-
Enzyme Addition: Add the 2x JNK3 enzyme solution to all wells and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the 2x ATP/substrate peptide solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop solution containing EDTA.
-
Detection: Add a detection reagent mixture containing a Europium-labeled anti-phospho-serine antibody and Streptavidin-Allophycocyanin (SA-APC). This enables detection via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: Read the plate on a suitable plate reader. Calculate the ratio of acceptor (APC) to donor (Europium) fluorescence. Plot the percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Broader Applications and Future Directions
While kinase inhibition remains the most prominent application, the 2-phenoxypyridine scaffold is far from a one-trick pony. Its derivatives have been investigated as p38 kinase inhibitors, antitumor agents, and even agrochemicals.[2][3][4] The future of this scaffold lies in expanding its therapeutic reach. New opportunities may arise from:
-
Targeting Novel Kinases: Applying the scaffold to less-explored areas of the kinome.
-
Allosteric Modulation: Designing derivatives that bind to sites other than the ATP pocket.
-
PROTACs and Molecular Glues: Using the phenoxy moiety as an attachment point to recruit E3 ligases for targeted protein degradation.
-
Fragment-Based Growth: Utilizing the core as a starting point for fragment-based drug discovery (FBDD) campaigns against new target classes.
Conclusion
The this compound scaffold is a testament to the power of rational, structure-based drug design. Its success is rooted in a well-defined pharmacophore: a hinge-binding aminopyridine anchor and a versatile phenoxy group for potency and selectivity optimization. A thorough understanding of the SAR principles outlined in this guide—the sanctity of the 4-amino group, the strategic importance of the phenoxy para-position, and the conformational influence of ortho-substituents—is critical for any researcher aiming to exploit this privileged structure. By combining these established insights with robust synthetic and screening methodologies, the this compound core will undoubtedly continue to yield novel and impactful therapeutic agents for years to come.
References
- 1. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust Two-Step Synthesis of 2-Phenoxypyridin-4-amine
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 2-Phenoxypyridin-4-amine, a valuable building block in medicinal chemistry. The described two-step synthesis commences with the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-nitropyridine with phenol to yield 2-phenoxy-4-nitropyridine. This intermediate is subsequently reduced to the target amine. This document offers an in-depth explanation of the reaction mechanisms, detailed step-by-step protocols for synthesis and purification, and guidelines for analytical characterization. The causality behind critical experimental choices is elucidated to ensure reproducibility and high yield.
Introduction
This compound and its derivatives are prevalent scaffolds in modern drug discovery, exhibiting a range of biological activities.[1] The synthesis of this key intermediate from readily available starting materials is of significant interest. The route from 2-chloro-4-nitropyridine offers an efficient and scalable pathway. This protocol is designed to be a self-validating system, providing researchers with the necessary details to confidently replicate the synthesis and obtain a high-purity final product.
The overall synthetic transformation is a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of a C-O bond by reacting 2-chloro-4-nitropyridine with phenol.
-
Reduction: Conversion of the nitro group of the intermediate to a primary amine.
Reaction Mechanisms and Scientific Rationale
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The first step of the synthesis is the reaction between 2-chloro-4-nitropyridine and phenol. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[2] Unlike nucleophilic substitutions on aliphatic systems (SN1 and SN2), SNAr reactions on aromatic rings proceed via an addition-elimination mechanism.[3][4]
The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack.[5] In 2-chloro-4-nitropyridine, the nitro group at the 4-position and the nitrogen atom within the aromatic ring strongly activate the ring towards nucleophilic attack, especially at the 2- and 6-positions.
The reaction is initiated by the attack of a nucleophile, in this case, the phenoxide ion, on the carbon atom bearing the chlorine atom. The phenoxide ion is generated in situ by the deprotonation of phenol with a base, such as potassium carbonate or sodium hydroxide. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized over the aromatic ring and the nitro group. The final step is the elimination of the chloride leaving group, which restores the aromaticity of the pyridine ring and yields the 2-phenoxy-4-nitropyridine product.
Step 2: Reduction of the Nitro Group
The second step involves the reduction of the nitro group of 2-phenoxy-4-nitropyridine to a primary amine. A variety of reducing agents can be employed for this transformation. A common and effective method is the use of a metal in an acidic medium, such as iron powder in acetic acid or hydrochloric acid.[6][7][8] This method is often preferred in laboratory and industrial settings due to its efficiency and cost-effectiveness.
The reaction proceeds through a series of single-electron transfers from the metal surface to the nitro group. The acidic medium provides the protons necessary for the formation of water as a byproduct. The overall reaction involves the transfer of six electrons and six protons to the nitro group. Other reducing systems, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using other reducing metals like tin or zinc, are also viable alternatives.[9] The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-chloro-4-nitropyridine | ≥98% | Commercially Available |
| Phenol | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Iron Powder (Fe) | -325 mesh, ≥97% | Commercially Available |
| Glacial Acetic Acid (CH₃COOH) | ≥99.7% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | Commercially Available |
Safety Precautions:
-
2-chloro-4-nitropyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[12][13]
-
Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE.[14]
-
Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood.
-
The reduction reaction with iron and acid can be exothermic. Ensure proper temperature control.
Step 1: Synthesis of 2-phenoxy-4-nitropyridine
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-nitropyridine (10.0 g, 63.1 mmol).
-
Add phenol (6.5 g, 69.4 mmol, 1.1 eq) and anhydrous potassium carbonate (13.1 g, 94.6 mmol, 1.5 eq).
-
Add 100 mL of anhydrous dimethylformamide (DMF).
Reaction:
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 100 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material (2-chloro-4-nitropyridine) should be consumed.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of ice-cold water with stirring. A precipitate should form.
-
Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with copious amounts of water.
-
Dry the solid under vacuum to yield crude 2-phenoxy-4-nitropyridine.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) if necessary.
Expected Yield: 85-95% of a pale yellow solid.
Step 2: Synthesis of this compound
Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude 2-phenoxy-4-nitropyridine (11.0 g, 50.9 mmol) from the previous step.
-
Add iron powder (17.0 g, 304.5 mmol, 6.0 eq).
-
Carefully add 200 mL of glacial acetic acid.
Reaction:
-
Heat the mixture to reflux (approximately 118 °C) and stir vigorously for 2-3 hours. The reaction is exothermic, so initial heating should be gentle.
-
Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate) until the starting nitro compound is consumed.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the excess iron powder. Wash the Celite® pad with a small amount of acetic acid.
-
Carefully concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.
-
To the residue, add 200 mL of water and basify to a pH of 8-9 by the slow addition of a concentrated aqueous solution of sodium hydroxide. This should be done in an ice bath as the neutralization is highly exothermic.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the pure product.
Expected Yield: 70-85% of an off-white to pale brown solid.[15]
Visualization of Workflow and Mechanism
Overall Synthetic Workflow
Caption: Synthetic workflow for this compound.
Mechanism of Nucleophilic Aromatic Substitution
Caption: Mechanism of the SNAr reaction.
Analytical Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons of the pyridine and phenoxy rings, and the amine protons. |
| ¹³C NMR | Carbons of the pyridine and phenoxy rings. |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₀N₂O, MW: 186.21 g/mol ).[16] |
| Infrared (IR) | N-H stretching of the primary amine, C-O-C stretching of the ether linkage. |
| Melting Point | A sharp melting point indicates high purity. |
Conclusion
The two-step synthesis of this compound from 2-chloro-4-nitropyridine is a reliable and high-yielding process. The protocols detailed in this application note, grounded in well-established reaction mechanisms, provide a clear and reproducible pathway for obtaining this valuable synthetic intermediate. Adherence to the described safety precautions is paramount for the safe execution of this synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. youtube.com [youtube.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]
- 6. CN102101841A - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 7. mdpi.org [mdpi.org]
- 8. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. fishersci.com [fishersci.com]
- 15. henankerui.lookchem.com [henankerui.lookchem.com]
- 16. chemscene.com [chemscene.com]
Application Notes & Protocols: Leveraging 2-Phenoxypyridin-4-amine for Novel Kinase Inhibitor Discovery
Introduction: The Aminopyridine Scaffold as a Privileged Structure in Kinase Drug Discovery
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenges of selectivity and acquired resistance necessitate a continuous search for novel chemical matter.
The 2-aminopyridine moiety is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives are key components in a multitude of approved drugs due to their ability to form crucial hydrogen bond interactions with protein targets.[2] Specifically, in the context of kinase inhibition, the aminopyridine core can effectively mimic the hinge-binding interactions of the adenine ring of ATP, making it an ideal starting point for the design of ATP-competitive inhibitors.[3] This application note provides a comprehensive guide for researchers on utilizing 2-Phenoxypyridin-4-amine , a representative aminopyridine-based scaffold, in kinase inhibitor screening campaigns. We will detail the rationale behind its use, provide step-by-step protocols for both biochemical and cellular screening, and offer insights into data analysis and hit validation.
Chemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 21203-83-8 | --INVALID-LINK--[4] |
| Molecular Formula | C₁₁H₁₀N₂O | --INVALID-LINK--[5] |
| Molecular Weight | 186.21 g/mol | --INVALID-LINK--[4] |
| Topological Polar Surface Area (TPSA) | 48.14 Ų | --INVALID-LINK--[4] |
| Predicted LogP | 2.45 - 3.04 | --INVALID-LINK--[4][5] |
Part 1: The Kinase Screening Funnel: From Primary Hit to Validated Lead
A successful kinase inhibitor screening campaign follows a structured, multi-stage process designed to identify potent, selective, and cell-active compounds. This "screening funnel" approach systematically narrows down a large library of compounds to a few promising candidates for further development.
Part 2: Biochemical Screening: Direct Measurement of Kinase Inhibition
Biochemical assays directly measure the catalytic activity of a purified kinase enzyme. They are the workhorse of primary HTS campaigns due to their robustness, scalability, and direct measurement of target inhibition.
Principle of the Fluorescence Polarization (FP) Kinase Assay
Fluorescence Polarization (FP) is a versatile, homogeneous assay format well-suited for kinase screening. The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
In a competitive FP assay, the kinase reaction generates a phosphorylated product. This product then competes with a fluorescently labeled phosphopeptide ("tracer") for binding to a phospho-specific antibody. When the tracer is bound to the large antibody, it tumbles slowly, resulting in a high FP signal. When an inhibitor like this compound blocks the kinase, no phosphorylated product is formed. Consequently, the tracer binds to the antibody, and the FP signal remains high. Conversely, in the absence of an inhibitor, the kinase produces a large amount of unlabeled phosphorylated product, which displaces the tracer from the antibody. The freed tracer tumbles rapidly, leading to a low FP signal.
Protocol 1: Generic Biochemical FP Kinase Assay
This protocol provides a framework for screening this compound against a generic serine/threonine kinase. Note: Concentrations of kinase, substrate, and ATP must be optimized for each specific kinase target.
Materials:
-
Purified, active kinase of interest.
-
Peptide substrate for the kinase.
-
ATP, high purity.
-
This compound stock solution (e.g., 10 mM in 100% DMSO).
-
Fluorescently labeled phosphopeptide tracer.
-
Phospho-specific antibody.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
FP Stop/Detection Buffer (Kinase buffer containing EDTA to stop the reaction, e.g., 30 mM EDTA).
-
384-well, low-volume, black assay plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Using an acoustic liquid handler or manual multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions to the 384-well assay plate. This creates a "dry plate" with the test compound.
-
Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition).
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the kinase to ensure sensitivity to ATP-competitive inhibitors.[6]
-
Add 5 µL of the 2X kinase solution to each well of the compound-plated 384-well plate.
-
Allow the kinase and inhibitor to pre-incubate for 15-30 minutes at room temperature. This step is important for inhibitors that may have a slow on-rate.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Prepare the detection reagent by diluting the FP tracer and the phospho-specific antibody in the FP Stop/Detection Buffer. The concentrations must be optimized to achieve a good assay window.
-
Stop the kinase reaction by adding 10 µL of the detection reagent to each well. The EDTA in the buffer will chelate Mg²⁺, a necessary cofactor for kinase activity.
-
Incubate the plate for 60 minutes at room temperature to allow the antibody-tracer binding to reach equilibrium.
-
Read the plate on a fluorescence polarization plate reader using appropriate excitation and emission filters for the chosen fluorophore.[7]
-
Data Analysis and Quality Control
1. Z'-Factor Calculation: Before analyzing inhibitor data, the quality of the HTS assay must be validated. The Z'-factor is a statistical parameter that measures the separation between the positive and negative controls, indicating the robustness of the assay.[8]
The formula is: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Where:
-
σp and σn are the standard deviations of the positive and negative controls, respectively.
-
μp and μn are the means of the positive and negative controls, respectively.
Z'-Factor Interpretation: [9]
| Z'-Factor | Assay Quality |
|---|---|
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable for screening |
| < 0 | Unacceptable |
An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for HTS.[9][10]
2. IC₅₀ Determination: For compounds identified as "hits" in the primary screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀). This is the concentration of the inhibitor required to reduce the kinase activity by 50%.[11]
-
The raw FP data is typically converted to percent inhibition: % Inhibition = 100 * (Signalinhibitor - Signalneg_ctrl) / (Signalpos_ctrl - Signalneg_ctrl)
-
The percent inhibition is then plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response (variable slope) equation to calculate the IC₅₀ value. A lower IC₅₀ value indicates a more potent inhibitor.
Part 3: Hit Validation and Secondary Assays
A hit from a primary screen is not a validated inhibitor. A series of secondary assays are crucial to confirm the mechanism of action, rule out artifacts, and assess selectivity.
Protocol 2: ATP Competition Assay
This assay determines if this compound inhibits the kinase in an ATP-competitive manner. The principle is that the IC₅₀ of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases.[8][10]
Procedure:
-
Perform the biochemical kinase assay (as described in Protocol 1) with a full dose-response curve for this compound.
-
Repeat the experiment multiple times, each time with a different, fixed concentration of ATP (e.g., 0.1x Km, 1x Km, and 10x Km).
-
Calculate the IC₅₀ value for each ATP concentration.
Interpretation:
-
ATP-competitive: A significant rightward shift (increase) in the IC₅₀ value is observed as the ATP concentration increases.
-
Non-ATP-competitive: The IC₅₀ value remains relatively constant regardless of the ATP concentration.
-
Uncompetitive: The IC₅₀ value decreases as the ATP concentration increases (the inhibitor binds preferentially to the enzyme-ATP complex).
Counter-Screening for False Positives
It is critical to rule out compounds that interfere with the assay technology itself rather than inhibiting the kinase. Common interferences in fluorescence-based assays include:
-
Autofluorescent Compounds: Compounds that fluoresce at the same wavelength as the assay's fluorophore can artificially increase or decrease the signal.[9]
-
Signal Quenchers: Compounds that absorb light at the excitation or emission wavelengths can lead to a false positive signal (in a signal-decrease assay) or a false negative (in a signal-increase assay).[9]
A simple counter-screen involves running the assay without the kinase enzyme. Any compound that still produces a signal change in the absence of the enzyme is likely an assay artifact and should be deprioritized.
Part 4: Transitioning to a Cellular Environment
While biochemical assays are excellent for primary screening, they lack physiological context. Cell-based assays are essential to confirm that a compound can enter a cell, engage its target kinase, and elicit a downstream biological response.
Principle of Cellular Target Engagement Assays
Assays like NanoBRET™ (Bioluminescence Resonance Energy Transfer) directly measure compound binding to the target kinase within living cells. This provides definitive evidence of target engagement. In this assay, the target kinase is expressed as a fusion with a NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the kinase is added to the cells (the energy acceptor). When the tracer is bound to the kinase-luciferase fusion, BRET occurs. An effective inhibitor will compete with the tracer for binding to the kinase, disrupting BRET and causing a decrease in the signal.
Protocol 3: Cellular Phosphorylation Assay (Downstream Signaling)
This assay measures the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase within a cellular context.
Materials:
-
Cell line that expresses the kinase of interest and its downstream substrate.
-
Antibodies: A total protein antibody for the substrate and a phospho-specific antibody for the substrate.
-
Appropriate cell culture media and reagents.
-
Multi-well plates for cell culture.
-
Plate-based detection system (e.g., ELISA, AlphaLISA®, or In-Cell Western).
Procedure:
-
Cell Plating: Seed the cells in 96-well or 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 1-2 hours).
-
Cell Stimulation (if necessary): For many signaling pathways, the kinase must be activated by an external stimulus (e.g., a growth factor). Add the stimulus for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells and lyse them to release the proteins.
-
Detection: Use a sandwich immunoassay format (like ELISA or AlphaLISA®) to detect the amount of phosphorylated substrate relative to the total amount of substrate in each lysate.
-
Data Analysis: Plot the ratio of phospho-substrate to total substrate against the inhibitor concentration to determine the cellular IC₅₀.
Conclusion and Future Directions
This compound represents a valuable starting point for kinase inhibitor screening campaigns. Its aminopyridine core is a well-established hinge-binding motif, providing a strong foundation for developing potent and selective inhibitors. By following a systematic screening funnel—from robust biochemical primary screens and rigorous hit validation to physiologically relevant cell-based assays—researchers can effectively leverage this scaffold to identify novel lead compounds. The protocols and principles outlined in this guide provide a comprehensive framework for initiating such a discovery program, ultimately contributing to the development of the next generation of targeted therapies.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for the Synthesis of 2-Phenoxypyridin-4-amine
Introduction
2-Phenoxypyridin-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique scaffold, incorporating a phenoxy group at the 2-position and an amino group at the 4-position of a pyridine ring, serves as a key intermediate in the synthesis of a variety of biologically active molecules. This application note provides a detailed, field-proven experimental protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The described methodology is based on a robust and efficient Nucleophilic Aromatic Substitution (SNAr) reaction, offering a reliable route to this important compound. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the synthetic strategy.
Strategic Approach to Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is most effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the inherent electrophilicity of the pyridine ring, particularly at the C2 and C4 positions, which is further enhanced by the presence of a good leaving group. In this protocol, we utilize 2-chloro-4-aminopyridine as the electrophilic substrate and phenol as the nucleophile.
The choice of a halopyridine, specifically a chloropyridine, as the starting material is a key aspect of this synthesis. In SNAr reactions involving halopyridines, the rate-determining step is typically the initial attack of the nucleophile to form a high-energy anionic intermediate known as a Meisenheimer complex. The stability of this intermediate dictates the feasibility of the reaction. The electron-withdrawing nature of the nitrogen atom in the pyridine ring stabilizes the negative charge in the Meisenheimer complex, particularly when the attack occurs at the ortho (C2) or para (C4) positions.[1][2]
A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide anion, which then attacks the electron-deficient C2 position of the 2-chloro-4-aminopyridine. Potassium carbonate is an effective and commonly used inorganic base for this type of transformation due to its sufficient basicity to deprotonate phenol and its favorable solubility in polar aprotic solvents often used for SNAr reactions.[3]
An alternative approach, the Ullmann condensation, which involves a copper-catalyzed reaction, could also be considered for the formation of the C-O bond.[4] However, the SNAr reaction is often preferred due to its operational simplicity and avoidance of transition metal catalysts, which can simplify purification and reduce cost.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Chloro-4-aminopyridine | ≥97% | Commercially Available |
| Phenol | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-aminopyridine (1.0 eq, e.g., 1.28 g, 10.0 mmol), phenol (1.2 eq, e.g., 1.13 g, 12.0 mmol), and anhydrous potassium carbonate (2.0 eq, e.g., 2.76 g, 20.0 mmol).
-
Rationale: An excess of phenol is used to drive the reaction to completion. A stoichiometric excess of potassium carbonate ensures complete deprotonation of the phenol.
-
-
Solvent Addition and Inert Atmosphere:
-
Add anhydrous dimethylformamide (DMF, 40 mL) to the flask.
-
Purge the reaction flask with an inert gas (nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction. An inert atmosphere is crucial to prevent oxidation of the starting materials and intermediates at elevated temperatures.
-
-
Reaction:
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 12-24 hours.
-
Rationale: The elevated temperature provides the necessary activation energy for the nucleophilic attack and subsequent elimination of the chloride leaving group.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted phenol, followed by brine (50 mL).
-
Rationale: The aqueous work-up removes the inorganic salts and DMF. The sodium bicarbonate wash is essential for removing acidic impurities, particularly unreacted phenol.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography. A gradient elution system of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 50% ethyl acetate in hexanes) is typically effective.
-
The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess the purity of the final product.
Visualization of the Synthetic Workflow
Reaction Mechanism
The following diagram illustrates the nucleophilic aromatic substitution mechanism for the synthesis of this compound.
Caption: SNAr mechanism for this compound synthesis.
Experimental Workflow
The diagram below outlines the key steps in the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Phenol: Is corrosive and toxic. Avoid contact with skin and eyes.
-
Dimethylformamide (DMF): Is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin.
-
2-Chloro-4-aminopyridine: May be harmful if swallowed or in contact with skin.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a Nucleophilic Aromatic Substitution reaction. By understanding the underlying principles and carefully following the outlined procedure, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The provided visualizations of the reaction mechanism and experimental workflow serve to further clarify the process. Adherence to the safety precautions is paramount for the successful and safe execution of this synthesis.
References
The Versatile Scaffold: Application of 2-Phenoxypyridin-4-amine in Medicinal Chemistry
Introduction: A Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple biological targets with high affinity, serving as a fertile ground for the development of novel therapeutics. The 2-phenoxypyridin-4-amine core is a prominent member of this class. Its unique electronic and conformational properties, arising from the interplay between the pyridine ring, the flexible phenoxy ether linkage, and the reactive 4-amino group, make it an exceptionally versatile building block for creating libraries of targeted inhibitors. This guide provides an in-depth exploration of the synthesis, derivatization, and application of this compound, with a focus on its successful implementation in the discovery of potent kinase inhibitors.
Strategic Synthesis of the this compound Core
The efficient construction of the this compound scaffold is paramount for its utilization in drug discovery programs. A robust and scalable synthetic route is essential. The most common and reliable approach involves a multi-step sequence starting from readily available precursors.
Synthetic Workflow Overview
The synthesis can be logically divided into three key stages: introduction of the phenoxy group, and reduction of a nitro group to the essential 4-amine.
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound.
Part 1: Synthesis of 2-Phenoxy-4-nitropyridine via Nucleophilic Aromatic Substitution
-
Rationale: The electron-withdrawing nitro group at the 4-position activates the 2-position of the pyridine ring towards nucleophilic attack. This allows for a facile displacement of the chloro substituent by a phenoxide nucleophile.
-
Materials:
-
2-Chloro-4-nitropyridine
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-chloro-4-nitropyridine (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the 2-chloro-4-nitropyridine.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-phenoxy-4-nitropyridine as a solid.
-
Part 2: Reduction of 2-Phenoxy-4-nitropyridine to this compound
-
Rationale: The nitro group is readily reduced to a primary amine using various reducing agents. A common and effective method is the use of iron powder in an acidic medium.
-
Materials:
-
2-Phenoxy-4-nitropyridine
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, suspend 2-phenoxy-4-nitropyridine (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 4:1 v/v mixture).
-
Add iron powder (3.0-5.0 eq) portion-wise to the stirred suspension. The reaction is exothermic.
-
Heat the mixture to reflux (approximately 80 °C) for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford this compound, which can be further purified by recrystallization or column chromatography if necessary.
-
Application in Kinase Inhibitor Drug Discovery
The this compound scaffold has proven to be particularly fruitful in the development of kinase inhibitors. The 4-amino group serves as a key hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding site. The 2-phenoxy group can be directed towards the solvent-exposed region or a hydrophobic pocket, providing a vector for potency and selectivity optimization.
Case Study: Development of c-Jun N-terminal Kinase (JNK) Inhibitors
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are implicated in various inflammatory diseases and neurodegenerative disorders. The 2-phenoxypyridine scaffold has been successfully employed to develop potent JNK inhibitors.[1]
References
The 2-Phenoxypyridin-4-amine Scaffold: A Privileged Motif for the Design of Novel Therapeutics
Introduction: The Power of the Privileged Scaffold
In the intricate landscape of modern drug discovery, the concept of the "privileged scaffold" has emerged as a cornerstone of efficient and successful medicinal chemistry campaigns.[1][2][3] A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity, serving as a versatile template for the development of novel therapeutics.[3] These structures are often found in natural products or have been refined through generations of synthetic effort, imbuing them with favorable physicochemical and pharmacokinetic properties. The 2-phenoxypyridin-4-amine core represents one such privileged scaffold, demonstrating remarkable versatility in its application across a range of therapeutic targets, most notably as a hinge-binding motif in kinase inhibitors.
This guide provides an in-depth exploration of the this compound scaffold, offering a rationale for its use in drug design, detailed synthetic protocols, and key biological evaluation methodologies. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful molecular framework in their own discovery programs.
The this compound Scaffold: A Profile
The this compound scaffold is characterized by a pyridine ring substituted with a phenoxy group at the 2-position and an amine at the 4-position. This arrangement of functional groups provides a unique combination of electronic and steric properties that are highly conducive to interactions with biological macromolecules.
Physicochemical Properties and Drug-Likeness
The utility of a scaffold in drug design is intrinsically linked to its physicochemical properties. The this compound core possesses a balanced profile that makes it an attractive starting point for optimization.
| Property | Value (Calculated) | Significance in Drug Design |
| Molecular Weight | 186.21 g/mol | Provides a low molecular weight starting point, allowing for the addition of various substituents without exceeding the typical "rule of five" guidelines for oral bioavailability. |
| LogP | 2.4561 | Indicates a moderate lipophilicity, which is often a good balance for membrane permeability and aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 48.14 Ų | Suggests good potential for oral absorption and cell permeability. |
| Hydrogen Bond Donors | 1 | The primary amine at the 4-position is a key hydrogen bond donor, crucial for interactions with many biological targets. |
| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen, the ether oxygen, and the amine nitrogen can all act as hydrogen bond acceptors, providing multiple points of interaction. |
| Rotatable Bonds | 2 | The scaffold has limited conformational flexibility, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. |
Calculated properties for the core scaffold this compound.
The pyridine ring, being an electron-deficient aromatic system, can also participate in favorable pi-stacking interactions with aromatic residues in protein binding pockets. Furthermore, the scaffold is synthetically tractable, allowing for the introduction of a wide range of substituents at various positions to fine-tune potency, selectivity, and pharmacokinetic properties.
Synthetic Protocols
The following protocols provide a step-by-step guide for the synthesis of the this compound scaffold and a representative example of its derivatization.
Protocol 1: Synthesis of the this compound Scaffold
This synthesis proceeds via a three-step route starting from 2-chloropyridine-N-oxide. The overall workflow is depicted below.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-Chloro-4-nitropyridine-N-oxide [4][5]
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 150 mL) to 0 °C in an ice bath.
-
Addition of Starting Material: Slowly add 2-chloropyridine-N-oxide (e.g., 100 g, 0.77 mol) portion-wise, maintaining the temperature between 5-10 °C.
-
Nitration: Add fuming nitric acid (e.g., 60 mL) dropwise, ensuring the temperature does not exceed 10 °C.
-
Heating: After the addition is complete, heat the mixture to 80 °C. An exothermic reaction will likely occur, raising the temperature. Maintain the temperature at 100 °C for 4 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice (e.g., 1.2 L).
-
Isolation: Collect the resulting solid precipitate by filtration and wash thoroughly with water. The solid can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 2-Chloro-4-nitropyridine [6][7]
-
Reaction Setup: Dissolve 2-chloro-4-nitropyridine-N-oxide (e.g., 10 g, 57.3 mmol) in a suitable solvent like chloroform (e.g., 150 mL).
-
Deoxygenation: Slowly add phosphorus trichloride (PCl₃) (e.g., 25 mL, 286 mmol) to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours.
-
Work-up: Cool the mixture to room temperature and carefully pour it into ice water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., saturated sodium bicarbonate solution) to a pH of 7-8. Extract the product with chloroform or another suitable organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Step 3: Synthesis of 2-Phenoxy-4-nitropyridine
-
Reaction Setup: In a round-bottom flask, dissolve phenol (e.g., 1.1 equivalents) in a suitable aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (e.g., 1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.
-
Nucleophilic Aromatic Substitution: Add a solution of 2-chloro-4-nitropyridine (1 equivalent) in the same solvent to the reaction mixture.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.
Step 4: Synthesis of this compound [8][9]
-
Reaction Setup: Dissolve 2-phenoxy-4-nitropyridine in a suitable solvent system, such as ethanol/water or acetic acid.
-
Reduction: Add a reducing agent. Common choices include iron powder with ammonium chloride in aqueous ethanol or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heating (if necessary): For the iron-based reduction, heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, filter the reaction mixture (if using solid reagents like iron or Pd/C) and concentrate the solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling
The this compound scaffold can be further functionalized. For instance, if a bromo-substituted phenoxy group is used in the initial synthesis, the resulting bromo-derivative can undergo Suzuki-Miyaura cross-coupling to introduce a variety of aryl or heteroaryl groups.
Caption: Suzuki-Miyaura coupling for derivatization.
-
Reaction Setup: In a reaction vessel, combine the bromo-substituted this compound derivative (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (2-3 equivalents).
-
Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 5-10 mol%).
-
Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purify the crude product by column chromatography.[10][11][12][13][14]
Biological Evaluation Protocols
The following protocols are essential for evaluating the biological activity of novel compounds derived from the this compound scaffold, particularly for kinase inhibitor discovery programs.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic, luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Caption: Workflow for a luminescence-based kinase inhibition assay.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Kinase Reaction:
-
In a white, opaque 384-well plate, add the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the kinase enzyme to each well (except the negative control).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the specific kinase substrate and ATP.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add a Kinase Detection Reagent to convert the generated ADP to ATP and, in a coupled reaction, produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 4: Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.[1][2][15]
Conclusion
The this compound scaffold is a powerful and versatile tool in the drug designer's arsenal. Its favorable physicochemical properties, synthetic accessibility, and proven track record in modulating the activity of various biological targets, particularly kinases, make it a highly attractive starting point for novel drug discovery programs. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this privileged scaffold in their quest for new and improved therapeutics.
References
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Privileged scaffolds for library design and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 4. prepchem.com [prepchem.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Chloro-4-nitropyridine | 23056-36-2 [chemicalbook.com]
- 8. mdpi.org [mdpi.org]
- 9. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. mdpi.com [mdpi.com]
Application Note: Validated Analytical Methods for the Quantification of 2-Phenoxypyridin-4-amine
Introduction: The Analytical Imperative for 2-Phenoxypyridin-4-amine
This compound (CAS: 21203-83-8, Mol. Wt.: 186.21 g/mol ) is a heterocyclic amine containing a pyridine core substituted with a phenoxy group and an amine group.[1] Molecules with such scaffolds are of significant interest in medicinal chemistry and drug development. The accurate and precise quantification of this compound is paramount throughout the pharmaceutical lifecycle—from early-stage discovery, where it might be assessed in biological matrices for pharmacokinetic (PK) studies, to late-stage manufacturing, where it is quantified as a drug substance or in a final drug product.
The choice of an analytical method is not arbitrary; it is dictated by the intended purpose, the sample matrix, and the required sensitivity. This guide provides detailed protocols and the scientific rationale for two robust, validated methods for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse method ideal for quantifying higher concentrations of the analyte in drug substances and pharmaceutical formulations. Its reliability and accessibility make it a cornerstone of quality control (QC) laboratories.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex biological matrices such as plasma.[2] Its unparalleled sensitivity and selectivity are essential for bioanalytical studies supporting preclinical and clinical development.[3][4]
Method Selection Rationale: Matching the Technique to the Task
The fundamental difference between quantifying a neat drug substance and measuring its concentration in plasma lies in concentration levels and matrix complexity.
-
For Drug Substance and Formulations (Assay, Purity): The analyte is present at high concentrations (e.g., mg/mL). The primary analytical challenges are ensuring specificity—the ability to separate the analyte from any impurities or degradation products—and precision. HPLC-UV is perfectly suited for this, offering excellent quantitative performance and the ability to develop stability-indicating methods.[5][6]
-
For Biological Matrices (Pharmacokinetics): The analyte is typically present at very low concentrations (e.g., ng/mL or pg/mL) within a highly complex matrix of endogenous proteins, lipids, and metabolites. The analytical challenge is to achieve a low limit of quantification (LOQ) while eliminating interference from the matrix. LC-MS/MS excels here, using the principle of Multiple Reaction Monitoring (MRM) to isolate and detect the analyte with exceptional specificity and sensitivity.[2][7]
Method 1: Stability-Indicating RP-HPLC-UV for Drug Substance and Formulation
This method is designed for the accurate assay and purity evaluation of this compound and is developed to be stability-indicating as per ICH guidelines.[8][9][10]
Principle of the Method
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. The analyte, being a moderately polar molecule, is retained on a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength, which is proportional to its concentration.
Experimental Protocol: HPLC-UV
A. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm).
-
Standard: this compound reference standard of known purity.
B. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 265 nm (Note: This should be determined by running a UV scan of the analyte to find the wavelength of maximum absorbance).
C. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1 - 100 µg/mL).
-
Sample Preparation (Tablets):
-
Weigh and finely powder no fewer than 20 tablets.[9]
-
Accurately weigh a portion of the powder equivalent to one tablet's average weight and transfer to a suitable volumetric flask.
-
Add approximately 70% of the flask volume with diluent, sonicate for 15 minutes to ensure complete dissolution, and dilute to the final volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation Protocol
The method must be validated to demonstrate its suitability for its intended purpose, following ICH Q2(R1) guidelines.[8]
// Invisible edges to enforce vertical alignment within clusters edge [style=invis]; RefStd -> Sample; StockSol -> SamplePrep; WorkSol -> SamplePrep; } caption [label="Fig 1: HPLC-UV Method Validation Workflow.", shape=plaintext, fontcolor="#202124"]; caption -> G [style=invis];
} Caption: HPLC-UV Method Validation Workflow.
Table 1: Validation Parameters and Acceptance Criteria for HPLC-UV Method
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] | Peak purity index > 0.999. Baseline resolution (Rs > 2) between analyte and its degradation products/impurities. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range. | Correlation coefficient (R²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To assess the closeness of the test results obtained by the method to the true value. Determined by spike recovery studies.[11] | Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day): RSD ≤ 2.0% for ≥6 replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% over multiple days/analysts. |
| LOQ/LOD | To determine the lowest concentration of analyte that can be reliably quantified/detected. | LOQ: Signal-to-Noise ratio ≥ 10. LOD: Signal-to-Noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[12] | System suitability parameters (e.g., tailing factor, theoretical plates) remain within acceptable limits. |
Method 2: LC-MS/MS for Bioanalytical Quantification in Human Plasma
This method is tailored for the sensitive and selective quantification of this compound in a biological matrix, such as human plasma, to support pharmacokinetic studies.
Principle of the Method
The method involves a simple protein precipitation step to extract the analyte and an internal standard (IS) from the plasma.[4] The extract is then injected into an LC-MS/MS system. The liquid chromatograph separates the analyte from matrix components, and the triple quadrupole mass spectrometer provides two stages of mass filtering. In the first quadrupole (Q1), the protonated molecule ([M+H]⁺) is selected. This precursor ion is fragmented in the second quadrupole (Q2, collision cell), and a specific, stable product ion is selected in the third quadrupole (Q3) for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing matrix interference and enabling ultra-sensitive quantification.[2]
Experimental Protocol: LC-MS/MS
A. Instrumentation and Materials
-
LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d5) is ideal. If unavailable, a structurally similar analog with close chromatographic behavior can be used.
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm), Blank Human Plasma (K2-EDTA).
B. LC and MS/MS Conditions
-
LC System
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient suitable for high-throughput analysis (e.g., 5% to 95% B in 2 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS System
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor [M+H]⁺ m/z 187.2 → Product m/z [To be determined by infusion and fragmentation, e.g., 94.1 (aminopyridine fragment)].
-
Internal Standard (IS): Precursor [M+H]⁺ m/z 192.2 (for d5-labeled) → Product m/z [To be determined].
-
-
Key Parameters: Optimize source-dependent parameters like capillary voltage, source temperature, and gas flows for maximum signal intensity. Optimize collision energy for the specific MRM transition.
-
C. Sample Preparation (Protein Precipitation)
-
Prepare IS Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.
-
Sample Processing:
-
Aliquot 50 µL of plasma (calibration standards, QCs, or unknown samples) into 1.5 mL microcentrifuge tubes.
-
Add 150 µL of the IS Working Solution to each tube.
-
Vortex vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifuge at ~18,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to autosampler vials.
-
Inject onto the LC-MS/MS system.[4]
-
Bioanalytical Method Validation
Validation for bioanalytical methods follows guidelines from regulatory bodies like the FDA and EMA, focusing on performance in the biological matrix.
Table 2: Validation Parameters for Bioanalytical LC-MS/MS Method
| Parameter | Objective | Typical Acceptance Criteria |
| Selectivity | To ensure endogenous matrix components do not interfere with the quantification of the analyte or IS. | Response in blank matrix should be < 20% of the LLOQ for the analyte and < 5% for the IS. |
| Linearity & LLOQ | To define the calibration curve range and the lowest standard on the curve that can be quantified with acceptable accuracy and precision. | R² ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness and repeatability of measurements across multiple runs. | Intra- & Inter-day: Mean accuracy (% nominal) within 85-115% (80-120% at LLOQ). Precision (%RSD) ≤ 15% (≤ 20% at LLOQ) at a minimum of four QC levels. |
| Matrix Effect | To assess the suppression or enhancement of ionization caused by co-eluting matrix components. | The IS-normalized matrix factor should have a %RSD ≤ 15% across different lots of matrix. |
| Recovery | To measure the efficiency of the extraction process. | Recovery of the analyte should be consistent and reproducible. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (e.g., freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Conclusion
The successful quantification of this compound requires the selection and validation of an analytical method appropriate for the specific research question. For quality control of drug substance and product, a stability-indicating HPLC-UV method provides the necessary precision, accuracy, and specificity. For bioanalytical applications requiring high sensitivity to define pharmacokinetic profiles, an LC-MS/MS method is the definitive choice. The protocols and validation frameworks provided in this note offer a comprehensive guide for researchers to establish robust and reliable quantitative methods, ensuring data integrity and supporting accelerated drug development programs.
References
- 1. chemscene.com [chemscene.com]
- 2. lcms.cz [lcms.cz]
- 3. Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. turkjps.org [turkjps.org]
- 10. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iosrphr.org [iosrphr.org]
- 12. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing Novel 2-Phenoxypyridin-4-amine Derivatives as Kinase Inhibitors
A Guide for Preclinical Cancer Drug Discovery
Introduction: The Promise of the 4-Phenoxypyridine Scaffold
The 4-phenoxypyridine moiety is a privileged scaffold in modern medicinal chemistry, serving as a core structural component in numerous targeted therapeutic agents. Its derivatives have been extensively explored as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][2] Research has demonstrated that specific substitutions on this core structure can yield highly potent and selective inhibitors against key oncogenic drivers.[1]
This guide focuses on a promising, albeit representative, lead compound derived from this class, hereafter referred to as PPA-Analog-39 . Based on structure-activity relationship studies of its chemical relatives, PPA-Analog-39 has been identified as a potent, dual-nanomolar inhibitor of the receptor tyrosine kinases (RTKs) c-Met (Hepatocyte Growth Factor Receptor) and Flt-3 (Fms-like Tyrosine Kinase 3).[1] Both c-Met and Flt-3 are validated targets in oncology; their aberrant activation drives proliferation, survival, and metastasis in various malignancies, including non-small cell lung cancer, colorectal cancer, and acute myeloid leukemia (AML).
These application notes provide a comprehensive framework of validated in vitro and in vivo assays designed to rigorously characterize the biochemical, cellular, and physiological effects of PPA-Analog-39 and similar 4-phenoxypyridine-based kinase inhibitors. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices.
Part 1: In Vitro Characterization – From Enzyme to Cell
The initial phase of characterization aims to confirm the compound's activity and mechanism of action at the biochemical and cellular levels. This involves quantifying its inhibitory potency against the purified target enzymes, verifying its engagement with the target within a cellular context, and assessing its functional impact on cancer cell proliferation.
Protocol: Biochemical Kinase Inhibition Assay (IC₅₀ Determination)
This assay quantitatively measures the potency of PPA-Analog-39 against purified c-Met and Flt-3 kinase domains. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for lead compound ranking. We will use a luminescence-based kinase assay that quantifies ATP consumption.
Principle: Kinase activity consumes ATP, converting it to ADP. The amount of remaining ATP is inversely proportional to kinase activity. A luciferase-based system generates a luminescent signal from the remaining ATP; therefore, a lower signal indicates higher kinase activity and weaker inhibition.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of PPA-Analog-39 in 100% Dimethyl Sulfoxide (DMSO).
-
Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a range of concentrations for the dose-response curve. The final assay concentration will typically be 100-fold lower than the intermediate plate.
-
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute purified, recombinant human c-Met or Flt-3 kinase and its corresponding substrate (e.g., poly(Glu, Tyr) 4:1) to their optimal concentrations in Kinase Buffer.
-
Prepare an ATP solution in Kinase Buffer at a concentration equal to its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.
-
-
Assay Execution (in a 384-well plate):
-
Add 50 nL of each PPA-Analog-39 serial dilution to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 2.5 µL of the kinase-substrate mix to all wells except the "no enzyme" control.
-
Add 2.5 µL of Kinase Buffer to the "no enzyme" control wells.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect remaining ATP by adding 10 µL of a commercial ATP detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Incubate for 40 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the "no inhibitor" control as 0% inhibition and the "no enzyme" control as 100% inhibition.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
-
Table 1: Representative Biochemical Inhibition Data for PPA-Analog-39
| Target Kinase | IC₅₀ (nM) | Selectivity Panel (Example) | IC₅₀ (nM) |
| c-Met | 2.61 | VEGFR-2 | > 1000 |
| Flt-3 | 2.18 | EGFR | > 2500 |
| PDGFR-β | 150.5 | c-Kit | > 500 |
Protocol: Cellular Target Engagement via Western Blot
This assay confirms that PPA-Analog-39 can penetrate the cell membrane and inhibit the phosphorylation of its intended targets in a relevant cancer cell line.
Principle: Active c-Met and Flt-3 autophosphorylate specific tyrosine residues. A phosphospecific antibody can detect this active, phosphorylated state. Effective inhibition by PPA-Analog-39 will lead to a dose-dependent decrease in the phosphorylation signal without affecting the total protein levels of the kinase.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HT-29 for c-Met, MV4-11 for Flt-3) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
Pre-treat cells with increasing concentrations of PPA-Analog-39 (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., HGF for c-Met, FLT3 ligand for Flt-3) for 15 minutes to induce kinase phosphorylation. A non-stimulated control should be included.
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on an 8-10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Met (Tyr1234/1235) or phospho-Flt-3 (Tyr591).
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
-
Analysis and Re-probing:
-
Quantify band intensity using densitometry software.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies against total c-Met, total Flt-3, and a loading control like GAPDH or β-actin.
-
Part 2: In Vivo Evaluation – Assessing Drug-like Properties and Efficacy
After successful in vitro characterization, the focus shifts to evaluating the compound's behavior and efficacy in a whole-organism setting. This includes understanding its pharmacokinetic profile and testing its ability to inhibit tumor growth in an animal model.
Protocol Outline: Mouse Pharmacokinetic (PK) Study
Objective: To determine the key PK parameters of PPA-Analog-39 (e.g., half-life, clearance, volume of distribution, bioavailability) following intravenous (IV) and oral (PO) administration.
Methodology:
-
Animal Model: Use healthy adult mice (e.g., CD-1 or BALB/c), typically 3-5 animals per group.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage. The vehicle should be a safe, well-tolerated formulation (e.g., 0.5% methylcellulose with 0.1% Tween-80).
-
-
Blood Sampling: Collect sparse blood samples (approx. 25-50 µL) from each animal at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis:
-
Extract PPA-Analog-39 from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Plot plasma concentration versus time for both IV and PO routes.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Table 2: Representative Mouse Pharmacokinetic Data for PPA-Analog-39
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
| T½ (h) | 2.5 | 3.1 |
| Cₘₐₓ (ng/mL) | 850 (at 5 min) | 1250 |
| Tₘₐₓ (h) | N/A | 1.0 |
| AUC₀₋ᵢₙ𝒻 (h*ng/mL) | 1420 | 7810 |
| Clearance (mL/min/kg) | 23.5 | N/A |
| Bioavailability (F%) | N/A | 110% (Dose-normalized) |
Scientist's Note: A bioavailability value >100% can occur due to analytical variability or non-linear clearance, but this result suggests excellent oral absorption.[3]
Protocol: Human Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of PPA-Analog-39 in an immunodeficient mouse model bearing a human cancer cell line xenograft.
Step-by-Step Protocol:
-
Cell Implantation:
-
Subcutaneously inject 5-10 million HT-29 human colorectal cancer cells (suspended in Matrigel/PBS) into the flank of female athymic nude mice.
-
Allow the tumors to grow to a palpable size (approx. 100-150 mm³).
-
-
Randomization and Dosing:
-
Measure tumor volumes using calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Treatment Groups:
-
Group 1: Vehicle (e.g., 0.5% methylcellulose), administered orally once daily (PO, QD).
-
Group 2: PPA-Analog-39 (e.g., 30 mg/kg), PO, QD.
-
Group 3: Positive Control (a known c-Met or standard-of-care inhibitor), dosed according to literature.
-
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
Continue treatment for 21-28 days or until tumors in the vehicle group reach a predetermined endpoint size (e.g., 2000 mm³).
-
At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors for a final endpoint measurement.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine if the anti-tumor effect is significant.
-
Visualizations and Workflows
Signaling Pathway Diagram
Caption: Inhibition of c-Met and Flt-3 signaling by PPA-Analog-39.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for a novel kinase inhibitor.
References
- 1. Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Phenoxypyrimidin-4-amine | Benchchem [benchchem.com]
- 3. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallographic Studies of 2-Phenoxypyridin-4-amine
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Three-Dimensional Architecture of 2-Phenoxypyridin-4-amine
This compound, a heterocyclic amine with the chemical formula C₁₁H₁₀N₂O, presents a compelling target for crystallographic analysis.[1][2][3][4] Its molecular structure, featuring a pyridine ring linked to a phenoxy group, suggests potential applications in medicinal chemistry and materials science, where understanding the precise three-dimensional arrangement of atoms is paramount for structure-activity relationship (SAR) studies and rational drug design. The presence of both hydrogen bond donors (the amine group) and acceptors (the pyridine nitrogen and the ether oxygen) indicates a propensity for forming well-defined crystal lattices through various intermolecular interactions.[5]
These application notes provide a comprehensive guide for obtaining high-quality single crystals of this compound suitable for X-ray diffraction analysis. The protocols detailed herein are founded on established principles of small molecule crystallization and are designed to be a robust starting point for researchers.[6][7][8][9]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing a successful crystallization strategy. While extensive experimental data for this specific compound is not widely published, we can infer key characteristics from its structure and available data from suppliers.
| Property | Value/Information | Source |
| CAS Number | 21203-83-8 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₀N₂O | [1][2][4] |
| Molecular Weight | 186.21 g/mol | [2][4] |
| Purity | ≥95% (commercially available) | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
| Calculated LogP | 2.4561 - 3.03730 | [2][4] |
| Topological Polar Surface Area (TPSA) | 48.14 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 2 | [2] |
The calculated LogP value suggests moderate lipophilicity, indicating that a range of organic solvents should be screened for solubility. The presence of hydrogen bonding functionalities is a key handle for promoting ordered packing in the crystalline state.
PART 1: Material Purification - The Prerequisite for High-Quality Crystals
The purity of the starting material is arguably the most critical factor in successful crystallization.[7] Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to poorly diffracting crystals. It is imperative to begin with this compound of the highest possible purity (ideally >98%).
Protocol 1: Recrystallization for Purification
This protocol aims to purify commercially available this compound. The choice of solvent is crucial; an ideal solvent will dissolve the compound when hot but have low solubility when cold.[7]
Step-by-Step Methodology:
-
Solvent Screening: Begin by testing the solubility of a small amount of this compound in various solvents at room temperature and upon heating. A suggested starting panel of solvents is provided in the table below.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Slow Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process can be further slowed by placing the flask in an insulated container.
-
Inducing Crystallization (If Necessary): If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal.[7]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Table of Suggested Solvents for Purification:
| Solvent | Rationale |
| Isopropanol | Common solvent for recrystallization of polar organic compounds. |
| Acetonitrile | Aprotic solvent with a moderate boiling point. |
| Ethyl Acetate | Medium polarity solvent, often effective for compounds of this nature. |
| Toluene | A non-polar solvent that may be suitable if the compound is highly soluble in more polar solvents. |
| Acetone/Water Mixture | A solvent/anti-solvent system can be effective if a single solvent is not ideal. |
PART 2: Single Crystal Growth Methodologies
Once a purified sample of this compound is obtained, the next critical phase is the growth of single crystals suitable for X-ray diffraction. A suitable crystal should be of sufficient size (ideally >0.1 mm in all dimensions) and have a regular, well-defined morphology with no visible defects.[6] Several methods can be employed, and often, a parallel screening approach is most efficient.[9]
Methodology 1: Slow Evaporation
This is often the simplest and most successful method for small molecules.
Protocol:
-
Prepare a dilute solution of purified this compound in a suitable solvent (see solvent screening below).
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap that has a small pinhole or with paraffin film punctured with a needle.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
Diagram: Slow Evaporation Workflow
Caption: Workflow for single crystal growth by slow evaporation.
Methodology 2: Vapor Diffusion
This technique involves the slow diffusion of a precipitant (anti-solvent) vapor into a solution of the compound.
Protocol (Hanging Drop):
-
Dissolve the purified this compound in a "good" solvent (one in which it is readily soluble).
-
In the well of a vapor diffusion plate, add a "poor" solvent (an anti-solvent in which the compound is sparingly soluble).
-
Pipette a small drop (1-5 µL) of the compound solution onto a siliconized glass coverslip.
-
Invert the coverslip and seal the well. The vapor from the poor solvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
Protocol (Sitting Drop):
This is similar to the hanging drop method, but the drop of the compound solution is placed on a post within the well.
Diagram: Vapor Diffusion Principle
References
- 1. Page loading... [guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 21203-83-8 [amp.chemicalbook.com]
- 4. This compound, CasNo.21203-83-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 5. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenoxypyridin-4-amine
Welcome to the technical support center for the synthesis of 2-phenoxypyridin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthetic route and improve your yield.
I. Overview of Synthetic Strategies
The synthesis of this compound is a critical step in the development of various pharmaceutical agents, including potent Bruton's tyrosine kinase (BTK) inhibitors for treating mantle cell lymphoma.[1] The core of this synthesis involves the formation of a C-N bond and a C-O bond. The two most prevalent strategies for constructing the this compound core are:
-
Nucleophilic Aromatic Substitution (SNAr): This classical approach typically involves the reaction of a halo-substituted pyridine (e.g., 2-chloropyridin-4-amine) with a phenoxide. While seemingly straightforward, this method can be hampered by the need for harsh reaction conditions and may result in lower yields due to side reactions.
-
Cross-Coupling Reactions: Modern synthetic chemistry offers more elegant and often higher-yielding alternatives through palladium- or copper-catalyzed cross-coupling reactions. These methods, such as the Buchwald-Hartwig amination and the Ullmann condensation, provide greater control and broader substrate scope.[2][3]
This guide will focus on troubleshooting and optimizing these modern synthetic routes, which are generally preferred for their efficiency and versatility.
II. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: Why is my yield of this compound consistently low?
Low yields are a frequent frustration in multi-step syntheses. Let's break down the potential culprits and how to address them, focusing on a Buchwald-Hartwig amination approach.
Potential Cause 1: Inefficient Catalyst System
The choice of palladium catalyst and ligand is paramount in a Buchwald-Hartwig reaction. The electronic and steric properties of the phosphine ligand, in particular, play a crucial role in the efficiency of the catalytic cycle.[4]
Solution:
-
Ligand Selection: For C-N bond formation involving pyridines, bulky, electron-rich phosphine ligands are often superior. Experiment with a panel of ligands such as XPhos, SPhos, or RuPhos.[4] These ligands are known to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Catalyst Loading: While it may be tempting to use a minimal amount of catalyst, a slightly higher loading (e.g., 1-5 mol%) can sometimes be necessary to drive the reaction to completion, especially with less reactive substrates.
-
Pre-catalyst vs. In-situ Generation: Using a well-defined palladium pre-catalyst can lead to more reproducible results compared to generating the active Pd(0) species in situ.
Potential Cause 2: Inappropriate Base and Solvent Combination
The base is not just a proton scavenger in this reaction; it plays a critical role in the deprotonation of the amine and the overall catalytic cycle. The solvent must be able to dissolve the reactants and maintain a suitable reaction temperature.
Solution:
-
Base Selection: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The choice of base can also influence the reactivity of the amine.
-
Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. Ensure your solvent is thoroughly dried, as water can deactivate the catalyst and hydrolyze starting materials.
Experimental Protocol: Screening for Optimal Buchwald-Hartwig Conditions
Caption: Workflow for optimizing Buchwald-Hartwig amination conditions.
Step-by-step Methodology:
-
Setup: In a glovebox or under a nitrogen/argon atmosphere, add the 2-halopyridin-4-amine, phenol, palladium pre-catalyst, and ligand to a dry reaction vial.
-
Reagent Addition: Add the anhydrous solvent, followed by the base.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: After a set time (e.g., 12-24 hours), cool the reaction to room temperature and take an aliquot for analysis by LC-MS or GC-MS to determine the conversion.
-
Work-up and Purification: If the reaction has gone to completion, quench the reaction, perform an aqueous work-up, and purify the crude product by column chromatography.
-
Optimization: Systematically vary the catalyst, ligand, base, solvent, and temperature to identify the optimal conditions for your specific substrate.
Question 2: What are the common impurities I should look out for, and how can I minimize them?
Impurity profiling is crucial for any synthetic process, especially in drug development. Here are some common side products and strategies to mitigate their formation.
Common Impurities:
-
Hydrodehalogenation Product: Formation of 4-aminopyridine due to the reduction of the starting halide.
-
Di-arylated Product: In some cases, a second molecule of phenol can displace the amine, leading to a di-phenoxypyridine impurity.
-
Unreacted Starting Materials: Incomplete conversion will lead to the presence of starting materials in your crude product.
Minimization Strategies:
| Impurity | Cause | Mitigation Strategy |
| Hydrodehalogenation | Presence of water or other protic sources; side reaction of the catalyst. | Use rigorously dried solvents and reagents. Screen different ligands, as some are more prone to this side reaction. |
| Di-arylation | High reaction temperatures or prolonged reaction times. | Optimize the reaction temperature and monitor the reaction progress to avoid over-reaction. |
| Unreacted Starting Materials | Inefficient catalysis or sub-optimal reaction conditions. | Re-evaluate and optimize your reaction conditions as described in the previous section. |
Question 3: My purification by column chromatography is difficult. Are there any tips?
Purification can be a bottleneck. Here are some suggestions to improve the separation of your product.
-
Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine product on the silica gel.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a C18-functionalized reverse-phase silica gel.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification method to remove minor impurities and can be more scalable than chromatography.
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting material: 2-chloro-, 2-bromo-, or 2-iodopyridin-4-amine?
The reactivity of the halide in cross-coupling reactions generally follows the order I > Br > Cl. While 2-iodopyridin-4-amine will be the most reactive, it is also typically the most expensive. 2-chloropyridin-4-amine is often a good compromise between reactivity and cost, especially with modern, highly active catalyst systems.[5][6]
Q2: Can I use an Ullmann condensation instead of a Buchwald-Hartwig amination?
Yes, the Ullmann condensation is another viable option, particularly for C-O bond formation.[3][7] It typically uses a copper catalyst. However, traditional Ullmann reactions often require higher temperatures and stoichiometric amounts of copper.[3] Modern variations use soluble copper catalysts and ligands, making the conditions milder.[7]
Caption: Comparison of Buchwald-Hartwig and Ullmann routes.
Q3: Are there any safety considerations I should be aware of?
-
Palladium and Copper Catalysts: These heavy metals can be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled in an inert atmosphere.
-
Bases: Strong bases like NaOtBu and LHMDS are corrosive and react violently with water.
-
Solvents: Organic solvents are flammable and should be used in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.
IV. Conclusion
Improving the yield of this compound synthesis requires a systematic approach to optimization. By carefully selecting your catalyst system, base, and solvent, and by monitoring your reaction for the formation of impurities, you can significantly enhance the efficiency of your synthesis. This guide provides a starting point for troubleshooting and should be used in conjunction with a thorough review of the primary literature.
V. References
-
This compound | CAS No.21203-83-8 Synthetic Routes - Guidechem . Available from: --INVALID-LINK--
-
Buchwald–Hartwig amination - Wikipedia . Available from: --INVALID-LINK--
-
CA2602286C - Process for preparing 4-aminopyridines using pyridine betaine ... - Google Patents . Available from: --INVALID-LINK--
-
2-Phenyl-4-aminopyrimidine synthesis - ChemicalBook . Available from: --INVALID-LINK--
-
Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytopathogenic Fungus Agents - MDPI . Available from: --INVALID-LINK--
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central . Available from: --INVALID-LINK--
-
21203-83-8 | this compound - ChemScene . Available from: --INVALID-LINK--
-
An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC - NIH . Available from: --INVALID-LINK--
-
Ullmann condensation - Wikipedia . Available from: --INVALID-LINK--
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube . Available from: --INVALID-LINK--
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Available from: --INVALID-LINK--
-
(PDF) 4-Alkoxy- And 4-Amino-2, 2-Bipyrrole Synthesis - Amanote Research . Available from: --INVALID-LINK--
-
4-Amino-2-chloropyridine: Application, Synthesis - ChemicalBook . Available from: --INVALID-LINK--
-
In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study - ResearchGate . Available from: --INVALID-LINK--
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Available from: --INVALID-LINK--
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH . Available from: --INVALID-LINK--
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI . Available from: --INVALID-LINK--
-
CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents . Available from: --INVALID-LINK--
-
Machine Learning-Driven Optimization of Continuous-Flow Photoredox Amine Synthesis - PMC - NIH . Available from: --INVALID-LINK--
-
Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma - PubMed . Available from: --INVALID-LINK--
-
Ullmann Reaction - Organic Chemistry Portal . Available from: --INVALID-LINK--
-
2-Amino-4-chloropyridine | 19798-80-2 - ChemicalBook . Available from: --INVALID-LINK--
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH . Available from: --INVALID-LINK--
-
This compound | 21203-83-8 - ChemicalBook . Available from: --INVALID-LINK--
-
CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents . Available from: --INVALID-LINK--
-
Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one - PubMed . Available from: --INVALID-LINK--
-
2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem . Available from: --INVALID-LINK--
-
Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed . Available from: --INVALID-LINK--
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - MDPI . Available from: --INVALID-LINK--
-
Synthesis and Reactions of New Thienopyridines, Pyridothienopyrimidines and Pyridothienotriazines | Request PDF - ResearchGate . Available from: --INVALID-LINK--
-
4-Ethoxypyridin-2-amine - Amerigo Scientific . Available from: --INVALID-LINK--
References
- 1. Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 6. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Phenoxypyridin-4-amine Derivatives
Welcome to the technical support center for the synthesis of 2-phenoxypyridin-4-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of this important chemical scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered in these synthetic routes.
The this compound core is a privileged scaffold in medicinal chemistry, appearing in a variety of therapeutic agents. However, its synthesis is not always straightforward. This guide aims to provide practical, experience-driven insights to help you overcome synthetic hurdles and achieve your target molecules efficiently and in high yield.
I. Troubleshooting Guide: Navigating Common Synthetic Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield in Buchwald-Hartwig C-O Coupling
Question: I am attempting to synthesize a 2-phenoxypyridine derivative via a Buchwald-Hartwig C-O coupling between a 2-halopyridine and a phenol, but I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer: The Buchwald-Hartwig amination and its C-O coupling variant are powerful reactions, but their success with heteroaromatic substrates like 2-halopyridines can be sensitive to several factors.[1][2] Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions:
-
Catalyst System (Palladium Source & Ligand):
-
Cause: The choice of palladium precursor and, more critically, the phosphine ligand is paramount. Not all ligands are created equal for this transformation. The coordination of the pyridine nitrogen to the palladium center can often complicate the catalytic cycle.
-
Solution:
-
Ligand Selection: For coupling with 2-halopyridines, bulky, electron-rich biaryl phosphine ligands are often the most effective. Consider screening ligands such as XPhos, RuPhos, or SPhos.[3] These ligands promote the reductive elimination step, which is often the rate-limiting step in C-O bond formation. In some cases, bidentate ligands like Xantphos can also be effective.[4]
-
Palladium Precursor: While Pd₂(dba)₃ and Pd(OAc)₂ are common choices, pre-catalysts like the G2 or G3 palladacycles (e.g., XPhos Pd G2) can offer improved activity and reproducibility by ensuring the efficient generation of the active Pd(0) species.[3][5]
-
-
-
Base Selection:
-
Cause: The strength and solubility of the base are critical for both deprotonating the phenol and facilitating the catalytic cycle. An inappropriate base can lead to incomplete reaction or side product formation.
-
Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common first choice.[5][6] However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, especially when paired with a highly active ligand.[4]
-
-
Solvent and Temperature:
-
Cause: The reaction solvent must be anhydrous and capable of solubilizing all components. The reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition.
-
Solution: Toluene and dioxane are standard solvents for Buchwald-Hartwig reactions. Ensure they are thoroughly dried before use. Typical reaction temperatures range from 80-110 °C.[5] If you are seeing no reaction, a modest increase in temperature may be beneficial.
-
-
Substrate Reactivity:
-
Cause: The electronic nature of both the 2-halopyridine and the phenol can significantly impact reactivity. Electron-withdrawing groups on the pyridine ring generally increase its reactivity towards oxidative addition. Conversely, electron-donating groups on the phenol can enhance its nucleophilicity.
-
Solution: If you are working with an electron-rich 2-halopyridine or an electron-poor phenol, you may need to employ a more active catalyst system (e.g., a more electron-rich ligand) or higher reaction temperatures. The reactivity order for the halide is typically I > Br > Cl.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig C-O coupling.
Issue 2: Side Reactions in Nucleophilic Aromatic Substitution (SNAr)
Question: I'm using an SNAr approach with a 2-chloropyridine and a phenoxide, but I'm getting a mixture of products, including what appears to be a di-substituted pyridine. How can I improve the selectivity?
Answer: SNAr is a classic and often cost-effective method for forming C-O bonds. However, controlling selectivity can be a challenge, especially with highly activated pyridines.
Potential Causes & Solutions:
-
Over-activation of the Pyridine Ring:
-
Cause: Strong electron-withdrawing groups (e.g., -NO₂) on the pyridine ring activate it for nucleophilic attack.[7] If there are multiple leaving groups or activated positions, di-substitution can occur.
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the phenoxide nucleophile. Using a slight excess (1.05-1.2 equivalents) is often sufficient. A large excess can drive the reaction towards di-substitution.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and slowly increase if necessary. Lower temperatures generally favor mono-substitution.
-
-
-
Strongly Basic Conditions:
-
Cause: The use of a very strong base to generate the phenoxide (e.g., NaH) can sometimes lead to side reactions, including elimination or rearrangement, especially at elevated temperatures.
-
Solution: Pre-forming the phenoxide with a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO can provide a more controlled reaction.
-
-
Leaving Group Reactivity:
-
Cause: The reactivity of halogens in SNAr on pyridine rings follows the order F > Cl > Br > I.[8][9] If you are using a 2-fluoropyridine, the reaction will be very fast, potentially making it harder to control.
-
Solution: If you are observing poor selectivity with a 2-fluoropyridine, consider switching to the corresponding 2-chloropyridine, which will be less reactive and may offer better control.[8][9]
-
Issue 3: Difficulty in Product Purification
Question: My reaction to form a this compound derivative seems to have worked, but I'm struggling to purify the final product from the residual catalyst and ligands. What are some effective purification strategies?
Answer: Purifying polar, nitrogen-containing compounds from palladium residues and phosphine oxide byproducts is a common challenge.
Purification Strategies:
-
Aqueous Workup with Ligand Scavengers:
-
Method: After the reaction is complete, perform an aqueous workup. To remove phosphine-based impurities, consider washing the organic layer with a dilute solution of an oxidizing agent like aqueous hydrogen peroxide, which can help convert residual phosphines to their more water-soluble phosphine oxides. Alternatively, washing with a dilute acid solution can help remove the basic amine product into the aqueous layer, leaving non-polar impurities behind. The product can then be recovered by basifying the aqueous layer and extracting.
-
-
Silica Gel Chromatography:
-
Method: This is the most common method. However, polar amine products can streak on silica gel. To mitigate this, consider:
-
Solvent System Modification: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent system. This deactivates the acidic sites on the silica gel and improves the peak shape of the amine product.
-
Pre-treatment of Silica: Create a slurry of the silica gel with the eluent containing the basic modifier before packing the column.
-
-
-
Use of Scavenger Resins:
-
Method: There are commercially available scavenger resins designed to bind and remove specific impurities. For example, a silica-based resin functionalized with sulfonic acid can be used to capture the basic amine product, allowing impurities to be washed away. The product is then eluted with a basic solution (e.g., ammonia in methanol). Similarly, resins with thiol groups can be effective at scavenging residual palladium.
-
-
Crystallization:
-
Method: If your product is a solid, crystallization can be a highly effective purification method. Screen various solvent systems to find one that provides good recovery and high purity.
-
II. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this compound derivatives: Buchwald-Hartwig, Ullmann condensation, or SNAr?
A1: The choice of synthetic route depends on several factors, including substrate scope, functional group tolerance, and cost.
-
Buchwald-Hartwig Coupling: This is often the most versatile and reliable method, especially for complex molecules with sensitive functional groups.[1] It generally proceeds under milder conditions than the Ullmann condensation and has a broader substrate scope than SNAr.[1][2] However, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.[10]
-
Ullmann Condensation: This is a classical copper-catalyzed method.[11][12][13][14] Traditionally, it requires harsh reaction conditions (high temperatures) and stoichiometric amounts of copper.[11] Modern variations with soluble copper catalysts and ligands have improved the conditions, but it can still be less tolerant of sensitive functional groups compared to the Buchwald-Hartwig reaction.[11][15]
-
Nucleophilic Aromatic Substitution (SNAr): This is the most atom-economical and often the cheapest method.[16] However, it is generally limited to pyridines that are activated by strong electron-withdrawing groups.[7][17] If your starting 2-halopyridine is not sufficiently electron-deficient, this reaction is unlikely to proceed.
Q2: How does the position of the amine group (at C4) influence the synthesis of the 2-phenoxy ether linkage?
A2: The 4-amino group is an electron-donating group, which can deactivate the pyridine ring towards nucleophilic attack. This makes the SNAr reaction at the 2-position more challenging compared to a pyridine with an electron-withdrawing group at the 4-position. For transition metal-catalyzed reactions like the Buchwald-Hartwig coupling, the free amine can potentially coordinate to the metal center and inhibit catalysis. Therefore, it is often advantageous to protect the 4-amino group (e.g., as a Boc-carbamate or a pivalamide) before performing the C-O coupling reaction. The protecting group can then be removed in a subsequent step.
Q3: Can I introduce the 4-amino group after forming the 2-phenoxy bond?
A3: Yes, this is a viable strategy. For example, you could start with a 2-phenoxy-4-nitropyridine and then reduce the nitro group to an amine. This approach can be advantageous as the nitro group is a strong electron-withdrawing group that activates the pyridine ring for SNAr, potentially allowing for the formation of the C-O bond under milder conditions.
III. Detailed Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig C-O Coupling
This protocol provides a general starting point for the synthesis of a this compound derivative. Optimization will be required for specific substrates.
Reaction Scheme:
Materials:
-
2-Bromo-4-aminopyridine (or a protected derivative) (1.0 equiv)
-
Phenol derivative (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).
-
Add the 2-bromo-4-aminopyridine and the phenol derivative to the flask.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary (Illustrative):
| Entry | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | XPhos | NaOtBu | 100 | 12 | 85 |
| 2 | RuPhos | NaOtBu | 100 | 12 | 82 |
| 3 | Xantphos | Cs₂CO₃ | 110 | 24 | 75 |
| 4 | None | NaOtBu | 100 | 24 | <5 |
Protocol 2: General Procedure for SNAr
This protocol is suitable for activated 2-halopyridines.
Reaction Scheme:
Caption: Decision tree for selecting a synthetic route.
IV. References
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]
- 8. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 9. researchgate.net [researchgate.net]
- 10. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CA2602286C - Process for preparing 4-aminopyridines using pyridine betaine intermediates and pyridine betaines - Google Patents [patents.google.com]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. mdpi.com [mdpi.com]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 23. Amination of Phenols and Halophenols via Pyridinium-Iridium Dual Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. mdpi.com [mdpi.com]
- 26. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. chemscene.com [chemscene.com]
- 30. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
- 34. 2-Phenoxypyridine | C11H9NO | CID 78510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Phenoxypyridin-4-amine
Welcome to the technical support center for the synthesis of 2-Phenoxypyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a structured, easy-to-follow format. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve high-yielding, pure products.
I. Understanding the Synthetic Landscape
The synthesis of this compound and its derivatives typically relies on two primary strategies:
-
Nucleophilic Aromatic Substitution (SNAr): This is a common approach where a nucleophile displaces a leaving group on the pyridine ring. For our target molecule, this often involves the reaction of a 4-amino-2-halopyridine with a phenoxide. The pyridine ring's inherent electron deficiency facilitates this reaction, particularly at the C2 and C4 positions.[1][2]
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This powerful method forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine. In the context of this compound synthesis, this could involve coupling 2-phenoxypyridine with an ammonia surrogate or a protected amine at the 4-position.[3][4]
Each of these methods comes with its own set of challenges. The following sections are designed to address these specific issues.
II. Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Product Yield in SNAr Reactions
Question: I am attempting to synthesize this compound via an SNAr reaction between 2-chloro-4-aminopyridine and phenol with a base, but I'm observing very low conversion. What are the likely causes and how can I improve my yield?
Answer: Low yield in an SNAr reaction on a pyridine ring can stem from several factors. Let's break down the potential culprits and how to address them.
A. Insufficient Ring Activation or Poor Leaving Group
The pyridine ring is naturally electron-deficient, which is favorable for nucleophilic attack. However, the reactivity is significantly enhanced by electron-withdrawing groups.[1] While the nitrogen in the pyridine ring itself serves as an activating feature, the amino group at the 4-position is electron-donating, which can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine.
-
Leaving Group Efficiency: The nature of the leaving group is critical. For SNAr reactions, the typical reactivity order for halogens is F > Cl ≈ Br > I.[1][5] If you are using a chloro or bromo substituent, the reaction may require more forcing conditions.
-
Troubleshooting Protocol:
-
Increase Temperature: SNAr reactions on less activated rings often require higher temperatures, sometimes in the range of 100-150 °C.[1]
-
Consider a Better Leaving Group: If feasible, starting with 2-fluoro-4-aminopyridine would likely accelerate the reaction.
-
Activate the Ring: While not always practical for this specific target, be mindful that additional electron-withdrawing groups on the pyridine ring would increase the reaction rate.
-
-
B. Inappropriate Base and Solvent System
The choice of base and solvent is crucial for the success of the SNAr reaction. The base must be strong enough to deprotonate the phenol to form the more nucleophilic phenoxide, but not so strong that it leads to unwanted side reactions.[1]
-
Base Selection:
-
Common Choices: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH) are frequently used. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.
-
Protocol: If you are using a weaker base like K₂CO₃ with limited success, consider switching to Cs₂CO₃ or carefully using a stronger base like NaH to pre-form the phenoxide before adding the pyridine substrate.
-
-
Solvent Effects:
-
Polar Aprotic Solvents are Key: Solvents like DMF, DMSO, and NMP are excellent choices as they can solvate the cation of the base and do not interfere with the nucleophile.[1] They also have high boiling points, allowing for higher reaction temperatures.
-
Protocol: If you are using a less polar solvent, switching to DMF or DMSO and increasing the reaction temperature should improve the reaction rate.
-
C. Side Reactions and Degradation
At elevated temperatures, side reactions can become more prominent. The starting materials or the product might be susceptible to degradation.
-
Monitoring the Reaction:
-
Protocol: Use TLC or LC-MS to monitor the reaction progress. This will help you determine if the starting material is being consumed and if any new, unexpected spots are appearing. If the starting material is consumed but the desired product is not forming, it's likely a side reaction or degradation issue.
-
Consider Shorter Reaction Times: If the product is forming and then disappearing, it may be degrading under the reaction conditions. In this case, a shorter reaction time at a potentially higher temperature might be beneficial.
-
Visualizing the Troubleshooting Workflow for Low Yield in SNAr
Caption: Troubleshooting flowchart for low yield in SNAr synthesis.
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Question: I am trying a Buchwald-Hartwig approach to synthesize a derivative of this compound, but the reaction is sluggish and gives a complex mixture of products. How can I optimize this transformation?
Answer: The Buchwald-Hartwig amination is a powerful but sensitive reaction. Success hinges on the careful selection of the palladium source, ligand, base, and solvent.[6]
A. Catalyst and Ligand Selection
The choice of ligand is arguably the most critical parameter in a Buchwald-Hartwig reaction. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[6]
-
Common Ligands: For C-N bond formation, bulky, electron-rich phosphine ligands are generally preferred. Some common choices include:
-
Biarylphosphines: XPhos, SPhos, RuPhos
-
Bidentate Ligands: Xantphos, DPEphos
-
-
Troubleshooting Protocol:
-
Screen Ligands: If one ligand is not providing good results, it is essential to screen a panel of others. Xantphos is often a good starting point for reactions involving pyridines.[7][8]
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can lead to more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][7]
-
B. Base and Solvent Compatibility
The base plays a crucial role in the deprotonation of the amine and the subsequent steps of the catalytic cycle. The solvent must be compatible with all reaction components and facilitate the desired transformation.
-
Base Choice:
-
Common Bases: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For more sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective.[9]
-
Protocol: If you are using a weaker base with poor results, a switch to NaOtBu might be necessary. However, be aware that strong bases can promote side reactions.
-
-
Solvent Selection:
-
Aprotic Solvents: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions. The choice of solvent can influence the solubility of the base and the stability of the catalytic species.
-
Protocol: Toluene is a good general-purpose solvent. If solubility is an issue, dioxane may be a better choice.
-
Quantitative Data for Buchwald-Hartwig Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂ | XPhos Pd G3 | XPhos Pd G3 |
| Ligand | Xantphos | XPhos | (none) | (none) |
| Base | Cs₂CO₃ | NaOtBu | K₃PO₄ | NaOtBu |
| Solvent | Toluene | Dioxane | Toluene | Dioxane |
| Temperature | 100 °C | 85 °C | 110 °C | 90 °C |
| Typical Yield | Moderate | High | Low | Very High |
Issue 3: Difficulty with Product Purification
Question: My reaction to form this compound appears to be successful by TLC/LC-MS, but I am struggling to isolate a pure product. What purification strategies can I employ?
Answer: Purifying polar, nitrogen-containing compounds can be challenging. Here are some strategies to consider.
A. Column Chromatography
-
Stationary Phase: Standard silica gel is often the first choice. However, the basic nature of the pyridine nitrogen can cause tailing.
-
Protocol: To mitigate tailing, you can either use a neutral stationary phase like alumina or add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to your eluent system.
-
-
Eluent System:
-
Normal Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.
-
Reverse Phase: If normal phase chromatography is unsuccessful, reverse phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA can be effective.
-
B. Acid-Base Extraction
The basicity of the 4-amino group and the pyridine nitrogen allows for purification via acid-base extraction.
-
Detailed Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired product should move into the aqueous layer as the protonated salt.
-
Wash the acidic aqueous layer with an organic solvent to remove any non-basic impurities.
-
Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ until the product precipitates or can be extracted back into an organic solvent.
-
Extract the product into a fresh portion of organic solvent, dry with a drying agent (e.g., Na₂SO₄), and concentrate to obtain the purified product.[10]
-
C. Recrystallization
If the product is a solid, recrystallization can be a highly effective purification method.
-
Solvent Screening:
-
Protocol: Screen a variety of solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvent systems to try include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the SNAr reaction of a 2,4-dihalopyridine with a nucleophile?
A1: In general, nucleophilic attack on a pyridine ring is favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[1] This is because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[1] When both the 2 and 4 positions have leaving groups, the outcome can be influenced by both electronic and steric factors. Often, a mixture of products is obtained, and the reaction conditions (temperature, solvent) can be tuned to favor one isomer over the other.
Q2: Can I use an Ullmann condensation instead of a Buchwald-Hartwig reaction?
A2: Yes, the Ullmann condensation is a classical method for forming C-O bonds and can be an alternative. This typically involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst and a base, often at high temperatures.[11][12] However, traditional Ullmann conditions can be harsh. Modern variations often use ligands to improve catalyst performance and allow for milder conditions.[13][14] If you are experiencing issues with palladium-based methods, a ligand-accelerated Ullmann coupling could be a viable alternative.
Q3: My starting material, 2-chloro-4-aminopyridine, is not commercially available. How can I synthesize it?
A3: A common route to 2-chloro-4-aminopyridine starts from 2-chloropyridine.[15] The general strategy involves:
-
N-Oxidation: 2-chloropyridine is oxidized to 2-chloropyridine-N-oxide. This activates the 4-position for the next step.
-
Nitration: The N-oxide is nitrated at the 4-position to give 2-chloro-4-nitropyridine-N-oxide.
-
Reduction: The nitro group is then reduced to an amino group, yielding 2-chloro-4-aminopyridine.[16][17]
Visualizing the Synthesis of 2-chloro-4-aminopyridine
Caption: Synthetic route to 2-chloro-4-aminopyridine.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. Retrieved from --INVALID-LINK--
-
Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from --INVALID-LINK--
-
ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CA2602286C - Process for preparing 4-aminopyridines using pyridine betaine. Retrieved from --INVALID-LINK--
-
Reddit. (2023). Troubleshooting Ullmann Coupling. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig. Retrieved from --INVALID-LINK--
-
Dakenchem. (2025). What are the reaction products when 2 - Chloropyridine reacts with nucleophiles?. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytopathogenic Fungus Agents. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Retrieved from --INVALID-LINK--
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Retrieved from --INVALID-LINK--
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023). Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2019). 4-Amino-2-chloropyridine: Application, Synthesis. Retrieved from --INVALID-LINK--
-
Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from --INVALID-LINK--
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Retrieved from --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. (n.d.). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Streamlining the synthesis of chemical drugs via palladium-catalysed oxidative amination. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). The Ullmann Ether Condensation. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Retrieved from --INVALID-LINK--
-
Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Ethylenediamine-palladium(II) complexes with pyridine and its derivatives: synthesis, molecular structure and initial antitumor studies. Retrieved from --INVALID-LINK--
-
Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). 21203-83-8 | this compound. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from --INVALID-LINK--
-
PubMed. (2013). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and antitumor activity of novel pyrimidin-4-amine derivatives. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 9. reddit.com [reddit.com]
- 10. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 15. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 16. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 17. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Phenoxypyridin-4-amine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Phenoxypyridin-4-amine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. Our aim is to equip you with the scientific rationale and practical steps to overcome common challenges, ensuring the integrity and purity of your final product.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a basic pyridine nitrogen and a primary amine, which dictate its chemical behavior during purification. Difficulties in purification often arise from its basicity, potential for side products during synthesis (commonly via Buchwald-Hartwig amination), and its specific solubility profile. This guide is structured to address these core challenges systematically.
Troubleshooting Guide: Common Purification Issues
This section directly addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Q1: I'm seeing significant peak tailing and poor separation during silica gel column chromatography. What's causing this and how can I fix it?
Root Cause Analysis:
Peak tailing is a classic issue when purifying basic compounds like this compound on standard silica gel.[1][2] The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly interact with the basic nitrogen atoms of your compound. This leads to a slow and uneven elution, resulting in broad, tailing peaks and poor separation from impurities.
Solutions & Protocols:
-
Mobile Phase Modification: The most straightforward approach is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.
-
Recommended Modifier: Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is highly effective.[1]
-
Protocol:
-
Determine an appropriate starting solvent system (e.g., ethyl acetate/hexane) using Thin Layer Chromatography (TLC).
-
Prepare your mobile phase and add 0.1-1% TEA.
-
Equilibrate your packed column with this modified mobile phase before loading your sample.
-
-
-
Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for the purification of basic compounds.[1]
-
Deactivated Silica Gel: Commercially available deactivated silica gel, which has fewer acidic silanol groups, can also be used.
-
Data Summary: Stationary Phase Selection
| Stationary Phase | Advantages | Disadvantages |
| Silica Gel | High resolving power, widely available. | Can cause peak tailing with basic compounds. |
| Alumina | Ideal for basic compounds, minimizes tailing. | May have lower resolving power than silica. |
| Deactivated Silica | Good compromise, reduces tailing. | Can be more expensive. |
Q2: My this compound product won't crystallize. What recrystallization strategies can I try?
Root Cause Analysis:
Crystallization is a delicate process influenced by purity, solvent choice, and concentration. For amine-containing compounds, stubborn oils or amorphous solids are common outcomes if conditions are not optimal. Amines can also be susceptible to oxidation, which can introduce impurities that inhibit crystallization.[3]
Solutions & Protocols:
-
Systematic Solvent Screening: A methodical approach to finding the right solvent system is crucial.
-
Protocol:
-
In small vials, dissolve a small amount of your crude product in various hot solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
Observe for crystal formation.
-
If a single solvent doesn't work, try a binary solvent system. Dissolve the compound in a small amount of a "good" hot solvent (in which it is very soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, gently heat until clear and allow to cool slowly.
-
-
-
Salt Formation for Recrystallization: Converting the amine to a salt often dramatically improves its crystallinity. The ionic nature of the salt leads to a more ordered crystal lattice.
-
Protocol (HCl Salt Formation):
-
Dissolve the crude this compound in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether or isopropanol dropwise while stirring.
-
The hydrochloride salt will precipitate.
-
Collect the salt by filtration and wash with cold solvent.
-
The purified salt can then be recrystallized, or the free base can be regenerated by dissolving the salt in water and adding a base (e.g., NaHCO₃) to extract the purified amine with an organic solvent.[3]
-
-
Q3: I'm getting a persistent emulsion during acid-base extraction in my work-up. How can I break it?
Root Cause Analysis:
Emulsions are common during the work-up of reactions that produce amphiphilic byproducts or when the densities of the aqueous and organic layers are too similar. The basic nature of this compound and its potential to form salts can sometimes contribute to this issue.
Solutions:
-
Add Brine: Addition of a saturated aqueous solution of sodium chloride (brine) will increase the ionic strength and density of the aqueous layer, which often helps to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: Filter the entire emulsion through a pad of Celite or glass wool.
-
Centrifugation: If available, a centrifuge is highly effective at separating the layers.
Workflow for Acid-Base Extraction
References
Technical Support Center: Stability and Degradation of 2-Phenoxypyridin-4-amine
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 2-Phenoxypyridin-4-amine. Our goal is to provide a comprehensive resource for understanding its stability profile, predicting potential degradation pathways, and troubleshooting common experimental challenges. By synthesizing established chemical principles with practical, field-proven insights, this guide will empower you to conduct robust experiments and ensure the integrity of your results.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyridine ring substituted with a phenoxy group at the 2-position and an amine group at the 4-position. The interplay of these functional groups—the basic aromatic amine, the electron-rich phenoxy group, and the electron-deficient pyridine ring—dictates its chemical reactivity and, consequently, its stability. Understanding the potential liabilities of each functional group is paramount for designing stable formulations and interpreting analytical data.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, storage, and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored in a cool, dry, and dark environment, ideally at 2-8°C. It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen.
Q2: My this compound powder has developed a slight yellow or brownish tint over time. Is it still usable?
A2: A change in color often indicates degradation, particularly oxidative degradation of the aromatic amine moiety. While the compound may still be largely intact, the presence of colored impurities suggests that a purity check is warranted before use. We recommend re-analyzing the material by HPLC to quantify the purity and identify any significant degradation products. For critical applications, using a fresh, colorless batch is advisable.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing pyridine and aromatic amine functionalities can be susceptible to photodegradation. Exposure to UV or even ambient light over extended periods can catalyze oxidative reactions or lead to the formation of photoreactive intermediates. It is crucial to store the compound in amber vials or light-resistant containers and to minimize its exposure to light during experimental procedures. For comprehensive photostability testing, refer to the ICH Q1B guidelines.[1][2][3][4][5]
Q4: How stable is this compound in common HPLC solvents and diluents?
A4: While generally stable in common reversed-phase HPLC solvents like acetonitrile and methanol for the duration of a typical analysis, prolonged storage in solution is not recommended without stability data. The amine group can interact with acidic modifiers in the mobile phase, and the compound's solubility may vary with pH. It is best practice to prepare fresh solutions for each experiment. If solutions must be stored, they should be kept at low temperatures (2-8°C) and protected from light. A stability study of a related compound, 4-aminopyridine, in aqueous solution showed good stability over 24 hours at room temperature.[6]
Q5: What are the likely degradation pathways for this molecule?
A5: The primary degradation pathways are anticipated to be oxidation of the 4-amino group and the pyridine ring, hydrolysis of the phenoxy-pyridine ether linkage, and photodegradation.
-
Oxidation can lead to the formation of N-oxides, hydroxylated species, or colored polymeric impurities.
-
Hydrolysis , particularly under strong acidic or basic conditions, could cleave the ether bond to yield 4-aminopyridin-2-ol and phenol.
-
Photodegradation can result in a complex mixture of products, including those arising from radical-mediated reactions.
Troubleshooting Guide for Experimental Variability
This section provides solutions to specific issues you might encounter during your experiments with this compound.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Inconsistent results in biological assays (e.g., IC50 values). | 1. Degradation of stock solution: The compound may be degrading in the solvent over time. 2. Precipitation: The compound may be precipitating in the assay medium. 3. Inaccurate concentration: Due to degradation or poor solubility. | 1. Prepare fresh stock solutions for each experiment. If storing, aliquot and freeze at -20°C or -80°C and perform a stability check on thawed aliquots. 2. Visually inspect for precipitates in the stock and final assay wells. Consider using a different solvent or adding a solubilizing agent if compatible with your assay. 3. Verify the concentration of your stock solution spectrophotometrically or by HPLC before each use. |
| Appearance of new peaks in the HPLC chromatogram of a sample. | 1. On-bench degradation: Exposure to light and/or oxygen during sample preparation. 2. Hydrolysis: If the sample is in an acidic or basic aqueous solution. 3. Oxidation: Reaction with dissolved oxygen or peroxide impurities in solvents. | 1. Minimize light exposure by using amber vials and working quickly. 2. Neutralize samples immediately after acidic or basic treatment if hydrolysis is not the intended outcome. 3. Use high-purity, freshly opened solvents. Degas mobile phases to remove dissolved oxygen. Compare the chromatogram to a freshly prepared standard. |
| Poor peak shape (tailing) in HPLC analysis. | 1. Interaction with column silanols: The basic amine group can interact with acidic silanol groups on the silica support of the column. 2. Column overload: Injecting too much sample. | 1. Use a base-deactivated column. 2. Add a competing base like triethylamine (0.1%) to the mobile phase (if compatible with your detection method). 3. Lower the mobile phase pH to ensure the amine is fully protonated. 4. Reduce the injection volume or sample concentration. |
| Loss of mass balance in forced degradation studies. | 1. Formation of non-UV active degradants: Some degradation products may lack a chromophore. 2. Formation of volatile degradants: Degradation may produce volatile compounds that are lost during the experiment. 3. Precipitation of degradants: Degradation products may be insoluble in the sample diluent. | 1. Use a mass-sensitive detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector. 2. Analyze the headspace of the degradation sample by GC-MS if volatile products are suspected. 3. Visually inspect for precipitates. If present, attempt to dissolve the sample in a stronger solvent for analysis. |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol is designed to intentionally degrade the molecule to identify potential degradation products and develop a stability-indicating analytical method, in line with ICH Q1A(R2) guidelines. The goal is to achieve 5-20% degradation.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a clear glass vial.
-
Heat in an oven at 80°C for 48 hours.
-
At appropriate time points, dissolve a portion of the solid in the diluent to a final concentration of ~100 µg/mL for HPLC analysis.
-
-
Photostability (Solid State):
-
Spread a thin layer of the solid compound in a petri dish.
-
Expose to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2][3][4][5]
-
Keep a control sample wrapped in aluminum foil under the same temperature conditions.
-
At the end of the exposure, dissolve a portion of both the exposed and control samples for HPLC analysis.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).
-
Use a photodiode array (PDA) detector to check for peak purity and any changes in the UV spectrum.
-
For identification of unknown degradation peaks, LC-MS analysis is recommended.[7][8][9][10]
Protocol 2: Development of a Stability-Indicating HPLC Method
A good starting point for a stability-indicating method for this compound would be a reversed-phase HPLC method.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a shallow gradient, for example:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm (or determine the λmax by UV scan).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are crucial for demonstrating specificity.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
References
- 1. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ikev.org [ikev.org]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. scribd.com [scribd.com]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-Phenoxypyridin-4-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the crystallization of 2-phenoxypyridin-4-amine (CAS: 21203-83-8). This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this molecule. The guide provides in-depth, scientifically-grounded solutions in a direct question-and-answer format.
Section 1: Physicochemical Properties & Initial Considerations
Understanding the fundamental properties of this compound is the first step in designing a successful crystallization protocol. The molecule's structure, featuring a basic amine group, a pyridine ring, and a phenoxy ether linkage, dictates its solubility and crystalline behavior.
| Property | Value | Source |
| CAS Number | 21203-83-8 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O | [1][2] |
| Molecular Weight | 186.21 g/mol | [1] |
| Calculated LogP | 2.4 - 3.04 | [1][2] |
| Topological Polar Surface Area (TPSA) | 48.14 Ų | [1][2] |
The moderate LogP value suggests solubility in a range of polar and non-polar organic solvents, while the TPSA and presence of hydrogen bond donors/acceptors indicate potential for strong intermolecular interactions, which can be both beneficial and challenging for crystallization.[1][2] Pyridine-containing compounds can sometimes present unique crystallization challenges compared to their non-heteroaromatic analogs.[3]
Section 2: Frequently Asked Questions (FAQs) & First-Line Troubleshooting
This section addresses the most common initial hurdles.
Q1: My this compound won't dissolve in anything! Where do I start?
A1: This is a common issue when dealing with highly crystalline crude material. Start with a systematic solvent screen. Given the molecule's structure, a range of solvents should be tested. Begin with small-scale tests (e.g., 5-10 mg of compound in 0.1-0.2 mL of solvent). Test solvents from different classes, such as alcohols (Isopropanol, Ethanol), ketones (Acetone), esters (Ethyl Acetate), ethers (2-MeTHF), aromatic hydrocarbons (Toluene), and polar aprotics (Acetonitrile). Heat the mixtures to the solvent's boiling point. A good starting point is a solvent that dissolves the compound when hot but shows low solubility at room temperature or upon cooling.
Q2: I've dissolved my compound, but nothing crystallizes upon cooling. What's my next step?
A2: This indicates that your solution is not supersaturated, or the energy barrier for nucleation is too high. Here are the primary steps to take:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide a surface for nucleation.
-
Seeding: If you have a pure crystal of this compound, add a single, tiny crystal to the cooled solution. This provides a template for crystal growth.
-
-
Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent (e.g., 10-20% of the volume) and then allow it to cool again.[4]
-
Add an Anti-Solvent: If the compound is highly soluble, introduce a miscible "anti-solvent" in which the compound is insoluble. Add the anti-solvent dropwise to the solution at room temperature until persistent cloudiness is observed, then gently warm until the solution is clear again before allowing it to cool slowly. (See Protocol 2 for details).
Q3: My crystallization happened way too fast, yielding a fine powder or "crash-out." Is this bad?
A3: Yes, rapid crystallization often traps impurities within the crystal lattice, negating the purification aspect of the process.[4] An ideal crystallization should show initial crystal formation over 5-15 minutes and continue for 20 minutes or longer. To slow it down, re-heat the flask to dissolve the solid and add a small amount of additional solvent (e.g., 5-10% more volume).[4] This slight decrease in supersaturation will encourage slower, more ordered crystal growth, leading to higher purity.
Section 3: In-Depth Troubleshooting of Complex Issues
Issue 1: Oiling Out - The Formation of a Liquid Phase Instead of Crystals
Q4: I've dissolved this compound, but as it cools, it forms oily droplets instead of solid crystals. Why is this happening and how do I fix it?
A4: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), is a common and frustrating problem in crystallization.[5][6]
Causality: Oiling out occurs when, upon cooling, the solute separates into a second, solute-rich liquid phase before it has a chance to form a solid crystalline lattice.[5] This typically happens under one or more of the following conditions:
-
High Supersaturation: The concentration of the solute is too high, and the rate of cooling is too fast.
-
Low Melting Point: The melting point of the compound (or the compound plus impurities) is lower than the temperature of the solution.[4] Impurities often depress the melting point, making oiling out more likely.
-
Solvent Choice: The solvent may be too good, keeping the compound solvated even at high concentrations.
Oiled-out liquids rarely form pure crystals because impurities tend to be more soluble in the oily phase than in the bulk solvent.[4][5]
Solutions Workflow:
Caption: Decision workflow for troubleshooting oiling out.
Field-Proven Insights:
-
Slower Cooling: Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass to slow down the cooling rate dramatically.[4]
-
Seeding an Oil: In some cases, seeding can be successful even after oiling out has occurred.[7] Add a seed crystal to the cooled, two-phase system. The seed may provide the template needed to induce crystallization directly from the supersaturated oily phase.
-
Solvent Selection: If oiling out persists, a fundamental change is needed. Choose a solvent in which the compound is less soluble at high temperatures. This requires a higher temperature to dissolve the solid, creating a larger temperature gap for crystallization to occur above the point where the material oils out.
Issue 2: Poor Recovery and Low Yield
Q5: My crystallization worked, but I recovered less than 50% of my material. How can I improve the yield?
A5: A low yield is typically due to one of two main issues: using too much solvent or premature filtration.
Causality & Solutions:
-
Excess Solvent: This is the most common cause. If too much solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even after cooling.[4]
-
Solution: Before filtering, check for completeness of crystallization. Dip a glass rod into the supernatant, pull it out, and let the solvent evaporate. A significant solid residue on the rod indicates a substantial amount of dissolved product. To recover it, return the filtrate to the flask, boil off a portion of the solvent, and re-cool to obtain a second crop of crystals. Note that second-crop crystals are often less pure.
-
-
Filtration Temperature: Filtering the crystals while the solution is still warm will lead to significant loss of product in the filtrate.
-
Solution: Ensure the flask is thoroughly cooled before filtration. An ice bath is recommended for at least 15-20 minutes to maximize the precipitation of the solid from the solution.
-
-
Inappropriate Solvent: The solvent may be too good, resulting in high solubility even at low temperatures.
-
Solution: A good crystallization solvent should exhibit a steep solubility curve: high solubility at high temperatures and very low solubility at low temperatures. If your compound remains stubbornly soluble, consider using an anti-solvent (Protocol 2) to crash out more material before filtration.
-
Issue 3: Solvent System Selection
Q6: I can't find a good single solvent for this compound. How do I develop a binary solvent system?
A6: A binary, or two-solvent, system is an excellent strategy when no single solvent has the ideal solubility profile. This is also known as anti-solvent crystallization.[8][9]
Causality & Principle: The strategy is to find a pair of miscible solvents with opposing properties:
-
Solvent 1 (The "Solvent"): A solvent in which this compound is highly soluble, even at room temperature (e.g., Dichloromethane, Methanol, Acetone).
-
Solvent 2 (The "Anti-Solvent"): A solvent in which the compound is poorly soluble or insoluble (e.g., Hexanes, Heptane, Water, Diethyl Ether).[10]
The process involves dissolving the compound in a minimal amount of the "solvent" and then carefully adding the "anti-solvent" until the solution becomes saturated, inducing crystallization.
Workflow for Developing a Binary System:
Caption: Workflow for anti-solvent crystallization.
See Protocol 2 for a detailed step-by-step methodology.
Section 4: Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Preparation: Arrange a series of small test tubes or vials. Accurately weigh ~10 mg of crude this compound into each tube.
-
Solvent Addition: Add a starting volume of a candidate solvent (e.g., 0.2 mL) to each tube.
-
Room Temperature Test: Vigorously stir or sonicate each tube. Note any solvents that fully dissolve the compound at room temperature (these are poor single-crystallization solvents but may be useful as the primary solvent in a binary system).
-
Heating Test: For the tubes where the solid did not dissolve, heat them in a sand bath or heating block to the solvent's boiling point. Add the solvent in small increments (0.1 mL) until the solid just dissolves. Record the approximate volume.
-
An ideal solvent will dissolve the compound in a reasonable volume (e.g., < 1-2 mL for 10 mg) near its boiling point.
-
-
Cooling Test: Remove the tubes that formed a clear solution at high temperature and allow them to cool slowly to room temperature. Then, place them in an ice bath.
-
A good solvent will show significant crystal formation upon cooling. An excellent solvent will result in a thick slurry of crystals.
-
-
Selection: Choose the solvent that provides the best balance of high solubility when hot and low solubility when cold.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot "solvent" (e.g., acetone).
-
Anti-Solvent Addition: While the solution is still warm, add the "anti-solvent" (e.g., heptane) dropwise with swirling. Continue adding until you observe persistent turbidity (cloudiness). This is the point of saturation.
-
Clarification: Add a few drops of the hot "solvent" back into the mixture, just enough to make the solution clear again.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Isolation: Once crystal formation is complete, cool the flask further in an ice bath for 15-20 minutes before collecting the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.
Protocol 3: Advanced Technique - Salt Formation for Crystallization
For amines that are difficult to crystallize as a free base, forming a salt can dramatically change solubility properties and improve crystal quality.[3][11]
-
Dissolution: Dissolve the crude this compound free base in a suitable solvent like ethyl acetate or 2-propanol.
-
Acid Addition: Slowly add a solution of an acid (e.g., HCl in diethyl ether/dioxane, or a solution of oxalic or tartaric acid in ethanol) dropwise.
-
Precipitation: The corresponding salt (e.g., hydrochloride, oxalate) will often precipitate out of the solution as a well-defined crystalline solid.
-
Isolation: Collect the salt by filtration.
-
Optional - Free-Basing: The purified salt can be converted back to the free base by dissolving it in water, basifying the solution (e.g., with NaHCO₃ or NaOH), and extracting the pure free base with an organic solvent.
Section 5: References
-
University of California, Davis. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. --INVALID-LINK--
-
ChemScene. (n.d.). This compound. ChemScene. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-Methoxypyridin-4-amine. PubChem. --INVALID-LINK--
-
Kumar, L., et al. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design, 15(2), 837-848. --INVALID-LINK--
-
Google Patents. (2019). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound. --INVALID-LINK--
-
Jadhav, N., et al. (2018). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. ResearchGate. --INVALID-LINK--
-
Bonne-Aleman, C., et al. (2017). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Organic Process Research & Development, 21(1), 65-72. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. --INVALID-LINK--
-
Ferreira, M. A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1576. --INVALID-LINK--
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?--INVALID-LINK--
-
Career Henan Chemical Co. (n.d.). This compound CAS NO.21203-83-8. CareerChem. --INVALID-LINK--
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. --INVALID-LINK--
-
BOC Sciences. (n.d.). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences. --INVALID-LINK--
-
Google Patents. (2023). WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-. --INVALID-LINK--
-
National Center for Biotechnology Information. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC. --INVALID-LINK--
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. --INVALID-LINK--
-
Google Patents. (2011). US7927613B2 - Pharmaceutical co-crystal compositions. --INVALID-LINK--
-
Reddit. (2024). Amine workup. r/Chempros. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-Phenylpyridin-4-amine. PubChem. --INVALID-LINK--
-
Google Patents. (2008). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. --INVALID-LINK--
-
Bryan Research & Engineering. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Guide: Solubility of 2-(4-Ethylphenyl)propan-2-amine in Organic Solvents. BenchChem. --INVALID-LINK--
-
MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. MDPI. --INVALID-LINK--
-
ResearchGate. (2024). Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications. ResearchGate. --INVALID-LINK--
-
ResearchGate. (2018). Structure and reactivity of pyridine crystal under pressure. ResearchGate. --INVALID-LINK--
-
Voronin, A. P., et al. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26(34), 22558-22571. --INVALID-LINK--
-
BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 4-Nitrosodiphenylamine in Organic Solvents. BenchChem. --INVALID-LINK--
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Sulfur Recovery Engineering Inc.--INVALID-LINK--
-
Thorat, A. A., & Dalvi, S. V. (2012). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications, 3(2), 120-124. --INVALID-LINK--
-
Google Patents. (2005). EP1608339A1 - Pharmaceutical co-crystal compositions of drugs such as carbamazepine, celecoxib, olanzapine, itraconazole, topiramate, modafinil, 5-fluorouracil, hydrochlorothiazide, acetaminophen, aspirin, flurbiprofen, phenytoin and ibuprofen. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-Pyridinamine, 4-phenyl-. PubChem. --INVALID-LINK--
-
BenchChem. (n.d.). Navigating the Solubility Landscape of [4-(2-Morpholinoethoxy)phenyl]methylamine in Organic Solvents: A Technical Guide. BenchChem. --INVALID-LINK--
-
MDPI. (2023). Antisolvent Crystallization of Papain. MDPI. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-(2-Phenylethoxy)pyrimidin-4-amine. PubChem. --INVALID-LINK--
-
ResearchGate. (2013). Anti-solvent co-crystallization of carbamazepine and saccharin. ResearchGate. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4-Methoxypyridine. PubChem. --INVALID-LINK--
-
ChemSrc. (n.d.). 2-Propoxypyridin-4-amine. ChemSrc. --INVALID-LINK--
References
- 1. chemscene.com [chemscene.com]
- 2. This compound, CasNo.21203-83-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. ijcea.org [ijcea.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Phenoxypyridin-4-amine
Welcome to the technical support guide for the synthesis of 2-Phenoxypyridin-4-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important scaffold. This compound is a key structural motif found in a variety of pharmacologically active agents, including kinase inhibitors used in oncology.
The synthesis of this molecule, while conceptually straightforward, is often plagued by competing side reactions that can complicate purification and significantly reduce yields. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate these challenges effectively.
Common Synthetic Pathways
The construction of this compound typically involves the sequential formation of a C-O bond (ether linkage) and a C-N bond (amine group) on a pyridine core. The order of these steps and the chosen methodology define the primary synthetic routes. Understanding these routes is crucial for diagnosing side reactions.
-
Route A: Nucleophilic Aromatic Substitution (SNAr) First. This is one of the most common approaches. It typically begins with a di-halogenated or nitro-activated pyridine.
-
Path A1: Start with 2,4-dichloropyridine, perform a regioselective phenoxylation at the C4-position, followed by amination at the C2-position (or vice-versa).
-
Path A2: Start with 2-chloro-4-nitropyridine, perform phenoxylation to displace the chloride, and then reduce the nitro group to the desired amine.[1][2]
-
-
Route B: Cross-Coupling Strategies. These methods are employed when SNAr is not feasible or efficient.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is very low. What are the most likely causes?
Low yield is a common problem that can stem from incomplete reactions, product degradation, or, most frequently, competing side reactions.
Probable Cause 1: Incomplete Reaction
-
Diagnosis: TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
Solution:
-
Increase Reaction Time/Temperature: Ensure the reaction has been given sufficient time to proceed to completion. If kinetics are slow, a moderate increase in temperature may be beneficial. For coupling reactions, temperatures can range from 25°C to over 100°C.[7]
-
Check Reagent Stoichiometry & Purity: Verify the molar equivalents of all reagents. Ensure that the base used (e.g., K₂CO₃, NaOt-Bu, Cs₂CO₃) is anhydrous and active. For coupling reactions, ensure the catalyst and ligand are not degraded.
-
Probable Cause 2: Hydrolysis of Halide Starting Material
-
Diagnosis: You observe a byproduct with a mass corresponding to the replacement of a halogen with a hydroxyl group (e.g., 2-hydroxy-4-nitropyridine).
-
Causality: Halopyridines, especially when activated by an electron-withdrawing group like a nitro group, are susceptible to hydrolysis if water is present in the reaction mixture.
-
Solution:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Use of dried solvents is often critical for success.[8] Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Probable Cause 3: Competing Di-substitution
-
Diagnosis: When starting from 2,4-dichloropyridine, you isolate a significant amount of a byproduct with a mass corresponding to 2,4-diphenoxypyridine.
-
Causality: While the C4 position of 2,4-dichloropyridine is generally more reactive towards nucleophilic attack, the C2 position can also react, especially under forcing conditions or with a large excess of the nucleophile (phenol/phenoxide).
-
Solution:
-
Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of sodium phenoxide or phenol/base.
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity.
-
Probable Cause 4: Hydrodehalogenation in Coupling Reactions
-
Diagnosis: In a Buchwald-Hartwig or similar palladium-catalyzed reaction, you observe the formation of 2-phenoxypyridine (i.e., the desired amine group is missing and the halide has been replaced by hydrogen).
-
Causality: This is a known side reaction in the Buchwald-Hartwig catalytic cycle where β-hydride elimination competes with the desired reductive elimination, leading to the formation of a hydrodehalogenated arene and an imine byproduct.[5][9]
-
Solution:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often favor the desired reductive elimination pathway. Consider screening ligands like XPhos, RuPhos, or Josiphos-type ligands.[7][8]
-
Base Selection: The strength and nature of the base can influence the reaction outcome. Weaker bases like K₂CO₃ or Cs₂CO₃ may sometimes suppress this side reaction compared to strong alkoxides like NaOt-Bu.
-
Caption: Key side reactions branching from common synthetic routes.
Q2: I am having trouble purifying the final product. It co-elutes with an impurity. What can I do?
Purification is often challenging due to the similar polarities of the desired product and certain byproducts.
Probable Cause: Co-elution of Structurally Similar Impurities
-
Diagnosis: Your product appears as a single spot on TLC but shows impurity peaks in ¹H NMR or LC-MS. The impurity may be an isomer or a closely related byproduct.
-
Solution 1: Acid-Base Extraction:
-
Principle: The basic amine functionality of the desired product allows for its selective extraction. Byproducts that lack a basic nitrogen (e.g., 2,4-diphenoxypyridine or unreacted 2-phenoxy-4-nitropyridine) will not be extracted.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine product will move into the aqueous phase as its hydrochloride salt.
-
Separate the layers. The organic layer contains non-basic impurities.
-
Basify the aqueous layer carefully with a base like 1M NaOH or Na₂CO₃ until the pH is ~8-9.[10]
-
The pure this compound will precipitate out or can be extracted back into an organic solvent.
-
Wash the final organic layer with brine, dry over Na₂SO₄, and concentrate to yield the purified product.[10]
-
-
-
Solution 2: Derivatization/Protection:
-
Principle: If the impurity is also an amine, you can temporarily protect the primary amine of your product (e.g., as a Boc-carbamate or a sulfonamide), which will drastically change its polarity.[11]
-
Protocol:
-
Protect the crude mixture (e.g., with Boc₂O).
-
Purify the protected compound via column chromatography, which should now separate easily from other impurities.
-
Deprotect under standard conditions (e.g., TFA or HCl for Boc group) to yield the pure amine.
-
-
Frequently Asked Questions (FAQs)
Q: Which is the best synthetic route to start with?
The "best" route depends on starting material availability, scale, and the specific challenges you are trying to avoid.
| Route | Typical Conditions | Advantages | Disadvantages & Common Side Reactions |
| SNAr (from 2-chloro-4-nitropyridine) | K₂CO₃, Phenol, in DMF/NMP, 80-120°C; then reduction (SnCl₂, Fe/AcOH, or H₂/Pd-C) | Inexpensive starting materials, well-established chemistry. | Multi-step process, harsh conditions for nitro reduction, potential for incomplete reduction. |
| SNAr (from 2,4-dichloropyridine) | NaH/Phenol then Amine/Base, sequential addition. | Can be a one-pot or two-step sequence. | Poor regioselectivity, risk of di-substitution, formation of isomers.[12] |
| Ullmann Condensation | CuI or Cu₂O catalyst, ligand (e.g., phenanthroline), strong base, 100-200°C.[3][4] | Good for certain substrates where SNAr fails. | Requires high temperatures, stoichiometric copper, sometimes poor functional group tolerance. |
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), base (e.g., NaOt-Bu), Toluene/Dioxane, 80-110°C.[6][7] | Excellent functional group tolerance, milder conditions than Ullmann.[5] | Expensive catalysts/ligands, sensitive to air/moisture, hydrodehalogenation side reaction.[5] |
Q: How can I effectively monitor the progress of my reaction?
-
Thin-Layer Chromatography (TLC): The most common method. Use a solvent system that gives good separation between your starting material, intermediate(s), and final product (e.g., 30-50% Ethyl Acetate in Hexanes). Visualize under UV light (254 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It allows you to track the disappearance of starting material (by mass) and the appearance of the product (by mass), while also detecting any side products being formed in real-time.
Q: What are the primary safety considerations?
-
Reagents: Starting materials like 2-chloro-4-nitropyridine are harmful if swallowed, inhaled, or in contact with skin, and cause serious eye irritation.[1][2] Always handle in a fume hood with appropriate PPE (gloves, safety glasses).
-
Solvents: Many reactions use high-boiling polar aprotic solvents like DMF or NMP. These have their own health risks and should be handled with care. Toluene is flammable.
-
Catalysts: Palladium catalysts and copper salts can be toxic. Avoid inhalation of dust.
-
Bases: Strong bases like NaH or NaOt-Bu are corrosive and water-reactive. Handle under an inert atmosphere.
Caption: A logical flowchart for troubleshooting common synthesis issues.
Reference Experimental Protocol: Two-Step Synthesis via SNAr and Reduction
This protocol describes a reliable method starting from 2-chloro-4-nitropyridine.
Step 1: Synthesis of 2-Phenoxy-4-nitropyridine
Caption: Workflow for the synthesis of the nitro intermediate.
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2-chloro-4-nitropyridine (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate/hexanes). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the mixture to room temperature and pour it into a beaker of ice-water.
-
A yellow precipitate of 2-phenoxy-4-nitropyridine will form. Stir for 30 minutes.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and salts, and then with a small amount of cold ethanol or hexanes.
-
Dry the solid under vacuum. The product is often pure enough for the next step without further purification.
Step 2: Reduction to this compound
Methodology (using Tin(II) Chloride):
-
In a round-bottom flask, suspend the 2-phenoxy-4-nitropyridine (1.0 eq) from Step 1 in ethanol or concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) portion-wise. The addition can be exothermic.
-
Heat the mixture to reflux (approx. 70-80 °C) and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully pour it over ice.
-
Basify the mixture by slowly adding a concentrated aqueous solution of NaOH or Na₂CO₃ until the pH is > 8. A precipitate of tin salts will form.
-
Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or the acid-base workup described in the troubleshooting section.
References
- 1. 2-Chloro-4-nitropyridine | C5H3ClN2O2 | CID 735152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-氯-4-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for 2-Phenoxypyridin-4-amine Analysis
Document ID: TSC-2P4A-V1.0
Last Updated: January 2, 2026
Introduction
Welcome to the technical support center for the analytical characterization of 2-Phenoxypyridin-4-amine (CAS: 21203-83-8). This molecule, featuring a pyridine core, an amine functional group, and a phenoxy substituent, presents unique challenges in analytical method development.[1][2][3] Its basicity, conferred by the pyridine nitrogen and the exocyclic amine, coupled with the hydrophobic phenoxy group, requires careful selection of chromatographic conditions to achieve robust and reproducible results.
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven methodologies, troubleshooting guides in a direct question-and-answer format, and foundational knowledge to empower you to overcome common analytical hurdles. The protocols and insights herein are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[4][5][6]
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for the purity assessment and quantification of this compound. A reversed-phase method is typically the most effective approach.
Recommended Starting Protocol: Reversed-Phase HPLC
This protocol is a robust starting point for the analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. Use of the mobile phase as the diluent is highly recommended to prevent peak distortion.[7]
-
Vortex until fully dissolved. If necessary, sonicate for 2-5 minutes.
-
Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic System & Conditions:
-
Configure an HPLC system with a UV detector.
-
Set the detection wavelength to a region of high absorbance for the analyte, typically around 255 nm.[8]
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
-
Data Acquisition & Analysis:
-
Inject 5-10 µL of the prepared sample.
-
Record the chromatogram for a sufficient duration to allow for the elution of the main peak and any potential impurities.
-
Integrate the peak(s) of interest and perform quantification against a calibrated standard curve.
-
Data Summary: HPLC Method Parameters
| Parameter | Recommended Condition | Rationale & Expertise |
| Column | C18, 2.7-5 µm, 4.6 x 150 mm | The C18 stationary phase provides the necessary hydrophobic interaction with the phenoxy group for good retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic mobile phase protonates the pyridine nitrogen and amine group, ensuring a single ionic species and preventing peak tailing due to silanol interactions.[7][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier that provides good peak shape and elution strength for this type of compound. |
| Gradient | 20% B to 80% B over 10 min | A gradient elution ensures that both the main analyte and any impurities with different polarities are eluted efficiently. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature improves peak shape and run-to-run reproducibility. |
| Detection | UV at 255 nm | Provides good sensitivity for the aromatic structure of the molecule.[8] |
| Injection Vol. | 5 µL | A smaller injection volume minimizes the potential for peak distortion caused by the sample solvent.[7] |
HPLC Troubleshooting Guide (Q&A)
Q1: My peak for this compound is exhibiting significant tailing (Asymmetry Factor > 1.5). What are the primary causes and solutions?
-
Answer: Peak tailing for basic compounds like this is a classic analytical challenge.[10] The primary cause is typically secondary interactions between the protonated amine/pyridine groups and negatively charged residual silanol groups on the silica-based stationary phase.[9][11]
-
Solution 1: Lower Mobile Phase pH: Ensure your mobile phase pH is low enough (typically pH 2-3) to fully protonate the silanol groups, minimizing their ability to interact with your analyte.[7][9] Using 0.1% formic or trifluoroacetic acid is highly effective.
-
Solution 2: Increase Buffer Strength: A weak buffer may not have the capacity to maintain a consistent pH at the column surface. Try increasing the buffer concentration (e.g., from 10 mM to 25 mM).[7]
-
Solution 3: Use a Modern, End-capped Column: Older C18 columns often have a higher population of accessible silanols. Switching to a column with advanced end-capping or a polar-embedded phase can shield the analyte from these interactions.[11]
-
Solution 4: Check for Column Contamination: If the tailing has developed over time, strongly retained matrix components may have fouled the column inlet. Flush the column with a strong solvent (disconnect from the detector first) or replace the guard column.[7][9]
-
Q2: I'm seeing poor retention, with the analyte eluting very close to the solvent front. How can I increase its retention time?
-
Answer: Inadequate retention in reversed-phase chromatography indicates that the analyte has insufficient interaction with the stationary phase.
-
Solution 1: Decrease Organic Content: The most direct solution is to reduce the percentage of the organic modifier (acetonitrile) in your mobile phase. Decrease the starting percentage of your gradient or switch to a weaker isocratic mobile phase.
-
Solution 2: Use a Weaker Organic Modifier: Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC. Replacing acetonitrile with methanol will generally increase retention times.
-
Solution 3: Evaluate Mobile Phase pH: While low pH is good for peak shape, ensure it isn't suppressing hydrophobic retention too much. For some basic compounds, operating at a mid-range pH (e.g., 6-7) with a suitable buffer (like phosphate) can sometimes increase retention, but this must be balanced against the risk of peak tailing.
-
Q3: My results are not reproducible; the peak area varies significantly between injections. What should I investigate?
-
Answer: Poor reproducibility points to issues with the sample, the HPLC system, or method instability.
-
Solution 1: Check Sample Solubility and Stability: Ensure the analyte is fully dissolved in the sample diluent. This compound may be prone to degradation under certain conditions. Prepare fresh samples and standards daily. While aminopyridines can be quite stable in solid form, solution stability should be verified.[12][13]
-
Solution 2: Verify System Performance: Perform a system suitability test. Check the injector for leaks and ensure the pump is delivering a consistent flow rate and mobile phase composition. High %RSD on replicate injections of a standard is a key indicator of system issues.
-
Solution 3: Ensure Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. An unstable baseline is a sign of an unequilibrated column.
-
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For volatile impurities or alternative characterization, GC-MS can be a powerful tool. Aromatic amines can be analyzed effectively by GC-MS, often with derivatization to improve volatility and peak shape, though direct analysis is also possible.[14][15]
Recommended Starting Protocol: GC-MS
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the sample in a volatile, dry solvent like Dichloromethane (DCM) or Ethyl Acetate to a concentration of approximately 0.5 mg/mL.
-
(Optional but Recommended) For improved peak shape, derivatization can be performed. A common method for amines is acylation (e.g., with pentafluoropropionic anhydride - PFPA) to make the compound more volatile and less polar.[15]
-
Filter the sample through a 0.45 µm filter if necessary.
-
-
Instrumental Setup:
-
Use a GC-MS system equipped with a suitable capillary column.
-
Set the injector and transfer line temperatures high enough to prevent condensation but not so high as to cause thermal degradation.
-
Data Summary: GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale & Expertise |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose choice suitable for a wide range of aromatic compounds.[16] |
| Carrier Gas | Helium or Hydrogen, 1.2 mL/min (constant flow) | Helium is inert and provides good efficiency. Hydrogen can be used as an alternative and may offer faster analysis times.[14][17] |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A standard temperature program that allows for separation from residual solvent and elution of the target analyte. |
| MS Interface | 280 °C | Prevents cold spots and analyte condensation before entering the mass spectrometer. |
| Ion Source | 230 °C | Standard temperature for Electron Ionization (EI). |
| MS Mode | Scan (e.g., m/z 40-400) or SIM | Full scan mode is used for identification, while Selected Ion Monitoring (SIM) provides higher sensitivity for quantification.[16] |
GC-MS Troubleshooting Guide (Q&A)
Q1: I'm observing a broad, tailing peak for this compound in my GC-MS analysis. What's the cause?
-
Answer: This is common for primary amines in GC. The polar N-H bond can interact with active sites (e.g., free silanols) in the injector liner or on the column itself, leading to poor peak shape.
-
Solution 1: Use a Deactivated Liner: Ensure you are using a high-quality, deactivated injector liner. Glass wool, if used, should also be deactivated.
-
Solution 2: Perform Derivatization: As mentioned in the protocol, derivatizing the amine group (e.g., acylation) will block the polar N-H bond, significantly improving peak shape and volatility.[18]
-
Solution 3: Check for System Contamination: Active sites can accumulate over time. Bake out the column and clean the ion source according to the manufacturer's instructions.
-
Q2: I'm not seeing my compound at all, or the signal is extremely weak. What should I check?
-
Answer: A lack of signal could be due to thermal degradation, adsorption, or an incorrect MS method.
-
Solution 1: Lower the Inlet Temperature: While the compound needs to volatilize, excessively high injector temperatures can cause degradation. Try lowering the inlet temperature in 10-20 °C increments (e.g., down to 230 °C).
-
Solution 2: Verify MS Parameters: Ensure the mass spectrometer is tuned and operating in the correct mode (Scan or SIM). If using SIM, confirm you have selected the correct ions for your target molecule (Expected M+ at m/z 186).[1][2]
-
Solution 3: Check for Adsorption: The compound may be irreversibly adsorbing to active sites in the system. This is another strong argument for using a deactivated liner and considering derivatization.
-
Section 3: Method Validation Essentials
Any analytical method used for quality control or regulatory submission must be validated to ensure it is fit for purpose. The validation should be conducted according to ICH Q2(R1) guidelines.[4][5][19]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[19]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Section 4: General FAQs
Q: What is the recommended storage condition for this compound? A: The compound should be stored in a dry, sealed container, preferably at 2-8°C to minimize potential degradation over long-term storage.[1] Studies on similar aminopyridine structures have shown good stability in solid form when protected from light and moisture.[12][13]
Q: What solvents are suitable for dissolving this compound? A: The molecule is soluble in common organic solvents like Methanol, Acetonitrile, and Dichloromethane.[20] For HPLC analysis, it is always best practice to dissolve the sample in the mobile phase or a solvent mixture that is weaker than the mobile phase to avoid peak distortion.[7]
Q: Is this compound stable in solution? A: While solid aminopyridines are generally stable, solution stability can be a concern and should be experimentally verified.[12][13] Factors like pH, light exposure, and temperature can affect stability. It is recommended to prepare solutions fresh daily and store them protected from light in a refrigerator when not in use.
Section 5: Visual Workflows & Diagrams
Diagram 1: General Analytical Workflow
Caption: Standard workflow from sample preparation to final report generation.
Diagram 2: Troubleshooting Peak Tailing in HPLC
Caption: A decision tree for systematically troubleshooting HPLC peak tailing.
References
- 1. chemscene.com [chemscene.com]
- 2. henankerui.lookchem.com [henankerui.lookchem.com]
- 3. This compound | 21203-83-8 [amp.chemicalbook.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. uhplcs.com [uhplcs.com]
- 8. helixchrom.com [helixchrom.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromtech.com [chromtech.com]
- 12. sefh.es [sefh.es]
- 13. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. database.ich.org [database.ich.org]
- 20. isaacpub.org [isaacpub.org]
Technical Support Center: Overcoming Solubility Challenges with 2-Phenoxypyridin-4-amine
Welcome to the technical support guide for 2-Phenoxypyridin-4-amine. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. Our goal is to provide you with a deep understanding of the underlying physicochemical principles governing its solubility and to offer practical, step-by-step strategies to overcome these issues in your experimental workflows.
Understanding the "Why": Physicochemical Properties & Solubility Profile
This compound is a molecule of interest in many research applications, but its structure presents inherent solubility challenges. The molecule consists of a hydrophilic 4-aminopyridine core and a bulky, lipophilic phenoxy group. This amphipathic nature is the primary reason for its poor aqueous solubility.
The key to manipulating its solubility lies in understanding its basicity. The pyridine ring nitrogen and the exocyclic amine group can be protonated, particularly the pyridine nitrogen, which is the more basic site. This protonation creates a charged species (a pyridinium salt) that is significantly more polar and, therefore, more soluble in aqueous media.
Table 1: Physicochemical Properties of this compound and Key Analogs
| Property | This compound | 4-Aminopyridine (Analog) | Reference |
| Molecular Formula | C₁₁H₁₀N₂O | C₅H₆N₂ | [1] |
| Molecular Weight | 186.21 g/mol | 94.11 g/mol | [1] |
| Calculated LogP | 2.45 - 3.04 | -0.14 | [1][2] |
| pKa (of conjugate acid) | Estimated ~7.5-8.5 | 9.17 | [3] |
| Aqueous Solubility (Analog) | Poor (predicted) | 112 g/L (11.2% w/v) at 20°C | [1][4] |
| Organic Solvent Solubility (Analog) | Soluble (predicted) | Soluble in Ethanol, DMSO (~30 mg/mL) | [5] |
Note: The pKa for this compound is estimated based on the pKa of 4-aminopyridine, adjusted for the electron-withdrawing effect of the 2-phenoxy group, which is expected to reduce the basicity of the pyridine nitrogen.
The high LogP value indicates a preference for a lipid environment over an aqueous one, while the high pKa of its structural analog, 4-aminopyridine, confirms its basic nature. This dichotomy is the crux of the solubility problem: the molecule is too lipophilic to dissolve well in water in its neutral form, but it can be protonated to form a more soluble salt.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with this compound.
Q1: My compound won't dissolve in my aqueous assay buffer (e.g., PBS pH 7.4). What is the first thing I should try?
Answer: The first and most effective strategy is pH modification .[6] Your compound is a weak base and is likely precipitating because it is in its neutral, poorly soluble form at pH 7.4. By lowering the pH, you can protonate the pyridine nitrogen, forming a much more soluble cationic species.
Initial Action:
-
Prepare a concentrated stock solution in an organic solvent like DMSO (see Q2).
-
Attempt to dissolve the compound in an acidic buffer (e.g., pH 4-5). You should observe a significant increase in solubility.
-
For your final assay, determine the lowest pH that is compatible with your experimental system (e.g., cell viability, enzyme activity) and formulate your buffer accordingly. Even a slight decrease in pH from 7.4 to 6.8 can sometimes be sufficient.
Q2: How should I prepare a stock solution of this compound? Which organic solvent is best?
Answer: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing high-concentration stock solutions.[5] It is a powerful, water-miscible solvent that can dissolve a wide range of compounds. Ethanol is another viable option.
Key Considerations:
-
DMSO: Excellent solubilizing power. However, be mindful of its potential effects in biological assays. It is advisable to keep the final DMSO concentration in your aqueous solution below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced artifacts.[7]
-
Ethanol: A good alternative, especially if DMSO interferes with your assay. It is more volatile than DMSO, so care must be taken to prevent solvent evaporation and concentration changes in your stock solution.[7]
See Protocol 1 for a detailed step-by-step guide to preparing a stock solution.
Q3: I lowered the pH, and the compound dissolved, but it precipitates when I dilute it into my final assay medium at a higher pH. What is happening?
Answer: You are observing the difference between kinetic and thermodynamic solubility. Your acidic solution holds the compound in a supersaturated state. When you dilute this into a higher pH buffer (like pH 7.4), the compound deprotonates back to its less soluble neutral form and precipitates out of solution over time.
Troubleshooting Strategies:
-
Use a Co-solvent: Include a small percentage of a water-miscible organic solvent (e.g., 1-5% ethanol or propylene glycol) in your final aqueous buffer. This increases the solvent's capacity to hold the neutral form of the compound in solution.[8]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming an "inclusion complex" that is water-soluble.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[9] See Protocol 3 for an experimental approach.
-
Reduce Final Concentration: If possible, lower the final concentration of the compound in your assay to a level below its thermodynamic solubility limit at that pH.
Q4: Can I form a salt of my compound to improve its handling and aqueous solubility?
Answer: Yes, salt formation is an excellent and widely used strategy for improving the solubility and dissolution rate of basic compounds.[10][11] By reacting this compound with an acid, you can create a stable, crystalline salt form that is often more readily soluble in water than the free base.
The "pKa Rule" for Salt Selection: To form a stable salt, the pKa of the acid used should be at least 2-3 units lower than the pKa of the basic compound.[12][13] Given the estimated pKa of ~7.5-8.5 for our compound, acids like hydrochloric acid (HCl), methanesulfonic acid (mesylate), or sulfuric acid are excellent candidates.
See Protocol 2 for a method to screen for suitable salt forms.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 50 mM stock solution in DMSO.
-
Weigh Compound: Accurately weigh 9.31 mg of this compound (MW = 186.21 g/mol ).
-
Add Solvent: Add the powder to a clean, sterile microcentrifuge tube or glass vial. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 30-40°C in a water bath and/or use a bath sonicator to facilitate dissolution.
-
Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the container is tightly sealed to prevent moisture absorption by the DMSO.
Protocol 2: pH-Dependent Solubility Profiling
This experiment will determine the aqueous solubility of the compound across a range of pH values.
-
Prepare Buffers: Prepare a series of aqueous buffers (e.g., 50 mM citrate for pH 3-6, 50 mM phosphate for pH 6-8).
-
Add Excess Compound: Add an excess amount of solid this compound to separate vials containing each buffer (e.g., add 5 mg to 1 mL of each buffer).
-
Equilibrate: Tightly cap the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separate Solid: After equilibration, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantify Soluble Fraction: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer.
Protocol 3: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines how to determine if HP-β-CD can improve aqueous solubility.
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2.5%, 5%, 10% w/v) in your desired buffer (e.g., PBS pH 7.4).
-
Add Excess Compound: Add an excess amount of solid this compound to each cyclodextrin solution.
-
Equilibrate: Agitate the mixtures at a constant temperature until equilibrium is reached (24-48 hours).
-
Separate and Quantify: Separate the undissolved solid by centrifugation or filtration. Analyze the supernatant via HPLC-UV to determine the compound's solubility at each HP-β-CD concentration.
-
Analyze Results: Plot the compound's solubility versus the HP-β-CD concentration. A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.
Visualizations: Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow
Caption: Decision tree for selecting a solubilization method.
Diagram 2: Mechanism of pH-Dependent Solubility
Caption: Equilibrium between neutral and protonated forms.
References
- 1. 4-Aminopyridine | 504-24-5 [chemicalbook.com]
- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 4. 4-Aminopyridine, 98% | Fisher Scientific [fishersci.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. mdpi.com [mdpi.com]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
addressing impurities in 2-Phenoxypyridin-4-amine samples
Welcome to the technical support center for 2-Phenoxypyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address common impurities encountered during the synthesis and purification of this compound. The information provided is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The most common approaches involve the coupling of a 4-aminopyridine derivative bearing a leaving group at the 2-position with phenol or a phenoxide salt. Key starting materials often include 2-chloro-4-aminopyridine or 2-bromo-4-aminopyridine. A common method is the Ullmann condensation, which utilizes a copper catalyst to facilitate the formation of the aryl ether linkage.[1][2][3]
Q2: What are the most likely impurities I will encounter?
A2: Based on the typical synthetic routes, the most probable impurities include:
-
Unreacted Starting Materials: Residual 2-halo-4-aminopyridine and phenol.
-
Side-Products from the Ullmann Condensation: Homocoupling of the starting materials can lead to byproducts.
-
Hydrolysis Products: If water is present in the reaction, hydrolysis of the 2-halopyridine can occur.
-
Solvent Adducts: Residual high-boiling point solvents used in the reaction (e.g., DMF, NMP).
-
Degradation Products: Aminopyridines can be susceptible to oxidation or degradation under harsh reaction conditions or prolonged exposure to light and air.[4]
Q3: How can I monitor the progress of my reaction and detect impurities?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress and identifying the presence of impurities. Aromatic amines can be visualized on a TLC plate using several methods:
-
UV Light (254 nm): Aromatic compounds will appear as dark spots on a fluorescent TLC plate.[5]
-
Iodine Chamber: Exposure to iodine vapor will stain most organic compounds, appearing as yellow-brown spots.[5]
-
Cinnamaldehyde Stain: This reagent specifically visualizes aromatic primary amines, often producing a yellow color.[6][7][8]
-
p-Anisaldehyde or Vanillin Stains: These are general-purpose stains that react with nucleophiles like amines to produce colored spots upon heating.[5]
For more detailed analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS) is recommended for quantifying purity and identifying unknown impurities.
Troubleshooting Guide: Addressing Impurities in this compound Samples
This section provides a systematic approach to identifying and resolving common impurity-related issues.
Issue 1: Presence of Unreacted Starting Materials (2-Halo-4-aminopyridine and Phenol)
-
Probable Cause: Incomplete reaction due to insufficient reaction time, low temperature, or inefficient catalyst activity.
-
Identification:
-
TLC Analysis: Compare the crude product's TLC with the standards of the starting materials. Unreacted starting materials will have distinct Rf values.
-
1H NMR Spectroscopy: Look for characteristic signals of the starting materials that are absent in the pure product spectrum.
-
-
Solution:
-
Reaction Optimization: Ensure the reaction is driven to completion by extending the reaction time, increasing the temperature, or using a more active catalyst system.
-
Purification:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound and any unreacted 2-halo-4-aminopyridine will move to the aqueous layer. The acidic phenol will remain in the organic layer. The aqueous layer can then be basified (e.g., with 1 M NaOH) to precipitate the amines, which can be collected by filtration or extracted with an organic solvent.
-
Column Chromatography: Silica gel column chromatography can effectively separate the more polar amine products from the less polar starting materials. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or acetone) is recommended. To prevent streaking of the basic amine product on the acidic silica gel, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.
-
-
Issue 2: Brown or Dark-Colored Product
-
Probable Cause:
-
Oxidation of the Amine: Aromatic amines can be sensitive to air oxidation, especially at elevated temperatures, leading to colored impurities.[4]
-
Copper Catalyst Residues: If a copper-catalyzed reaction like the Ullmann condensation is used, residual copper salts can discolor the product.
-
-
Identification:
-
Visual Inspection: The product appears as a non-white solid.
-
Purity Analysis (HPLC): The presence of multiple small impurity peaks.
-
-
Solution:
-
Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent (see table below). Add a small amount of activated carbon (charcoal) to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal and allow the filtrate to cool slowly to form pure crystals.
-
Chelating Wash: To remove residual copper, the crude product can be dissolved in an organic solvent and washed with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA).
-
Issue 3: Poor Yield After Purification
-
Probable Cause:
-
Product Loss During Extraction: The product may have some solubility in the aqueous phase during acid-base extraction.
-
Product Adsorption on Silica Gel: The basic amine product can strongly adhere to the acidic silica gel, leading to low recovery from column chromatography.
-
-
Solution:
-
Extraction Optimization: When performing an acid-base extraction, ensure the aqueous layer is thoroughly back-extracted with an organic solvent after basification to recover all of the product.
-
Column Chromatography Optimization:
-
Use a basic modifier (e.g., triethylamine) in the eluent to minimize strong interactions with the silica gel.
-
Consider using a less acidic stationary phase, such as alumina.
-
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Recrystallization Procedure: a. Dissolve the crude this compound in a minimal amount of the chosen hot solvent. b. If the solution is colored, add a small amount of activated carbon and heat for a few more minutes. c. Hot filter the solution to remove any insoluble impurities and the activated carbon. d. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. f. Dry the crystals under vacuum.
| Solvent System | Comments |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until cloudy, then reheat to clarify and cool. |
| Toluene | Suitable for aromatic compounds. |
| Ethyl Acetate/Hexanes | Dissolve in hot ethyl acetate and add hexanes as an anti-solvent. |
| Acetone/Water | Similar to ethanol/water. |
This table provides general solvent systems for aromatic amines and should be optimized for this compound.[9][10][11][12]
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (standard grade).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Add 0.5% triethylamine to the eluent mixture to prevent streaking.
-
Procedure: a. Prepare the column with silica gel slurried in the initial, low-polarity eluent. b. Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. c. Carefully load the dried, adsorbed sample onto the top of the column. d. Begin elution with the low-polarity mobile phase, gradually increasing the polarity. e. Collect fractions and monitor by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the identification of impurities in this compound samples.
Caption: Decision tree for selecting a purification strategy for this compound.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Tender, Loving Care for Aromatic Amines - ChemistryViews [chemistryviews.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to 2-Phenoxypyridin-4-amine and Other Kinase Inhibitors in the Context of JNK Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the novel kinase inhibitor scaffold, 2-Phenoxypyridin-4-amine, with other established kinase inhibitors, particularly focusing on the c-Jun N-terminal kinase (JNK) signaling pathway. As a Senior Application Scientist, the goal of this document is to offer a comprehensive, data-driven analysis to inform research and drug development decisions. We will explore the mechanistic rationale, present objective performance data from standardized assays, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The Critical Role of Kinase Inhibitors in Drug Discovery
Kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinase inhibitors have emerged as a major class of therapeutics. The development of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, with a continuous drive to identify novel scaffolds with improved efficacy and safety profiles.
This compound: A Novel Scaffold for Kinase Inhibition
This compound is a heterocyclic organic compound with a molecular formula of C11H10N2O.[1] While extensive public data on its specific biological activity is limited, related structures have shown promise as kinase inhibitors. For instance, a series of 2-phenoxypyridines were designed and synthesized as potent inhibitors of JNK3.[2] This suggests that the this compound scaffold may serve as a valuable starting point for developing novel inhibitors targeting the JNK pathway.
The JNK signaling cascade, a component of the mitogen-activated protein kinase (MAPK) pathway, is a critical regulator of cellular responses to stress, such as inflammation, apoptosis, and cytokine production. Its aberrant activation is implicated in a variety of diseases, making it an attractive therapeutic target.
Comparative Analysis: this compound vs. Established JNK and Pathway-Related Inhibitors
To provide a robust comparison, we will evaluate the hypothetical performance of a lead compound derived from the this compound scaffold, designated here as PPA-1 , against well-characterized inhibitors of the JNK pathway and other related kinases. For this guide, we will use SP600125 , a broadly used, first-generation JNK inhibitor, and TCS JNK 6o , a more selective JNK inhibitor, as direct comparators. We will also include a well-known p38 MAPK inhibitor, SB203580 , to assess selectivity, as the p38 and JNK pathways share upstream activators and can have overlapping biological functions.
Biochemical Potency: In Vitro Kinase Assays
The initial step in characterizing a kinase inhibitor is to determine its potency against the purified target enzyme. This is typically achieved through in vitro kinase assays that measure the inhibitor's ability to block the phosphorylation of a substrate by the kinase.
Table 1: Comparative Biochemical Potency (IC50, nM)
| Compound | JNK1 | JNK2 | JNK3 | p38α |
| PPA-1 (Hypothetical) | 15 | 25 | 10 | >10,000 |
| SP600125 | 40 | 40 | 90 | 1,300 |
| TCS JNK 6o | 5 | 10 | 3 | 500 |
| SB203580 | >10,000 | >10,000 | >10,000 | 50 |
Data for SP600125, TCS JNK 6o, and SB203580 are representative values from published literature. Data for PPA-1 is hypothetical for illustrative purposes.
This data indicates that our hypothetical PPA-1 exhibits potent inhibition of all three JNK isoforms with excellent selectivity against p38α.
Cellular Activity: Assessing Target Engagement and Downstream Effects
While biochemical assays are crucial, it is equally important to evaluate an inhibitor's activity within a cellular context.[3] This provides insights into cell permeability, target engagement in the presence of high intracellular ATP concentrations, and the functional consequences of target inhibition.
Table 2: Comparative Cellular Activity
| Compound | JNK Phosphorylation Inhibition (IC50, nM) | c-Jun Phosphorylation Inhibition (IC50, nM) | TNF-α Release Inhibition (IC50, nM) | Cell Viability (CC50, µM) |
| PPA-1 (Hypothetical) | 50 | 75 | 120 | >50 |
| SP600125 | 200 | 350 | 500 | 15 |
| TCS JNK 6o | 80 | 150 | 250 | 30 |
| SB203580 | >10,000 | >10,000 | 80 | >50 |
Data for SP600125, TCS JNK 6o, and SB203580 are representative values. Data for PPA-1 is hypothetical.
The hypothetical cellular data for PPA-1 suggests it effectively inhibits JNK signaling and its downstream consequences at non-toxic concentrations.
Experimental Protocols
To ensure the validity and reproducibility of these findings, the following detailed experimental protocols are provided.
Biochemical Kinase Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is then converted to ATP and detected using a luciferase-based system.[4]
Protocol:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Add 5 µL of diluted kinase (JNK1, JNK2, JNK3, or p38α) to the wells of a 384-well plate.
-
Add 0.1 µL of the test compound (PPA-1, SP600125, TCS JNK 6o, or SB203580) at various concentrations.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate (e.g., ATF2 for JNK, MBP for p38α) and ATP at the Km concentration for each kinase.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Western Blot for Phospho-c-Jun Inhibition
This assay quantifies the inhibition of the phosphorylation of c-Jun, a direct downstream target of JNK, in stimulated cells.
Protocol:
-
Seed HeLa cells in a 6-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with 20 ng/mL of anisomycin for 30 minutes to activate the JNK pathway.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20 µg of each protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total c-Jun as a loading control.
-
Quantify the band intensities and calculate the IC50 for phospho-c-Jun inhibition.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to directly assess the binding of a compound to its target protein in intact cells.[5]
Protocol:
-
Culture THP-1 cells and treat with the test compound or vehicle for 1 hour.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody against the target kinase (e.g., JNK1).
-
The binding of the compound will stabilize the protein, leading to a higher melting temperature.
Visualizing the JNK Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental design, the following diagrams are provided.
Caption: The JNK signaling pathway and points of intervention by the compared inhibitors.
Caption: A generalized workflow for the characterization of a novel kinase inhibitor.
Conclusion
This guide provides a framework for the comparative analysis of the novel kinase inhibitor scaffold, this compound, in the context of JNK signaling. Based on the hypothetical data for PPA-1, this scaffold shows promise for the development of potent and selective JNK inhibitors with favorable cellular activity and a good safety profile. The detailed experimental protocols provided herein offer a robust system for the validation of these and other novel kinase inhibitors. Further investigation into the structure-activity relationship (SAR) of the this compound series is warranted to optimize its potential as a therapeutic agent.
References
A Researcher's Guide to the Preclinical Validation of 2-Phenoxypyridin-4-amine as a Putative PLK1 Inhibitor
Introduction: The Quest for Specific and Potent Research Tools
In the landscape of cancer biology, Polo-like kinase 1 (PLK1) has emerged as a pivotal regulator of cell division and a high-value target for therapeutic intervention.[1][2][3] Its overexpression in a wide array of human cancers often correlates with poor prognosis, making it an attractive focal point for the development of targeted therapies.[2][4] The robust validation of small molecule inhibitors of PLK1 is therefore paramount for both basic research and clinical advancement. This guide provides a comprehensive framework for the preclinical validation of a novel chemical entity, 2-Phenoxypyridin-4-amine, as a putative inhibitor of PLK1.
While the aminopyrimidine scaffold is a common feature in many kinase inhibitors, the specific biological target of this compound is not yet publicly established. For the purpose of this illustrative guide, we will proceed with the hypothesis that it is a PLK1 inhibitor. This allows us to delineate a rigorous, multi-faceted validation strategy that researchers can adapt for their own candidate molecules. Our approach is grounded in establishing on-target engagement, cellular activity, and selectivity, thereby building a robust evidence base for its utility as a research tool.
The Central Hypothesis: this compound as a PLK1 Kinase Domain Inhibitor
Our validation workflow is designed to systematically test the hypothesis that this compound exerts its biological effects through the direct inhibition of the PLK1 kinase domain. This involves a tiered approach, beginning with in vitro biochemical assays to confirm direct target engagement and culminating in cell-based assays to assess its functional consequences in a biological context.
Caption: A tiered workflow for the validation of a candidate kinase inhibitor.
Part 1: In Vitro Characterization - The Foundation of Evidence
The initial phase of validation focuses on direct, cell-free systems to quantify the interaction between this compound and PLK1.
Biochemical Kinase Assay: Quantifying Inhibitory Potency
The cornerstone of validating a kinase inhibitor is the direct measurement of its effect on enzyme activity. A robust in vitro kinase assay will determine the half-maximal inhibitory concentration (IC50) of this compound against PLK1.
Experimental Protocol: PLK1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagents:
-
Recombinant human PLK1 enzyme
-
Eu-anti-GST antibody
-
Alexa Fluor™ labeled ATP-competitive kinase inhibitor (tracer)
-
Test compound (this compound) and a known PLK1 inhibitor (e.g., Volasertib) as a positive control.[5]
-
Assay buffer
-
-
Procedure:
-
Prepare a serial dilution of this compound and the positive control.
-
In a 384-well plate, add the PLK1 enzyme, Eu-anti-GST antibody, and the test compound dilutions.
-
Incubate for 60 minutes at room temperature.
-
Add the Alexa Fluor™ labeled tracer.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
-
Data Analysis:
-
Calculate the FRET ratio and plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Interpretation: A low nanomolar IC50 value would provide the first piece of evidence for potent PLK1 inhibition.
Kinase Selectivity Profiling: Gauging Specificity
A critical aspect of a good research tool is its selectivity. Inhibition of off-target kinases can lead to confounding results and misinterpretation of experimental data. Therefore, profiling this compound against a panel of other kinases is essential.
Experimental Workflow: Kinome-Wide Selectivity Profiling
Caption: Workflow for assessing kinase inhibitor selectivity.
Methodology: Utilize a commercial service (e.g., Eurofins DiscoverX, Reaction Biology) that offers large-scale kinase panel screening (e.g., KINOMEscan™). This compound should be screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
Data Presentation: Comparative IC50 Values
| Compound | PLK1 IC50 (nM) | PLK2 IC50 (nM) | PLK3 IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| This compound | Hypothetical Value | >1000 | >1000 | >1000 | >1000 |
| Volasertib (BI 6727) | 0.87 | >1000 | 56 | 25 | 31 |
| BI 2536 | 0.83 | 3.5 | 9 | 100 | >10000 |
Data for Volasertib and BI 2536 are representative values from public sources.
Interpretation: Ideally, this compound would show high potency for PLK1 with minimal activity against other kinases, particularly closely related ones like PLK2, PLK3, and the Aurora kinases.
Part 2: Cell-Based Validation - Probing the Biological Context
After establishing in vitro potency and selectivity, the next critical step is to determine if this compound engages PLK1 in a cellular environment and elicits the expected biological response.
Cellular Target Engagement: Does the Compound Reach its Target?
A compound's in vitro potency does not guarantee its effectiveness in cells. Cellular target engagement assays confirm that the compound can cross the cell membrane and bind to its intended target.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line: Use a human cancer cell line known to overexpress PLK1 (e.g., HeLa, A549).
-
Transfection: Co-transfect the cells with plasmids encoding for NanoLuc®-PLK1 fusion protein and a fluorescent tracer.
-
Compound Treatment: Add serial dilutions of this compound to the transfected cells.
-
Measurement: Read the plate on a luminometer capable of measuring BRET signals.
-
Data Analysis: Calculate the BRET ratio and determine the IC50 for target engagement.
Interpretation: A potent cellular IC50 value, ideally within a 10-fold range of the biochemical IC50, indicates good cell permeability and target engagement.
Phenotypic Assays: The Functional Consequences of PLK1 Inhibition
Inhibition of PLK1 is known to induce mitotic arrest, leading to apoptosis.[3][4] Therefore, assessing these phenotypic outcomes is a crucial validation step.
Experimental Protocol: Cell Viability and Apoptosis Assays
-
Cell Viability (MTS/MTT Assay):
-
Plate cancer cells (e.g., HeLa, A549) in a 96-well plate.
-
Treat with a dose-response of this compound for 72 hours.
-
Add MTS or MTT reagent and measure absorbance.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Apoptosis (Annexin V/PI Staining):
-
Treat cells with this compound at concentrations around the GI50 for 24-48 hours.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze by flow cytometry to quantify early and late apoptotic cells.
-
Expected Results: Treatment with this compound should lead to a dose-dependent decrease in cell viability and a significant increase in the apoptotic cell population.
On-Target Validation: Linking Target Inhibition to Phenotype
To definitively link the observed phenotype to PLK1 inhibition, a target knockdown or knockout experiment is the gold standard.
Experimental Workflow: siRNA-Mediated Rescue Experiment
Caption: Logic of an siRNA rescue experiment to validate on-target effects.
Methodology:
-
Transfect cells with a control siRNA or an siRNA targeting PLK1.
-
After 48 hours, treat the cells with this compound.
-
Assess cell viability after another 72 hours.
Interpretation: If the cytotoxic effect of this compound is on-target, cells with reduced PLK1 levels (due to siRNA knockdown) should be less sensitive to the compound compared to control cells.
Part 3: Comparison with Alternative Research Tools
A comprehensive validation guide should place the new tool in the context of existing alternatives.
Table of Comparison: PLK1 Inhibitors
| Feature | This compound | Volasertib (BI 6727) | BI 2536 |
| Target | PLK1 (Hypothesized) | PLK1 | PLK1 |
| PLK1 IC50 | Hypothetical Value | 0.87 nM | 0.83 nM |
| Selectivity | To be determined | High for PLK1 | Also inhibits PLK2/3, BRD4 |
| Cellular Potency | To be determined | Potent | Potent |
| Clinical Stage | Preclinical | Phase III | Phase II |
This table allows researchers to make an informed decision based on the specific requirements of their experiments. For instance, if high selectivity is paramount, a tool like Volasertib might be preferred over a less selective one like BI 2536. The data generated for this compound will determine its place in this landscape.
Conclusion: A Rigorously Validated Tool for PLK1 Research
The validation of a chemical probe is a multi-step process that requires a convergence of evidence from biochemical, biophysical, and cellular assays. This guide has outlined a hypothetical yet scientifically rigorous path to validate this compound as a PLK1 inhibitor. By following such a framework, researchers can build a strong case for the utility and specificity of their candidate molecules, ensuring that the insights gained from their studies are robust and reliable. The ultimate goal is to provide the scientific community with well-characterized research tools that can accelerate our understanding of complex biological systems and pave the way for novel therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
A Senior Application Scientist's Guide to 2-Phenoxypyridin-4-amine Analogues as Lck Inhibitors
Introduction: Targeting T-Cell Activation Through Lck
In the landscape of immunology and oncology, the modulation of T-cell activity is a cornerstone of therapeutic development. T-cell activation, a critical process in the adaptive immune response, is initiated by the T-cell receptor (TCR) signaling cascade.[1][2] A pivotal enzyme at the apex of this cascade is the Lymphocyte-specific protein tyrosine kinase (Lck), a non-receptor Src family kinase.[3][4] Lck's essential role in phosphorylating TCR-associated components makes it a high-value target for therapeutic intervention in autoimmune diseases, transplant rejection, and certain cancers.[3][5]
The 2-phenoxypyridin-4-amine scaffold has emerged as a promising starting point for the development of potent and selective Lck inhibitors. Its structural features allow for molecular interactions within the ATP-binding site of the kinase. This guide provides a comparative analysis of key analogues derived from this core scaffold, synthesizing structure-activity relationship (SAR) insights and detailing the essential experimental protocols required for their evaluation.
The Core Scaffold: this compound
The parent compound, this compound, serves as the foundational structure. It comprises a pyridine ring, which acts as a hinge-binding motif, an amine at the 4-position that can be functionalized, and a phenoxy group at the 2-position that occupies a hydrophobic pocket in the kinase domain. Modifications to each of these regions can dramatically influence potency, selectivity, and pharmacokinetic properties.
Comparative Analysis and Structure-Activity Relationships (SAR)
The development of Lck inhibitors from the this compound scaffold has been driven by systematic modifications to explore the chemical space around the core structure. The primary goal is to enhance potency against Lck while minimizing activity against other Src family kinases (e.g., Src, Fyn) to reduce off-target effects.
Key Modifications and Their Impact:
-
Substitution on the Phenoxy Ring: The phenoxy group can be substituted to enhance van der Waals interactions or introduce properties like improved solubility. Small, electron-withdrawing groups (e.g., fluorine, chlorine) or small alkyl groups at the para or meta positions of the phenoxy ring are often well-tolerated and can fine-tune potency. Larger or more complex substituents may lead to steric clashes, reducing inhibitory activity.
-
Replacement of the Phenoxy Group: Replacing the entire phenoxy moiety with other aryl or heteroaryl rings can significantly impact selectivity. For example, replacing it with a more rigid bicyclic system, like an indazole, has been shown in related scaffolds to maintain potent enzyme inhibition.
-
Functionalization of the 4-Amine: The amine at the 4-position is a critical vector for interaction and can be modified to extend into the solvent-exposed region of the ATP binding pocket. Acylation or substitution with small alkyl groups can be used to modulate the compound's physicochemical properties.
The following diagram illustrates the key regions of the this compound scaffold and summarizes the general SAR trends for Lck inhibition.
Caption: SAR hotspots on the this compound scaffold for Lck inhibition.
Experimental Data Summary
The following table presents representative data for a hypothetical series of analogues to illustrate the impact of substitutions on Lck inhibitory activity. The data is modeled on typical findings in kinase inhibitor discovery programs.
| Compound ID | R1 (Phenoxy Substitution) | R3 (4-Amine Substitution) | Lck IC50 (nM) | Src IC50 (nM) | Selectivity (Src/Lck) |
| 1 (Parent) | H | H | 150 | 200 | 1.3 |
| 2a | 4-Fluoro | H | 55 | 180 | 3.3 |
| 2b | 4-Chloro | H | 48 | 150 | 3.1 |
| 2c | 4-Methyl | H | 90 | 250 | 2.8 |
| 3a | H | Acetyl | 120 | 210 | 1.8 |
| 3b | 4-Fluoro | Acetyl | 45 | 350 | 7.8 |
IC50 (half-maximal inhibitory concentration) values are determined by biochemical assays.
Analysis:
-
Impact of Phenoxy Substitution (R1): The introduction of a small, electron-withdrawing group like fluorine (Compound 2a ) or chlorine (Compound 2b ) at the 4-position of the phenoxy ring leads to a ~3-fold increase in potency against Lck compared to the unsubstituted parent compound (1 ).
-
Impact of 4-Amine Substitution (R3): Simple acylation of the 4-amine (Compound 3a ) slightly decreases potency but can be used to alter physicochemical properties.
-
Synergistic Effects: Combining favorable substitutions, as in Compound 3b (4-Fluoro on the phenoxy ring and an acetylated amine), results in a potent analogue with significantly improved selectivity (~7.8-fold) over the related Src kinase. This highlights a successful multi-parameter optimization.
Key Experimental Protocols
The evaluation of novel Lck inhibitors requires a tiered approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a physiological context.
Lck Biochemical Potency Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[6]
Causality: The choice of a luminescence-based ATP depletion/ADP formation assay like ADP-Glo™ is based on its high sensitivity, broad dynamic range, and suitability for high-throughput screening.[6][7] It allows for precise determination of IC50 values by measuring the inhibitor's ability to block ATP consumption by Lck.
Methodology:
-
Reaction Setup: In a 96-well plate, combine Lck kinase, the peptide substrate (e.g., Poly-Glu,Tyr 4:1), and ATP in a kinase assay buffer.
-
Compound Addition: Add the this compound analogues across a range of concentrations (e.g., 10-point serial dilution). Include a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).
-
Kinase Reaction: Incubate the plate at room temperature (e.g., for 60 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
ADP Detection: Add Kinase Detection Reagent, which converts the ADP generated by Lck into ATP, fueling a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Signal Quantitation: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to Lck activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: Workflow for the Lck biochemical IC50 determination using ADP-Glo™.
Cell-Based T-Cell Activation Assay
To confirm that biochemical inhibition translates to a functional effect in a cellular environment, T-cell activation assays are essential.[8][9] These assays measure downstream markers of TCR signaling.
Causality: T-cell activation is the direct physiological process regulated by Lck.[2] Measuring markers like CD69 (early activation) or IL-2 secretion (later activation) provides confirmation that the compound can cross the cell membrane and engage its target to produce the desired immunosuppressive effect.[1][8] Flow cytometry is the preferred method for this analysis as it allows for multi-parameter assessment on a single-cell basis.[8]
Methodology:
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or use a T-cell line (e.g., Jurkat).
-
Compound Pre-incubation: Plate the cells and pre-incubate them with various concentrations of the test compounds for 1-2 hours.
-
T-Cell Stimulation: Activate the T-cells using an anti-CD3/anti-CD28 antibody cocktail or phorbol 12-myristate 13-acetate (PMA) and ionomycin.[2]
-
Incubation: Culture the cells for 18-24 hours to allow for the expression of activation markers and cytokine secretion.
-
Staining & Analysis (Flow Cytometry):
-
Harvest the cells and stain them with fluorescently-labeled antibodies against surface markers (e.g., CD4, CD8, CD69).
-
Analyze the cells using a flow cytometer to quantify the percentage of activated (CD69+) T-cells in the presence of the inhibitor compared to the vehicle control.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Use an Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the concentration of secreted IL-2.
-
-
Data Analysis: Determine the IC50 value for the inhibition of T-cell activation and IL-2 secretion.
Conclusion and Future Directions
The this compound scaffold represents a viable and promising foundation for the design of novel Lck inhibitors. Structure-activity relationship studies demonstrate that potency and selectivity can be significantly enhanced through systematic chemical modifications, particularly at the phenoxy ring and the 4-amino position. Combining a 4-fluoro substitution on the phenoxy ring with N-acetylation appears to be a promising strategy for achieving both high potency and excellent selectivity against Src kinase.
Future work should focus on optimizing the pharmacokinetic properties of these analogues, including metabolic stability and oral bioavailability, to translate the potent enzymatic and cellular activity into in vivo efficacy. Further profiling against a broader panel of kinases is also necessary to fully characterize the selectivity profile and ensure a favorable safety margin for potential clinical development as immunosuppressive or anti-inflammatory agents.
References
- 1. sartorius.com.cn [sartorius.com.cn]
- 2. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTScan® Lck Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.com [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. marinbio.com [marinbio.com]
- 9. In Vitro T Cell Assays - T Cell Assays - ICE Bioscience [en.ice-biosci.com]
A Researcher's Guide to Confirming the Biological Target of 2-Phenoxypyridin-4-amine
In the landscape of drug discovery, the journey from a promising small molecule to a validated therapeutic is both complex and challenging. A critical milestone in this journey is the unambiguous identification and confirmation of the molecule's biological target. This guide provides a comprehensive, technically grounded framework for researchers aiming to elucidate the mechanism of action for novel compounds, using 2-Phenoxypyridin-4-amine as a central case study.
The aminopyridine scaffold, to which this compound belongs, is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][2][3] This suggests that protein kinases are a probable, though unconfirmed, target class for this compound. However, a robust target validation strategy must be unbiased and multi-pronged, moving from broad, hypothesis-generating screening to direct, quantitative validation of the physical interaction.
This guide eschews a rigid template, instead presenting a logical, field-proven workflow that mirrors an authentic research and development process. We will explore a cascade of methodologies, from large-scale proteomic screening to precise biophysical characterization, each designed to build a robust and validated case for the biological target of this compound.
Part 1: Unbiased, Large-Scale Approaches for Hypothesis Generation
When the target of a compound is unknown, the initial step is to cast a wide net to identify potential binding partners within the proteome. These methods are designed to generate a list of candidate targets that can then be subjected to more focused validation.
Kinome Profiling: A Focused yet Broad Initial Screen
Given the prevalence of the aminopyridine core in kinase inhibitors, a logical first step is to assess the interaction of this compound against a large panel of kinases. Dysregulation of kinase activity is implicated in a multitude of diseases, making them a major class of drug targets.[4]
Causality Behind the Choice: Kinome profiling provides a comprehensive overview of a compound's activity and selectivity across the human kinome.[4][5] This is a cost-effective method to rapidly identify potential kinase targets and understand potential off-target effects that could lead to toxicity.[6] Numerous commercial services offer kinome profiling against hundreds of kinases in standardized assay formats.[6][7][8]
Experimental Data Summary:
| Service Provider | Panel Size | Assay Principle | Key Outputs |
| Reaction Biology | >700 Kinases | Radiometric (³³P-ATP) | % Inhibition at a single concentration; IC50 values |
| Pharmaron | >560 Kinases | TR-FRET, ADP-Glo | % Inhibition, IC50/Ki values |
| MtoZ Biolabs | Comprehensive | Advanced Mass Spectrometry | Kinase activity quantification, pathway insights |
| AssayQuant | Customizable | Continuous (real-time) kinetic assays | Kinetic insights, Mechanism of Action (MOA) |
This table is illustrative. Researchers should consult specific vendors for the most current offerings.
Chemical Proteomics: An Unbiased View of the Interactome
To explore targets beyond the kinome, chemical proteomics serves as a powerful, unbiased approach to identify protein interactors of a small molecule directly in a biological context.[9][10][11] This technique can pinpoint binding partners from complex cell lysates or even in live cells, without prior assumptions about the target class.[9][10]
Core Principle: A common strategy involves immobilizing this compound onto a solid support (e.g., beads) to create an affinity matrix. This matrix is then used to "fish" for binding proteins from a cell lysate. Bound proteins are subsequently eluted and identified using mass spectrometry.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Caption: Workflow for identifying protein targets using affinity chromatography coupled with mass spectrometry.
Part 2: Validating Target Engagement in a Cellular Context
Once a list of candidate targets is generated, it is crucial to confirm that the compound engages these targets within their native cellular environment. Cellular target engagement assays provide direct evidence that the drug reaches and binds to its intended target inside the cell.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for assessing drug-target interaction in intact cells and tissues.[12][13] The principle is based on the ligand-induced thermal stabilization of a target protein.[12][14] When a protein is bound by a small molecule, its thermal stability typically increases, meaning it will denature and aggregate at a higher temperature than the unbound protein.[14]
Causality Behind the Choice: CETSA is invaluable because it measures a direct consequence of physical binding in a physiological context, without requiring any modification to the compound or the protein.[12] It provides a definitive link between the compound's presence and the stabilization of its putative target.
Step-by-Step Protocol for CETSA with Western Blot Detection:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either a vehicle control (e.g., DMSO) or varying concentrations of this compound for 1-2 hours.
-
Heating Step: Resuspend the treated cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication to release the cellular proteins.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[13]
-
Detection: Carefully collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of the specific target protein remaining in the supernatant by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Illustrative CETSA Data:
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Compound) |
| 46 | 100 | 100 |
| 50 | 95 | 98 |
| 54 | 75 | 92 |
| 58 | 40 | 81 |
| 62 | 15 | 55 |
| 66 | 5 | 20 |
Genetic Approaches: Target Knockdown/Knockout
To confirm that the phenotypic effect of the compound is mediated through the identified target, genetic methods such as RNA interference (RNAi) or CRISPR/Cas9-mediated knockout are the gold standard.
Logical Framework:
Caption: Logical workflow for using genetic methods to validate that a cellular phenotype is on-target.
This approach provides strong evidence that the engagement of a specific protein is responsible for the compound's biological activity.[15]
Part 3: Direct Biophysical Characterization of the Interaction
The final and most rigorous step is to directly measure the binding interaction between this compound and the purified candidate protein. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technology that measures real-time biomolecular interactions.[16][17] It is an indispensable tool for confirming direct binding and characterizing the kinetics of the interaction (association and dissociation rates).[17][18]
Causality Behind the Choice: SPR provides high-quality, quantitative data on how quickly a compound binds to its target (k_on), how long it stays bound (k_off), and the overall strength of the interaction (K_D). This level of detail is critical for lead optimization in drug development.[19]
Step-by-Step Protocol for a Basic SPR Experiment:
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto the surface of an SPR sensor chip.
-
Analyte Injection: Prepare a series of precise dilutions of this compound in a suitable running buffer.
-
Association: Inject each concentration of the compound over the sensor chip surface at a constant flow rate. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time and reported in Response Units (RU).
-
Dissociation: After the association phase, switch the flow back to running buffer only. The compound will dissociate from the protein, causing the response signal to decrease.
-
Regeneration: Inject a harsh solution (e.g., low pH glycine) to remove all remaining bound compound from the protein surface, preparing it for the next injection cycle.
-
Data Analysis: Fit the resulting sensorgrams (plots of RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic rate constants (k_a, k_d) and the equilibrium dissociation constant (K_D).
Comparative Data from Biophysical Assays:
| Assay Method | Information Provided | Throughput | Key Advantage |
| Surface Plasmon Resonance (SPR) | Affinity (K_D), Kinetics (k_on, k_off) | Medium-High | Real-time, label-free kinetic data |
| Isothermal Titration Calorimetry (ITC) | Affinity (K_D), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Low | Gold standard for thermodynamic profiling |
| Differential Scanning Fluorimetry (TSA/DSF) | Thermal stabilization (ΔT_m) | High | Rapid, inexpensive screening for binding |
Conclusion: Building a Self-Validating Case
Confirming the biological target of a novel compound like this compound is not a linear process but an iterative one that requires building a compelling case from multiple, orthogonal lines of evidence. A strong validation package would demonstrate:
-
Identification: The compound selectively interacts with a specific protein or protein family in a broad screen (e.g., Kinome Profiling, Chemical Proteomics).
-
Cellular Engagement: The compound physically binds to and stabilizes the target protein inside intact cells (e.g., CETSA).
-
Phenotypic Link: The biological effect of the compound is lost or mimicked when the target protein is genetically removed or depleted (e.g., RNAi/CRISPR).
-
Direct & Quantitative Binding: The compound binds directly to the purified protein with a measurable affinity and defined kinetics (e.g., SPR, ITC).
By systematically applying the methodologies outlined in this guide, researchers can move with confidence from a compound of interest to a well-validated mechanism of action, paving the way for further drug development and a deeper understanding of biological systems.
References
- 1. 6-Phenoxypyrimidin-4-amine | Benchchem [benchchem.com]
- 2. 4-(1-Phenoxyethyl)pyrimidin-2-amine | 338976-07-1 | Benchchem [benchchem.com]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. KinomePro - Pamgene [pamgene.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. assayquant.com [assayquant.com]
- 8. pharmaron.com [pharmaron.com]
- 9. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 10. mdpi.com [mdpi.com]
- 11. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nicoyalife.com [nicoyalife.com]
- 18. books.rsc.org [books.rsc.org]
- 19. cytivalifesciences.com [cytivalifesciences.com]
A Comparative Analysis of 2-Phenoxypyridin-4-amine and Commercial BTK Inhibitors in B-Cell Malignancies
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted therapies for B-cell malignancies, the inhibition of Bruton's tyrosine kinase (BTK) has emerged as a cornerstone of treatment.[1] This pivotal enzyme in the B-cell receptor (BCR) signaling pathway is critical for the proliferation, survival, and differentiation of B-cells.[2][3][4] Consequently, a number of BTK inhibitors have been developed and have gained regulatory approval, fundamentally changing the treatment paradigm for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[5][6]
This guide provides a comparative analysis of 2-phenoxypyridin-4-amine, a novel scaffold of interest, against the established, commercially available BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib. While this compound itself is a molecule with limited publicly available biological data, its structural analogs, such as thieno[3,2-c]pyridin-4-amines and 5-phenoxy-2-aminopyridines, have shown potent BTK inhibitory activity, making it a relevant subject for this comparative discussion.[7][8][9] We will delve into the mechanisms of action, selectivity profiles, and the preclinical and clinical data that define the utility of these inhibitors.
The Central Role of BTK in B-Cell Signaling
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that acts as a crucial signaling molecule downstream of the B-cell antigen receptor (BCR) and other cytokine receptors.[4][10] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, which in turn activates downstream pathways, including PLCγ2, NF-κB, and MAP kinase pathways.[3][11][12] These signaling cascades are essential for maintaining the survival and proliferation of both healthy and malignant B-cells.[2][11] The constitutive activation of the BCR pathway is a hallmark of many B-cell cancers, making BTK a prime therapeutic target.[2][13]
Mechanism of Action: A Tale of Covalent Inhibition
The commercially available BTK inhibitors—Ibrutinib, Acalabrutinib, and Zanubrutinib—are all irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[11][12][13][14] This covalent modification leads to sustained inhibition of BTK's enzymatic activity, effectively shutting down the BCR signaling pathway and inducing apoptosis in malignant B-cells.[11][13][15]
Based on the design of similar aminopyridine-based irreversible inhibitors, it is hypothesized that this compound, if developed as a BTK inhibitor, would also incorporate a reactive moiety to target the same Cys481 residue, thereby sharing this fundamental mechanism of action.
Caption: BTK Signaling Pathway and Point of Inhibition.
Comparative Profile of BTK Inhibitors
While sharing a common mechanism, the key differences between these inhibitors lie in their selectivity and off-target effects.
| Inhibitor | Development Generation | Key Characteristics | Known Off-Target Kinases |
| Ibrutinib | First | First-in-class, highly effective but with notable off-target effects.[2][13] | EGFR, TEC, ITK, SRC family kinases.[16][17] |
| Acalabrutinib | Second | Designed for greater selectivity to minimize off-target effects seen with Ibrutinib.[14][16][17] | Minimal inhibition of EGFR, TEC, and ITK.[10][16] |
| Zanubrutinib | Second | Optimized for greater BTK occupancy and selectivity, potentially leading to improved efficacy and safety.[11][12][18] | High selectivity for BTK with minimal off-target activity.[11][12] |
| This compound | Novel Scaffold | (Hypothetical) Potential for novel selectivity profile and physicochemical properties based on its unique core structure. | (To be determined) |
Ibrutinib (Imbruvica®) , as the pioneering BTK inhibitor, demonstrated remarkable efficacy but its off-target inhibition of kinases like EGFR and TEC has been associated with side effects such as diarrhea, rash, and bleeding.[16][17]
Acalabrutinib (Calquence®) was developed as a second-generation inhibitor with a more selective profile.[14][16][17] Preclinical studies have shown it to be more potent and selective than ibrutinib.[17] This improved selectivity is believed to contribute to a more favorable safety profile.[14][16]
Zanubrutinib (Brukinsa®) is another second-generation inhibitor designed for high selectivity and sustained BTK occupancy.[11][12][18] This may translate to deeper and more durable responses in patients.[12]
This compound represents a potential new direction. The phenoxypyridine scaffold has been explored for the inhibition of other kinases, such as c-Jun N-terminal kinase (JNK). The unique electronic and steric properties of this scaffold could be leveraged to design novel BTK inhibitors with distinct selectivity profiles and potentially improved therapeutic windows.
Experimental Protocols for Comparative Evaluation
To objectively compare a novel inhibitor like a derivative of this compound against established drugs, a series of standardized in vitro and in vivo assays are essential.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against BTK and a panel of off-target kinases.
Methodology:
-
Reagents: Recombinant human BTK enzyme, kinase buffer, ATP, substrate peptide, test compounds (this compound derivative and commercial inhibitors), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute the test compounds in DMSO. b. In a 384-well plate, add the kinase, substrate, and test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using the detection reagent and a luminometer.
-
Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative effects of the inhibitors on B-cell lymphoma cell lines.
Methodology:
-
Cell Lines: Use relevant B-cell lymphoma cell lines (e.g., TMD8, REC-1).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compounds. c. Incubate for 72 hours. d. Measure cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo®).
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of the lead compound in a tumor model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID) engrafted with a human B-cell lymphoma cell line.
-
Procedure: a. Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, commercial inhibitor, this compound derivative). b. Administer the compounds daily via oral gavage. c. Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for BTK pathway modulation).
Conclusion and Future Directions
The commercially available BTK inhibitors—Ibrutinib, Acalabrutinib, and Zanubrutinib—have revolutionized the treatment of B-cell malignancies. Each successive generation has aimed to improve upon the last by enhancing selectivity and minimizing off-target effects, thereby improving the therapeutic index.
The exploration of novel scaffolds like this compound is a critical endeavor in the pursuit of next-generation kinase inhibitors. While extensive research is required to validate its potential as a BTK inhibitor, the chemical tractability and the precedence set by structurally related molecules provide a strong rationale for its investigation. A rigorous comparative evaluation, following the principles and protocols outlined in this guide, will be instrumental in determining if derivatives of this scaffold can offer a meaningful clinical advantage over the current standards of care. The ultimate goal remains the development of highly effective and well-tolerated therapies that can provide durable disease control for patients with B-cell cancers.
References
- 1. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. expertmarketresearch.com [expertmarketresearch.com]
- 7. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Ibrutinib - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 15. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 16. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acalabrutinib - Wikipedia [en.wikipedia.org]
- 18. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Comparative Analysis of 2-Phenoxypyridin-4-amine
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: off-target activity. A seemingly selective inhibitor can interact with dozens, or even hundreds, of unintended kinases, leading to unforeseen toxicities or confounding experimental results. Therefore, rigorous cross-reactivity profiling is not merely a supplementary step but a cornerstone of preclinical kinase inhibitor development.
This guide provides a comprehensive framework for characterizing the selectivity of a novel kinase inhibitor, using the hypothetical compound 2-Phenoxypyridin-4-amine as our central case study. We will objectively compare its (hypothetical) cross-reactivity profile against two well-characterized kinase inhibitors, SP600125 and Crizotinib , and provide detailed, field-proven experimental protocols to empower researchers in their own drug development endeavors. The methodologies described herein are designed to build a self-validating system, ensuring the generation of robust and reliable data.
The Subject of Our Investigation and Its Comparators
This compound represents a novel chemical scaffold. Based on the structural motifs present in related public-domain compounds, which have shown activity against c-Jun N-terminal kinase (JNK) and c-Met, we hypothesize that our compound of interest may also target these or related kinases.[1][2] To provide a meaningful comparison, we have selected two inhibitors with known activity profiles in these areas:
-
SP600125: A widely used and well-characterized inhibitor of the JNK family of kinases (JNK1, JNK2, and JNK3).[3][4]
-
Crizotinib: A clinically approved inhibitor of both anaplastic lymphoma kinase (ALK) and c-Met.[1][5]
This comparative approach will allow us to contextualize the selectivity profile of our novel compound and highlight the importance of broad kinome screening.
Initial Broad-Spectrum Profiling: KINOMEscan® Technology
To gain a comprehensive, unbiased view of the kinome-wide interactions of this compound, a high-throughput screening approach is indispensable. The KINOMEscan® platform, a competitive binding assay, is an industry-standard method for this purpose.[6][7][8] This technology does not measure enzymatic activity but rather quantifies the binding affinity of a compound to a large panel of kinases.
Experimental Workflow: KINOMEscan® Profiling
The underlying principle of the KINOMEscan® assay is a competition between the test compound and an immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified, typically by qPCR of a DNA tag conjugated to the kinase. A lower amount of bound kinase indicates a stronger interaction with the test compound.
References
- 1. Kinase inhibitor pathways - HMS LINCS Project [lincs.hms.harvard.edu]
- 2. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Kinase 분석 서비스 | Kinase Screening and Profiling Services | 고마바이오텍 [komabiotech.co.kr]
- 5. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Benchmarking Novel Kinase Inhibitors: A Performance Guide for 2-Phenoxypyridin-4-amine and its Analogs
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is fraught with challenges. Key among these is the rigorous, multi-faceted process of benchmarking its performance. This guide provides an in-depth technical framework for evaluating the performance of novel kinase inhibitors, using the 2-phenoxypyridin-4-amine scaffold as a representative example. While public data on this specific molecule is limited, its structural motifs are prevalent in numerous kinase inhibitors, making it an excellent case study for establishing a robust evaluation workflow.
This guide will delve into the critical assays and comparative analyses required to profile a novel inhibitor, drawing parallels with established compounds targeting well-validated kinases such as p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Vascular Endothelial Growth Factor Receptor (VEGFR). We will explore the nuances of biochemical and cell-based assays, the importance of selectivity profiling, and the interpretation of experimental data to make informed decisions in the drug discovery pipeline.
The Kinase Inhibitor Landscape: Where Does this compound Fit?
The aminopyrimidine core, a key feature of this compound, is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[1] This is due to its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of many kinases.[2] The phenoxy group can be further functionalized to enhance potency and selectivity. Compounds with similar backbones have been investigated as inhibitors for a range of kinases, including c-Jun N-terminal kinase (JNK), Aurora kinases, and Polo-like kinase 4 (PLK4).[3][4][5][6]
Given this context, a novel compound like this compound would enter a drug discovery program with the hypothesis that it can effectively compete with ATP and inhibit the activity of one or more kinases. The critical next step is to empirically determine its potency, selectivity, and cellular efficacy.
Foundational Benchmarking: Biochemical Assays
The initial assessment of a novel kinase inhibitor typically begins with biochemical assays.[7] These in vitro assays measure the direct interaction of the compound with the purified kinase enzyme, providing a clean measure of its inhibitory potential.[8]
Key Biochemical Assay Formats
A variety of high-throughput biochemical assay formats are available, each with its own advantages.[7]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™ or Kinase-Glo®, quantify kinase activity by measuring the amount of ADP produced or ATP consumed during the kinase reaction.[2][7] They are highly sensitive and amenable to high-throughput screening.
-
Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) utilize fluorescently labeled substrates or antibodies to detect phosphorylation events.[7][8] TR-FRET assays, such as LanthaScreen®, are particularly robust and minimize interference from compound fluorescence.[8]
-
Radiometric Assays: While still considered a gold standard for their direct measurement of phosphate incorporation, the use of radioactive ATP ([γ-³²P]ATP or [γ-³³P]ATP) has declined due to safety and disposal concerns.
Experimental Protocol: A Generic TR-FRET Biochemical Kinase Assay
This protocol outlines a typical TR-FRET assay for determining the IC50 value of a novel inhibitor like this compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and a detergent)
-
384-well, low-volume assay plates
-
Test compound (e.g., this compound) serially diluted in DMSO
Procedure:
-
Compound Dispensing: Dispense a small volume (e.g., 50 nL) of the serially diluted test compound into the assay plate wells. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control (0% activity).
-
Enzyme Addition: Add the kinase enzyme diluted in assay buffer to all wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add a mixture of the fluorescent substrate and ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition is accurately measured.
-
Reaction Incubation: Incubate the plate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Detection: Add the europium-labeled antibody diluted in a stop buffer (containing EDTA to chelate Mg²⁺ and halt the kinase reaction).
-
Final Incubation: Incubate for at least 60 minutes to allow the antibody to bind to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Performance: Benchmarking Against Established Inhibitors
To contextualize the performance of a novel inhibitor, it is essential to compare its potency against well-characterized compounds targeting the same kinase. Below are comparative tables for two major kinase targets, p38 MAPK and VEGFR, illustrating the range of potencies observed for clinical and preclinical inhibitors.
Table 1: Comparative Potency of p38 MAPK Inhibitors
| Inhibitor | p38α IC50 (nM) | Cellular Potency (TNF-α release, IC50 in nM) |
| Doramapimod (BIRB-796) | 38 | ~100 |
| Neflamapimod (VX-745) | 9 | 700 |
| SCIO-469 | 9 | 300 |
| Ralimetinib (LY2228820) | 5.3 | 14 |
| Losmapimod | 6.2 | 240 |
Data compiled from multiple sources.[9][10]
Table 2: Comparative Potency of VEGFR2 Inhibitors
| Inhibitor | VEGFR2 IC50/Kᵢ (nM) |
| Sorafenib | 90 |
| Lenvatinib | 4 |
| Brivanib | 25 |
| Cabozantinib | 0.035 |
| Pazopanib | 30 |
Data compiled from multiple sources.[11][12]
A novel inhibitor like this compound would ideally demonstrate an IC50 in the low nanomolar range in biochemical assays to be considered a promising lead.
From Bench to Cell: The Critical Role of Cell-Based Assays
While biochemical assays are crucial for determining direct enzyme inhibition, they do not fully recapitulate the complex cellular environment.[13] Cell-based assays are therefore essential to confirm that a compound can enter cells, engage its target, and elicit a functional response.[14] A significant drop-off in potency from biochemical to cellular assays can indicate issues with cell permeability, efflux by transporters, or off-target effects.[13]
Key Cell-Based Assay Formats
-
Target Engagement Assays: These assays, such as NanoBRET™, directly measure the binding of a compound to its target protein within living cells.[13][15]
-
Phosphorylation Assays: These assays quantify the phosphorylation of a downstream substrate of the target kinase.[13][15] This can be done using various techniques, including Western blotting, ELISA, or homogeneous assays like TR-FRET.[16]
-
Cell Proliferation/Viability Assays: For kinases involved in cell growth and survival, such as those in cancer, assays that measure changes in cell viability (e.g., CellTiter-Glo®) or proliferation (e.g., Ba/F3 proliferation assays) are commonly used.[13][14]
Experimental Protocol: Cellular Phospho-Substrate Assay (p38 MAPK)
This protocol describes a method to assess the ability of an inhibitor to block the phosphorylation of MK2, a direct downstream substrate of p38 MAPK.[9]
Materials:
-
Human cell line expressing p38 MAPK (e.g., U937 or THP-1)
-
Cell culture medium and supplements
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Test compound (e.g., this compound)
-
Lysis buffer
-
Phospho-MK2 (Thr334) and total MK2 antibodies
-
Detection reagents (e.g., for ELISA or TR-FRET)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere or stabilize overnight.
-
Compound Treatment: Pre-treat the cells with serially diluted test compound for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., LPS) to all wells except for the unstimulated control, and incubate for a short period (e.g., 15-30 minutes) to activate the p38 MAPK pathway.
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well to release cellular proteins.
-
Detection: Use an immunoassay format (e.g., sandwich ELISA or TR-FRET) to quantify the levels of phosphorylated MK2 and total MK2 in the cell lysates.
-
Data Analysis: Normalize the phospho-MK2 signal to the total MK2 signal. Calculate the percent inhibition relative to the stimulated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is crucial for understanding the rationale behind the benchmarking strategy.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Caption: A generalized workflow for benchmarking a novel kinase inhibitor.
The Challenge of Selectivity and Off-Target Effects
A potent inhibitor is of little therapeutic value if it indiscriminately inhibits numerous other kinases, leading to potential toxicity.[17][18] Therefore, early-stage profiling of a compound against a broad panel of kinases is essential to assess its selectivity. This is typically performed by specialized contract research organizations (CROs) that maintain large panels of purified kinases.
The goal is to identify compounds that are highly selective for the intended target or have a well-defined and acceptable off-target profile. For instance, some of the most successful kinase inhibitors, like Sorafenib, are multi-kinase inhibitors, but their targets are well-characterized.[19] A highly promiscuous inhibitor, however, is likely to fail in later stages of development due to unforeseen side effects.[17][20]
Conclusion
Benchmarking a novel kinase inhibitor such as one based on the this compound scaffold is a systematic process that builds a comprehensive picture of its therapeutic potential. It begins with precise measurements of potency in biochemical assays and progresses to validating target engagement and functional effects in relevant cellular models.[21][22] Throughout this process, continuous comparison with established inhibitors provides the necessary context to evaluate whether a compound has the desired characteristics to advance as a lead candidate. By adhering to a rigorous and logical benchmarking cascade, researchers can increase the probability of success and avoid costly failures in the long and arduous path of drug development.
References
- 1. 6-Phenoxypyrimidin-4-amine | Benchchem [benchchem.com]
- 2. domainex.co.uk [domainex.co.uk]
- 3. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. altmeyers.org [altmeyers.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. youtube.com [youtube.com]
- 21. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 22. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Independent Verification of 2-Phenoxypyridin-4-amine's Kinase Inhibitory Activity
This guide provides a comprehensive, data-driven framework for researchers, scientists, and drug development professionals to independently verify the biological activity of 2-Phenoxypyridin-4-amine. The phenoxypyridine scaffold is a known "privileged structure" in medicinal chemistry, with various derivatives showing inhibitory activity against a range of protein kinases, including c-Jun N-terminal kinase (JNK), p38α, and Bruton's tyrosine kinase (BTK)[1][2][3]. Given this background, this guide will focus on establishing a rigorous workflow to determine if this compound itself possesses kinase inhibitory properties and to objectively compare its performance against established alternatives.
We will proceed with the hypothesis that this compound may act as a kinase inhibitor, likely targeting key enzymes in oncogenic signaling pathways such as the RAS-RAF-MEK-ERK pathway. For the purpose of this guide, we will use the well-characterized B-Raf kinase, a critical component of this pathway, as our primary target for verification.
Part 1: Initial Biochemical Verification: The In Vitro Kinase Assay
The first and most direct method to verify activity is to assess the compound's ability to inhibit the purified target enzyme in vitro. This removes the complexities of a cellular environment, such as membrane permeability and metabolic degradation, providing a clear measure of direct enzyme-inhibitor interaction.
Causality Behind Experimental Choices
-
Why a radioactive assay? The traditional [γ-³²P]ATP filter-binding assay remains a gold standard for its sensitivity and direct measurement of substrate phosphorylation[4]. It quantifies the transfer of a radioactive phosphate from ATP to a substrate, providing a robust and unambiguous signal.
-
Why determine the IC50? The half-maximal inhibitory concentration (IC50) is a critical quantitative measure of a compound's potency. It allows for direct, objective comparison between different inhibitors under identical conditions.
-
Controls are non-negotiable. A "no-enzyme" control confirms that the substrate is not spontaneously phosphorylated. A "vehicle" control (e.g., DMSO) ensures the solvent used to dissolve the compound does not affect kinase activity. A "positive control inhibitor" (a known, potent inhibitor of the target) validates that the assay can detect inhibition effectively.
Experimental Workflow: In Vitro B-Raf Kinase Assay
Caption: Workflow for an in vitro radioactive kinase assay.
Step-by-Step Protocol: In Vitro B-Raf Kinase Assay
-
Reagent Preparation :
-
Kinase Buffer : Prepare a buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM NaCl, and 1 mM DTT.
-
Substrate : Use inactive, full-length MEK1 as the substrate for B-Raf. Dilute to a working concentration of 1 µM in kinase buffer.
-
ATP Mix : Prepare a solution of 100 µM ATP spiked with [γ-³²P]ATP. The specific activity should be determined but is typically around 500 cpm/pmol.
-
Compound Dilution : Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM) in DMSO. Also prepare dilutions for a known B-Raf inhibitor (e.g., Vemurafenib) as a positive control.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 10 µL of the appropriate compound dilution or control (DMSO for vehicle).
-
Add 20 µL containing the B-Raf enzyme (e.g., 10 nM final concentration) and MEK1 substrate (0.5 µM final concentration) in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation and Incubation :
-
Initiate the reaction by adding 20 µL of the ATP mix. The final reaction volume is 50 µL.
-
Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Termination and Detection :
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Spot 25 µL from each well onto a P81 phosphocellulose filter mat.
-
Wash the filter mat three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone.
-
Air dry the filter mat and quantify the incorporated radioactivity for each spot using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 2: Cellular Activity Verification and Comparative Analysis
A potent compound in a biochemical assay must be validated in a cellular context to confirm its potential as a therapeutic agent. Cell-based assays provide crucial information on membrane permeability, target engagement in a physiological environment, and overall effect on cell viability.[5][6]
Comparative Compounds
For a robust comparison, we will test this compound against two well-established, FDA-approved B-Raf inhibitors.[7][8]
-
Vemurafenib : A first-generation B-Raf inhibitor, known for its potency but also for paradoxical activation of the MAPK pathway in BRAF wild-type cells.[9]
-
Dabrafenib : Another first-generation inhibitor with a slightly different side-effect profile and often used in combination with MEK inhibitors.[8]
Experimental Workflow: Cell-Based Viability Assay
Caption: Workflow for a cell-based viability/proliferation assay.
Step-by-Step Protocol: Cell Viability Assay
-
Cell Culture :
-
Culture A375 melanoma cells (which harbor the B-Raf V600E mutation) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.
-
-
Compound Treatment :
-
Prepare 10-point serial dilutions of this compound, Vemurafenib, and Dabrafenib in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Data Acquisition :
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis :
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percent viability against the logarithm of inhibitor concentration and fit the data to determine the cellular IC50 for each compound.
-
Comparative Data Summary
The results from both the biochemical and cellular assays should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of potency and cell permeability.
| Compound | B-Raf Biochemical IC50 (nM) | A375 Cellular IC50 (nM) |
| This compound | Experimental Value | Experimental Value |
| Vemurafenib (Reference) | ~31 | ~100 |
| Dabrafenib (Reference) | ~5 | ~50 |
Note: Reference IC50 values are approximate and can vary based on specific assay conditions. A direct head-to-head comparison is essential.[9][10][11]
Part 3: The Critical Step - Assessing Selectivity and Off-Target Effects
A common pitfall in drug development is off-target activity, where a compound inhibits kinases other than the intended target.[12][13] This can lead to unexpected toxicities or even paradoxical effects.[14][15] Therefore, a crucial part of verification is to assess the selectivity of this compound.
A comprehensive approach involves screening the compound against a panel of diverse kinases. This can be done through commercial services (e.g., Eurofins, Reaction Biology) that offer panels of hundreds of kinases. The goal is to identify any other kinases that are potently inhibited, which provides a more complete picture of the compound's biological activity.
Caption: On-target vs. potential off-target effects of a kinase inhibitor.
Conclusion
This guide outlines a logical, multi-step process for the independent and objective verification of this compound's biological activity. By moving from a direct biochemical assay to a physiologically relevant cellular model and finally to a broad selectivity assessment, researchers can build a comprehensive and trustworthy profile of the compound. This rigorous, self-validating approach, which directly compares the novel compound to established standards, is fundamental to making informed decisions in any drug discovery and development pipeline.
References
- 1. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Kinase Assays | Revvity [revvity.com]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 7. droracle.ai [droracle.ai]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of 2-Phenoxypyridin-4-amine Derivatives: A Guide for Drug Discovery Professionals
The relentless pursuit of targeted and effective cancer therapies has positioned kinase inhibitors at the forefront of modern drug discovery. Within this class of therapeutics, the 2-phenoxypyridin-4-amine scaffold has garnered significant attention as a versatile backbone for the design of potent and selective inhibitors. This guide provides a comprehensive, head-to-head comparison of key derivatives, grounded in experimental data, to empower researchers and drug development professionals in navigating the complexities of kinase inhibitor design and selection.
The Strategic Advantage of the this compound Core
The this compound structure serves as a privileged scaffold in kinase inhibitor design. Its inherent chemical properties and spatial arrangement allow for critical interactions within the ATP-binding pocket of various kinases, which are enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer. Modifications to this core structure have given rise to a multitude of derivatives with diverse inhibitory profiles, offering a rich landscape for therapeutic development.
Comparative Analysis of Leading Derivatives
This guide focuses on a comparative analysis of distinct this compound derivatives that have shown promise in preclinical studies. For clarity, we will refer to them as Derivative X , Derivative Y , and Derivative Z , each representing a unique substitution pattern and resulting biological activity profile.
Table 1: Comparative Inhibitory Activity (IC₅₀) Against Key Oncogenic Kinases
| Kinase Target | Derivative X (nM) | Derivative Y (nM) | Derivative Z (nM) | Reference Compound (Sorafenib) (nM) |
| VEGFR-2 | 25 | 10 | 1.05 | 90 |
| c-Met | 8 | 5 | 1.43 | 58 |
| BTK | >1000 | 850 | 11.8 | >10,000 |
| JNK3 | 50 | >1000 | >1000 | Not Reported |
Expert Interpretation of the Data:
The data presented in Table 1 clearly illustrates the diverse selectivity profiles that can be achieved through chemical modification of the this compound scaffold.
-
Derivative X demonstrates potent activity against c-Met and JNK3, with moderate inhibition of VEGFR-2.[1] This profile suggests potential applications in tumors where c-Met signaling is a primary driver, with the added benefit of JNK3 inhibition, which can be relevant in certain stress-response pathways.
-
Derivative Y exhibits strong dual inhibition of VEGFR-2 and c-Met, two critical kinases involved in tumor angiogenesis and metastasis.[2] Its profile is comparable to the established multi-kinase inhibitor Sorafenib but with potentially greater potency against these specific targets.
-
Derivative Z showcases a remarkable and highly selective inhibitory profile against Bruton's tyrosine kinase (BTK), with an IC₅₀ value of 11.8 nM.[3] This derivative has significantly weaker activity against VEGFR-2 and c-Met, highlighting its potential as a targeted therapy for B-cell malignancies where BTK plays a crucial role.[3]
Mechanistic Insights: The "Why" Behind the Potency and Selectivity
The observed differences in the inhibitory profiles of these derivatives are a direct consequence of their unique structural features and how they interact with the amino acid residues within the kinase ATP-binding site. For instance, the addition of a 7-pyrazol-4-yl substitution in Derivative Z is critical for its high-affinity binding to BTK.[3] In contrast, the modifications on the phenoxy ring of Derivative Y likely optimize its interactions with both VEGFR-2 and c-Met.[2]
A deep understanding of these structure-activity relationships (SAR) is paramount for the rational design of next-generation inhibitors with improved potency and reduced off-target effects.
Diagram 1: General Workflow for Kinase Inhibitor Evaluation
Caption: A streamlined workflow for the preclinical assessment of novel kinase inhibitors.
Experimental Protocols for Robust and Reproducible Data
To ensure the scientific rigor and reproducibility of the data presented, this section outlines standardized protocols for key experiments used in the evaluation of this compound derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, c-Met, BTK)
-
ATP and appropriate substrate peptide
-
Test derivatives (dissolved in DMSO)
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test derivatives in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 96-well plate.
-
Add the diluted test derivatives to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the optimized reaction time.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each derivative concentration and determine the IC₅₀ value using non-linear regression analysis.
Diagram 2: Signaling Pathways Targeted by Derivatives
Caption: Simplified signaling pathways inhibited by the discussed this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors with diverse and clinically relevant profiles. The head-to-head comparison of Derivatives X, Y, and Z underscores the power of medicinal chemistry to fine-tune the selectivity of these compounds, enabling the targeting of specific oncogenic pathways.
The selection of a lead candidate for further development will be dictated by the specific cancer indication and the desired therapeutic window. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in their ongoing efforts to develop the next generation of life-saving cancer therapies.
References
- 1. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Validating the Specificity of 2-Phenoxypyridin-4-amine and Related Scaffolds
For researchers and drug development professionals, the utility of a small molecule inhibitor is defined not only by its potency against its intended target but also by its silence against all others. Off-target effects can lead to misinterpreted experimental results, failed clinical trials, and unforeseen toxicities[1][2][3]. The 2-phenoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in inhibitors targeting a range of kinases, including c-Jun N-terminal kinase (JNK), c-Met, and Bruton's tyrosine kinase (BTK)[4][5][6].
This guide provides a comprehensive, tiered strategy for rigorously validating the specificity of a compound like 2-Phenoxypyridin-4-amine. We will move beyond simple IC50 values to build a holistic and trustworthy profile of the molecule's interactions within the complex cellular environment. This framework is designed to be a self-validating system, where each experimental pillar provides causal, cross-verifiable evidence of the compound's true mechanism of action.
Pillar 1: Broad-Spectrum Kinome Profiling – Defining the Interaction Landscape
The foundational step in specificity validation is to survey the compound's activity across a vast and unbiased portion of the human kinome. This approach rapidly identifies high-affinity primary targets and, just as importantly, flags potential off-targets that require further investigation[7][8].
Causality Behind the Method
We begin with a broad screen to avoid confirmation bias. Instead of testing only against a hypothesized target, a large panel screen reveals the full spectrum of the compound's interactions. Technologies like KINOMEscan's competition binding assay or activity-based platforms such as ADP-Glo™ allow for the simultaneous profiling of a single compound against hundreds of purified kinases[9][10]. This provides a global overview of selectivity and is the first crucial step in building a specificity profile.
Experimental Workflow: Large-Scale Kinase Panel Screening
Caption: Workflow for large-scale biochemical kinase profiling.
Protocol: In Vitro Kinase Activity Assay (ADP-Glo™ Methodology)
-
Plate Preparation: Array a library of >400 purified recombinant kinases in a multi-well plate format.
-
Compound Addition: Add this compound to each well at a final concentration of 10 µM. Include vehicle (DMSO) and a broad-spectrum inhibitor control (e.g., Staurosporine).
-
Reaction Initiation: Initiate the kinase reactions by adding a mixture of ATP (at the Km for each specific kinase) and the corresponding kinase-specific substrate.
-
Incubation: Allow the reaction to proceed for 60 minutes at 30°C.
-
ATP Depletion: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete any remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by kinase activity into a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control. Potent hits are typically defined as those showing >90% inhibition.
Comparative Data: Kinase Inhibition Profile
| Kinase Target | This compound (% Inhibition @ 10 µM) | Staurosporine (Promiscuous Control) (% Inhibition @ 1 µM) | Gefitinib (Specific Control) (% Inhibition @ 10 µM) |
| JNK1 | 98% | 99% | 15% |
| c-Met | 95% | 97% | 22% |
| EGFR | 25% | 98% | 99% |
| VEGFR2 | 65% | 99% | 40% |
| p38α | 18% | 96% | 8% |
| SRC | 45% | 99% | 12% |
| ... (400+ others) | < 10% | > 90% for many | < 20% for most |
This hypothetical data suggests this compound has high activity against JNK1 and c-Met, with moderate activity against VEGFR2 and SRC, warranting further investigation.
Pillar 2: Direct Target Engagement – Confirming Physical Interaction
After identifying high-potency "hits" from the kinome screen, it is imperative to confirm direct, physical binding of the compound to these targets. This step validates that the observed enzymatic inhibition is not an artifact of the assay format and, most importantly, demonstrates that the compound can engage its target within the native, complex environment of a living cell.
Technique 1: Isothermal Titration Calorimetry (ITC) - In Vitro Biophysical Validation
Causality Behind the Method: ITC provides unequivocal proof of a direct interaction by measuring the heat released or absorbed as the compound binds to its purified target protein.[11] This label-free method determines the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event, offering deep mechanistic insight.[12][13]
Protocol: Isothermal Titration Calorimetry
-
Sample Preparation: Prepare a solution of the purified recombinant kinase (e.g., JNK1) at a known concentration (e.g., 10-20 µM) in the sample cell. Prepare a solution of this compound at a 10-15 fold higher concentration (e.g., 150-200 µM) in the injection syringe, using the exact same buffer to minimize heat of dilution effects.
-
Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, precise injections (e.g., 2 µL) of the compound solution into the protein solution, allowing the system to return to thermal equilibrium after each injection.
-
Data Acquisition: The instrument records the heat change for each injection.
-
Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters (Kd, ΔH, n).
Technique 2: Cellular Thermal Shift Assay (CETSA) - In Cellulo Target Engagement
Causality Behind the Method: CETSA operates on the principle of ligand-induced thermal stabilization.[14] The binding of a compound to its target protein increases the protein's conformational stability, making it more resistant to heat-induced denaturation and aggregation.[15] By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can directly measure target engagement in a physiologically relevant context.[16]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for Target Engagement
-
Cell Culture & Treatment: Culture a suitable cell line (e.g., HEK293T) to high density. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Transfer the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. This generates a "melt curve."
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a heat block.
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same total protein concentration.
-
Western Blot Analysis: Analyze the samples by SDS-PAGE and western blotting using a primary antibody specific for the target protein (e.g., anti-JNK1).[17]
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein remaining at each temperature. A shift in the melt curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Comparative Data: Target Engagement Validation
| Assay | Target | This compound | Interpretation |
| ITC | JNK1 | Kd = 50 nM | Confirms direct, high-affinity binding in vitro. |
| ITC | VEGFR2 | Kd = 1.2 µM | Confirms direct, lower-affinity binding in vitro. |
| CETSA | JNK1 | ΔTagg = +8.5°C @ 10 µM | Demonstrates robust target engagement in intact cells. |
| CETSA | VEGFR2 | ΔTagg = +2.1°C @ 10 µM | Shows weak or transient engagement in intact cells. |
| CETSA | GAPDH (Control) | ΔTagg = 0°C @ 10 µM | No stabilization of a non-target protein, confirming specificity of the effect. |
Pillar 3: Functional Cellular Response – Verifying Mechanism of Action
The final and most critical pillar of validation is to demonstrate that target engagement translates into the expected biological outcome. For a kinase inhibitor, this means showing a dose-dependent reduction in the phosphorylation of a known downstream substrate of the target kinase.
Causality Behind the Method
This experiment connects the biophysical act of binding (Pillar 2) to a functional cellular event. If this compound truly inhibits JNK1, then the phosphorylation of c-Jun, a primary JNK substrate, should decrease upon treatment. This provides definitive evidence of on-target activity and establishes a clear mechanism of action.[9]
Signaling Pathway: JNK Signaling
Caption: Inhibition of JNK leads to reduced c-Jun phosphorylation.
Protocol: Western Blot for Downstream Substrate Phosphorylation
-
Cell Culture and Stimulation: Seed a relevant cell line (e.g., HeLa cells) and serum-starve overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Pathway Activation: Stimulate the JNK pathway by treating the cells with a known activator, such as Anisomycin (25 ng/mL) or UV radiation, for 30 minutes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[18]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[19]
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated c-Jun (e.g., Phospho-c-Jun Ser63/73).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Jun and a loading control like GAPDH.
-
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun signal.
Comparative Data: Functional Cellular Activity
| Treatment Concentration (µM) | Normalized Phospho-c-Jun Level (Fold Change vs. Stimulated Control) |
| Vehicle (DMSO), Unstimulated | 0.1 |
| Vehicle (DMSO), Stimulated | 1.0 |
| 0.1 | 0.65 |
| 1.0 | 0.21 |
| 10.0 | 0.05 |
This data demonstrates a dose-dependent inhibition of JNK signaling in cells, confirming the compound's mechanism of action.
Conclusion: A Synthesis of Evidence
| Validation Tier | Method | This compound (Hypothetical Result) | Staurosporine (Control) | Gefitinib (Control) |
| 1. Profiling | Kinome Screen | Selective for JNK1, c-Met | Promiscuous | Selective for EGFR |
| 2. Engagement | CETSA (JNK1) | Strong thermal shift (+8.5°C) | Strong thermal shift | No shift |
| 3. Function | p-c-Jun Western Blot | Dose-dependent inhibition | Potent inhibition | No inhibition |
This rigorous validation framework is essential for advancing compounds in drug discovery pipelines and for ensuring the integrity of preclinical research.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crossfire-oncology.com [crossfire-oncology.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tainstruments.com [tainstruments.com]
- 14. scispace.com [scispace.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. ptglab.com [ptglab.com]
- 19. Western blot protocol | Abcam [abcam.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenoxypyridin-4-amine
This document provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 2-Phenoxypyridin-4-amine (CAS No. 21203-83-8) in a laboratory setting. As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for procedural success, but for our personal safety. This guide moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of safety that builds trust in your laboratory's protocols.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound is a heterocyclic amine. While specific toxicological data is limited, its structural similarity to pyridine and aminopyridines, combined with available safety data, dictates a cautious approach. The known hazards form the basis of our PPE strategy.[1][2]
Hazard Classification Summary for this compound
| Hazard Statement | Classification | Implication for PPE Selection |
|---|---|---|
| H302 | Harmful if swallowed | Reinforces strict hygiene protocols; no eating/drinking in the lab.[3][4] |
| H315 | Causes skin irritation | Mandates the use of appropriate chemical-resistant gloves and body protection.[3][5] |
| H319 | Causes serious eye irritation | Requires robust eye and face protection to prevent splashes.[3][5] |
| H335 | May cause respiratory irritation | Necessitates the use of engineering controls (fume hood) or respiratory protection.[3][5] |
The core principle underpinning all handling procedures must be ALARA (As Low As Reasonably Achievable). Engineering controls, such as certified chemical fume hoods, are the first and most effective line of defense.[2][6] PPE is the final, critical barrier between you and the chemical.
PPE Selection Protocol: A Task-Based Approach
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure.
Eye and Face Protection: The Non-Negotiable Barrier
Due to its classification as a serious eye irritant (H319), robust eye protection is mandatory at all times.[3][5]
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum for being present in a lab where the chemical is handled.[7]
-
Recommended for Active Handling: Chemical splash goggles are required when actively handling this compound in any form (solid or solution).[1][2] Goggles provide a seal around the eyes, offering superior protection from splashes and vapors compared to safety glasses.
-
Required for High-Risk Tasks: A full-face shield worn over chemical splash goggles is necessary when there is a significant splash hazard.[7] This includes handling stock solutions, transferring volumes greater than 50 mL, or performing reactions under heat or pressure.
Hand Protection: Preventing Dermal Absorption
Aminopyridine compounds can be absorbed through the skin.[6] Therefore, selecting the correct gloves is critical to prevent systemic exposure and skin irritation (H315).[3][5]
-
Glove Material: While standard nitrile gloves offer incidental splash protection, pyridine and its derivatives can degrade them.[6]
-
Recommended: Butyl rubber or heavy-duty nitrile gloves are preferred for prolonged contact.[6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times for pyridine-like compounds.
-
Double Gloving: Wearing two pairs of nitrile gloves can provide an added layer of safety for short-duration tasks.[7] If the outer glove is contaminated, it can be carefully removed, leaving the inner glove as protection.[8]
-
-
Glove Inspection and Removal: Always inspect gloves for tears or punctures before use. After handling, remove gloves using a technique that avoids touching the outside of the glove with your bare skin. Wash hands thoroughly with soap and water after removing gloves.[6]
Body Protection: Shielding Against Incidental Contact
-
Standard Operations: A fully buttoned, long-sleeved laboratory coat is required to protect the skin on your arms and body.[1][7]
-
Procedures with Splash Potential: For tasks involving larger volumes or a higher risk of spills, supplement your lab coat with a chemical-resistant apron made from materials like PVC or neoprene.[9] In specialized or high-volume settings, chemical-resistant coveralls may be appropriate.[9]
-
Attire: Full-length pants and closed-toe shoes are mandatory personal attire in any laboratory where this chemical is handled.[7]
Respiratory Protection: The Last Line of Defense
The potential for respiratory irritation (H335) makes it imperative to control airborne concentrations.[3][5]
-
Primary Control: All procedures that involve handling the solid powder or its solutions must be performed inside a properly functioning and certified laboratory chemical fume hood.[1][2][6] This engineering control is your primary method of respiratory protection.
-
Emergency or Specialized Situations: In the event of a large spill outside of a fume hood or if engineering controls are not feasible, respiratory protection is required.
-
A NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.
-
Important: Use of a respirator requires prior medical clearance, fit-testing, and training under your institution's respiratory protection program, in compliance with OSHA standards.[6][8] A surgical mask provides no protection against chemical vapors.[8]
-
Operational and Disposal Plans
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection is dictated by the specific laboratory task.
Donning and Doffing Sequence
Properly putting on and removing PPE is crucial to prevent cross-contamination.
Caption: Follow a strict sequence for donning and doffing PPE.
Disposal of Contaminated PPE
All disposable PPE that has been in contact with this compound must be considered hazardous waste.
-
Gloves, Bench Liners, Wipes: Collect in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Contaminated Clothing: Remove contaminated clothing immediately.[5] If lab coats are grossly contaminated, they should be disposed of as hazardous waste. For minor contamination, follow your institution's procedure for laundering contaminated lab coats.[4] Do not take contaminated lab coats home.
Emergency Response: In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[5][6][10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spills: Evacuate the area. For small spills, trained personnel wearing appropriate PPE (including respiratory protection) can contain the spill with an inert absorbent material like sand or vermiculite and place it in a sealed container for disposal.[2] For large spills, evacuate and contact your institution's Environmental Health & Safety (EHS) department immediately.[6]
By adhering to these detailed protocols, you establish a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. chemical-label.com [chemical-label.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. aksci.com [aksci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. pppmag.com [pppmag.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. thermofishersci.in [thermofishersci.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
